An In-depth Technical Guide to ATP Disodium Salt: Structure, Properties, and Application in Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt, a pivotal molecule in cellular bioenergetics and s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt, a pivotal molecule in cellular bioenergetics and signaling. We will delve into its chemical structure, physicochemical properties, and a detailed experimental application in the study of the NLRP3 inflammasome, a key player in innate immunity and a target for therapeutic intervention.
Chemical Structure and Properties of ATP Disodium Salt
Adenosine 5'-triphosphate (ATP) is a central nucleotide essential for intracellular energy transfer. The disodium salt form enhances its stability and solubility in aqueous solutions, making it a standard reagent in biochemical and cellular assays.
The structure of ATP consists of three key components:
A Comprehensive Technical Guide to the Purity of ATP Disodium Salt for Research Applications
For Researchers, Scientists, and Drug Development Professionals Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal molecule in cellular energy transfer and signaling, making its purity a criti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal molecule in cellular energy transfer and signaling, making its purity a critical factor for the reliability and reproducibility of a vast array of in vitro and in vivo studies. This in-depth technical guide provides a comprehensive overview of the synthesis, potential impurities, and analytical methodologies for assessing the purity of ATP disodium salt, alongside an examination of how impurities can impact common research applications.
Synthesis and Sources of Impurities
ATP disodium salt for research is predominantly produced through enzymatic synthesis or microbial fermentation processes. These methods are favored over chemical synthesis due to their high specificity and yield, which generally results in a product with high purity. However, impurities can still be introduced during production and storage.
Common Impurities:
Related Nucleotides: Adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP) are the most common process-related impurities, arising from the incomplete phosphorylation of adenosine precursors or the degradation of ATP.
Other Nucleotides: Trace amounts of other nucleotides, such as guanosine (B1672433) triphosphate (GTP), may be present depending on the specificity of the enzymatic synthesis process.
Metal Ions: Divalent cations like calcium (Ca²⁺) and iron (Fe²⁺), as well as heavy metals, can be introduced from raw materials or equipment during manufacturing. Some commercial preparations are further purified by ion-exchange chromatography to remove these ions.
Degradation Products: ATP is susceptible to hydrolysis, especially in acidic or alkaline conditions, leading to the formation of ADP and inorganic phosphate (B84403). A slow dismutation can also occur in the powdered form, where two ATP molecules form ADP and adenosine 5'-tetraphosphate, though this degradation is typically less than 0.5% per year when stored properly at -20°C.[1]
Typical Purity Specifications:
Commercial suppliers of research-grade ATP disodium salt typically guarantee a purity of ≥98% or ≥99%, as determined by High-Performance Liquid Chromatography (HPLC).[2][3][4]
Impact of Impurities on Research Applications
The presence of impurities in ATP disodium salt preparations can have significant consequences for various experimental outcomes.
Impurity
Affected Application(s)
Mechanism of Interference
ADP
Kinase Assays, ATP Synthesis Studies
ADP can act as a competitive inhibitor for many kinases, leading to an underestimation of enzyme activity. In studies of ATP synthase, the ATP/ADP ratio is a critical regulator of the enzyme's function.
AMP
Kinase Assays, PCR/qPCR
AMP can allosterically regulate certain enzymes, such as AMP-activated protein kinase (AMPK), affecting cellular energy sensing pathways. In PCR, while ATP itself is not a direct component, contaminating nucleotides could potentially interfere with the polymerase activity, though this is less common.
Metal Ions (e.g., Ca²⁺, Fe²⁺, heavy metals)
Bioluminescence Assays, Enzymatic Assays
Divalent cations can chelate with ATP, altering its effective concentration and interaction with enzymes. Heavy metal ions are known to inhibit luciferase activity, leading to inaccurate quantification in ATP-based bioluminescence assays.[1][2][5]
Other Nucleotides (e.g., GTP)
Kinase Assays, Signaling Studies
GTP can serve as a substrate for some kinases or activate different signaling pathways, leading to off-target effects and confounding results.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and structural integrity of ATP disodium salt.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for quantifying the purity of ATP and separating it from related nucleotide impurities.
Experimental Protocol: HPLC for ATP Purity
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A C18 reversed-phase column is typically used.
Mobile Phase: An isocratic or gradient elution using a phosphate buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.8) is common. Ion-pair reagents like tetrabutylammonium (B224687) bisulfate may be added to improve the retention and separation of the highly polar nucleotides.
Detection: UV absorbance is monitored at 254 nm or 259 nm, the absorbance maximum for adenine.
Quantification: The purity is determined by calculating the peak area of ATP as a percentage of the total peak area of all detected components.
Figure 1. A typical workflow for the purity analysis of ATP disodium salt using HPLC.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for confirming the molecular weight of ATP and identifying unknown impurities.
Experimental Protocol: LC-MS for ATP Analysis
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like ATP.
Sample Preparation: Samples are dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, and may be acidified with formic acid to promote protonation.
Data Acquisition: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of ATP and potential impurities. For quantitative analysis, Multiple Reaction Monitoring (MRM) can be used for high specificity and sensitivity.
Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the [M-H]⁻ or [M+H]⁺ ion corresponding to ATP and to identify the m/z of any other detected species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Both ¹H and ³¹P NMR are valuable for characterizing ATP.
Experimental Protocol: Quantitative ³¹P NMR for ATP Purity
Instrumentation: A high-field NMR spectrometer.
Sample Preparation: A precisely weighed amount of the ATP disodium salt sample and a certified internal standard (e.g., triphenyl phosphate) are dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.
Data Acquisition: A quantitative ³¹P NMR spectrum is acquired with appropriate parameters, including a sufficient relaxation delay to ensure full relaxation of all phosphorus nuclei for accurate integration. Proton decoupling is typically applied to simplify the spectrum.
Data Analysis: The purity of the ATP sample is calculated by comparing the integral of a well-resolved ATP phosphorus signal (e.g., the β-phosphate) to the integral of the internal standard's signal, taking into account the molecular weights and number of phosphorus atoms of both the analyte and the standard.
Figure 2. Workflow for quantitative purity determination of ATP disodium salt by ³¹P NMR.
ATP Signaling Pathways
Extracellular ATP is a key signaling molecule that activates purinergic receptors, which are broadly classified into P2X and P2Y receptor families.
P2X Receptors: These are ligand-gated ion channels that open in response to ATP binding, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux rapidly alters the cell's membrane potential and intracellular calcium concentration, triggering downstream signaling events.
Figure 3. Simplified signaling pathway of P2X receptors activated by extracellular ATP.
P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon binding to nucleotides like ATP and ADP, activate various intracellular signaling cascades through different G protein subunits (Gαq, Gαs, Gαi).
Figure 4. Overview of major P2Y receptor signaling pathways.
Conclusion
The purity of ATP disodium salt is paramount for obtaining accurate and reliable data in a wide range of research applications. Understanding the potential impurities and employing rigorous analytical methods for their detection and quantification are essential steps in ensuring experimental integrity. Researchers should be mindful of the potential impact of impurities on their specific experimental systems and select ATP disodium salt of appropriate purity for their needs. The use of a combination of analytical techniques, including HPLC, MS, and NMR, provides a comprehensive assessment of purity and ensures the quality of this critical research reagent.
Adenosine 5'-Triphosphate (ATP) Disodium Salt: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Physicochemical Properties, Biological Functions, and Experimental Applications of ATP Disodium (B8443419) Salt For Researchers, Scientists, and Drug Development Professionals This tech...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Whitepaper on the Core Physicochemical Properties, Biological Functions, and Experimental Applications of ATP Disodium (B8443419) Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Adenosine 5'-Triphosphate (ATP) disodium salt, a pivotal molecule in cellular bioenergetics and signaling. This document details its fundamental properties, explores its critical role in purinergic signaling pathways relevant to drug development, and offers detailed experimental protocols for its application in laboratory settings.
Core Physicochemical Data
ATP disodium salt is a stable and water-soluble form of ATP, making it a preferred reagent for a multitude of in vitro and in vivo studies.[1] Its key quantitative properties are summarized below.
Property
Value
Notes
CAS Number
987-65-5
This is the most commonly cited CAS number for the disodium salt form.
Molecular Formula
C₁₀H₁₄N₅Na₂O₁₃P₃
This formula represents the anhydrous form of the molecule.[1][2]
Biological Significance and Role in Purinergic Signaling
Adenosine triphosphate is the primary energy currency of the cell, fueling a vast array of cellular processes, including muscle contraction, active transport, and the synthesis of macromolecules.[1] Beyond its intracellular metabolic functions, extracellular ATP is a critical signaling molecule that mediates intercellular communication through the activation of purinergic receptors.[5] This signaling is fundamental in numerous physiological and pathological processes, making it a key area of investigation in drug development.[6]
Purinergic Receptors: P2X and P2Y
Extracellular ATP and its derivatives activate two families of purinergic receptors: P2X and P2Y.[5]
P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (Na⁺, K⁺, and Ca²⁺), leading to rapid cellular responses such as neurotransmission and smooth muscle contraction.[1] There are seven subtypes of P2X receptors (P2X1-7).[4]
P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular second messenger cascades, leading to more diverse and sustained cellular responses.[1] There are eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[1] These receptors are involved in processes such as cell proliferation, differentiation, and inflammation.[7]
The activation of these receptors by ATP initiates complex signaling cascades that are integral to cellular function and are implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6]
Figure 1: Overview of P2X and P2Y Receptor Signaling Pathways.
Experimental Protocols
The following sections provide detailed methodologies for common experimental applications of ATP disodium salt.
Preparation of ATP Stock Solutions
Accurate preparation of ATP stock solutions is critical for experimental reproducibility.
Materials:
ATP disodium salt (e.g., trihydrate)
Nuclease-free water
1 M NaOH
Sterile 0.22 µm filter
UV-Vis spectrophotometer
Protocol:
Dissolve the ATP disodium salt in a minimal volume of nuclease-free water.
Adjust the pH of the solution to 7.5 by titrating with 1 M NaOH, monitoring with a pH meter.
Sterilize the solution by passing it through a 0.22 µm filter.
Determine the precise concentration of the ATP stock solution using a UV-Vis spectrophotometer. The molar extinction coefficient for ATP at 259 nm is 15,400 M⁻¹cm⁻¹.
Dilute the stock solution to the desired final concentration with sterile, nuclease-free water.
Aliquot and store at -20°C for long-term use.
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the activity of a protein kinase using ATP disodium salt as the phosphate (B84403) donor.
Materials:
Purified kinase
Kinase-specific substrate
ATP disodium salt stock solution (e.g., 10 mM)
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Prepare a master mix of the kinase and its substrate in the kinase reaction buffer.
Dispense the master mix into the wells of the microplate.
To initiate the kinase reaction, add ATP disodium salt to a final concentration that is appropriate for the kinase being studied (often at or near the Km for ATP).
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
Terminate the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen detection reagent. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
Figure 2: General Workflow for an In Vitro Kinase Assay.
Cell-Based ATP Determination Assay
This protocol describes a method to quantify intracellular ATP levels as a measure of cell viability and proliferation.
Materials:
Cultured cells (adherent or suspension)
Cell culture medium
Phosphate-buffered saline (PBS)
ATP releasing agent
ATP detection reagent (e.g., luciferin-luciferase-based)
Luminometer
Protocol:
Plate cells in a 96-well plate and culture under desired experimental conditions.
For adherent cells, remove the culture medium. For suspension cells, centrifuge the plate and aspirate the supernatant.
Wash the cells with PBS.
Add an ATP releasing agent to lyse the cells and release intracellular ATP. Incubate as recommended by the manufacturer.
Add the ATP detection reagent, which contains luciferin (B1168401) and luciferase, to each well.
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
Applications in Drug Development
The central role of ATP in cellular signaling makes it and its associated pathways attractive targets for therapeutic intervention.
Kinase Inhibitors: A major focus of cancer drug discovery is the development of small molecule inhibitors that target the ATP-binding site of protein kinases, thereby blocking their activity and downstream signaling pathways that promote tumor growth.
P2 Receptor Modulators: Agonists and antagonists of P2X and P2Y receptors are being investigated for the treatment of a wide range of conditions, including chronic pain, inflammation, thrombosis, and cancer.[6] For example, P2Y₁₂ receptor antagonists are widely used as antiplatelet drugs.
Conclusion
ATP disodium salt is an indispensable tool in biomedical research and drug development. A thorough understanding of its physicochemical properties, its multifaceted role in purinergic signaling, and the appropriate experimental methodologies for its use is essential for researchers aiming to unravel complex biological processes and develop novel therapeutics. This guide provides a foundational resource to support these endeavors.
The Central Role of ATP Disodium Salt in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Adenosine (B11128) 5'-triphosphate (ATP), commercially available and widely utilized in research as its stable disodium (B8443419) salt, is the uni...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) 5'-triphosphate (ATP), commercially available and widely utilized in research as its stable disodium (B8443419) salt, is the universal energy currency of the cell, driving a vast array of biological processes. This technical guide provides an in-depth exploration of the core functions of ATP in cellular metabolism, its role as a signaling molecule, and the methodologies used to investigate its multifaceted activities. Quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex roles of ATP in cellular physiology and pathophysiology.
Introduction: ATP as the Molecular Unit of Currency
Adenosine 5'-triphosphate (ATP) is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. The energy released from the hydrolysis of the high-energy phosphoanhydride bonds of ATP is harnessed to power numerous cellular functions, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1] While the biologically active form is typically complexed with magnesium ions (Mg-ATP), the disodium salt of ATP is a common and stable form used in experimental settings, readily dissociating in aqueous solutions to provide the ATP molecule for study.[2] This guide will delve into the fundamental roles of ATP in cellular energy transfer and signaling, providing researchers with the necessary information to design and execute experiments in this critical area of study.
Core Functions of ATP in Cellular Metabolism
Energy Transfer and ATP Hydrolysis
The primary role of ATP in cellular metabolism is to transport chemical energy from catabolic reactions to anabolic reactions that require energy. This is achieved through the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi), or to adenosine monophosphate (AMP) and pyrophosphate (PPi).
The hydrolysis of ATP is a highly exergonic process, releasing a significant amount of free energy that can be coupled to endergonic reactions.[3] The exact amount of energy released is dependent on the intracellular conditions, such as pH, ionic strength, and the concentrations of ATP, ADP, and Pi.[4][5]
ATP in Biosynthesis and Cellular Work
ATP provides the energy for the synthesis of macromolecules such as DNA, RNA, and proteins.[1] It is also essential for other forms of cellular work, including:
Active Transport: Powering pumps and transporters to move ions and molecules across cellular membranes against their concentration gradients.
Muscle Contraction: Driving the conformational changes in myosin and actin filaments.[1]
Cell Signaling: Serving as a substrate for kinases in phosphorylation cascades and for adenylyl cyclase in the production of the second messenger cyclic AMP (cAMP).[1]
Quantitative Data on ATP
A thorough understanding of the role of ATP in cellular processes requires an appreciation of its concentration and the energetics of its reactions. The following tables summarize key quantitative data related to ATP.
Table 3: Michaelis-Menten Constants (Km) for Selected ATP-Dependent Enzymes.
ATP as a Signaling Molecule: Purinergic Signaling
Beyond its intracellular roles, ATP is a critical extracellular signaling molecule.[4][14] Released from cells under various physiological and pathological conditions, extracellular ATP activates a class of receptors known as purinergic receptors, which are broadly categorized into P2X and P2Y receptors.[15]
P2X Receptors: Ligand-gated ion channels that mediate fast, excitatory neurotransmission.
P2Y Receptors: G protein-coupled receptors that activate downstream second messenger pathways, leading to a diverse range of cellular responses.[16]
This purinergic signaling network is involved in a multitude of physiological processes, including neurotransmission, inflammation, and vascular tone regulation.[15]
Caption: Overview of P2X and P2Y purinergic signaling pathways.
Experimental Protocols
Measurement of Intracellular ATP Levels using a Luciferase-Based Assay
This protocol provides a method for quantifying intracellular ATP using the firefly luciferase enzyme, which catalyzes the production of light from D-luciferin in an ATP-dependent manner.[17][18]
Materials:
Cells of interest
Phosphate-buffered saline (PBS)
Cell lysis buffer
Luciferase assay kit (containing luciferase, D-luciferin, and assay buffer)
ATP standard solution
Luminometer
Procedure:
Cell Culture and Treatment: Culture cells under desired conditions and apply experimental treatments.
Cell Lysis:
For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in lysis buffer.
For adherent cells, wash with PBS, remove the PBS, and add lysis buffer directly to the culture plate.
Luminometry:
Prepare ATP standards of known concentrations.
Add the luciferase assay reagent to both the cell lysates and the ATP standards.
Measure the luminescence using a luminometer.
Data Analysis:
Generate a standard curve by plotting the luminescence of the ATP standards against their concentrations.
Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.
Normalize the ATP concentration to the total protein concentration or cell number.
Caption: Workflow for a luciferase-based intracellular ATP assay.
Measurement of ATPase Activity
This protocol describes a colorimetric method to measure the activity of an ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1]
Materials:
Purified ATPase enzyme
Assay buffer (e.g., HEPES, NaCl, glycerol)
MgCl₂ solution
ATP solution
Malachite green reagent (for phosphate detection)
Phosphate standard solution
Microplate reader
Procedure:
Reaction Setup:
Prepare a reaction mixture containing the assay buffer, MgCl₂, and the purified ATPase enzyme.
Initiate the reaction by adding a known concentration of ATP.
Incubate the reaction at the optimal temperature for the enzyme.
Time-Course Sampling:
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a stopping reagent or by flash-freezing).
Phosphate Detection:
Add the malachite green reagent to the reaction aliquots and the phosphate standards.
Incubate to allow color development.
Absorbance Measurement:
Measure the absorbance of the samples and standards at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.
Data Analysis:
Create a standard curve by plotting the absorbance of the phosphate standards against their concentrations.
Determine the concentration of Pi released in each sample from the standard curve.
Calculate the ATPase activity, typically expressed as nmol of Pi released per minute per mg of enzyme.
Identification of ATP-Binding Proteins using Acyl-ATP Probes
This method allows for the identification of ATP-binding proteins in a complex biological sample.[19]
Labeling: Incubate the biological sample with the biotin-conjugated acyl-ATP probe. The probe will covalently bind to the ATP-binding sites of proteins.
Enrichment: Add streptavidin-coated beads to the labeled sample to capture the biotinylated proteins.
Washing: Wash the beads extensively to remove non-specifically bound proteins.
Elution: Elute the bound proteins from the beads.
Proteolytic Digestion: Digest the eluted proteins into peptides using a protease.
Mass Spectrometry: Analyze the peptide mixture by mass spectrometry (LC-MS/MS) to identify the proteins.
Caption: Workflow for identifying ATP-binding proteins using acyl-ATP probes.
Conclusion
ATP disodium salt is an indispensable tool for researchers studying the myriad of processes powered by this fundamental molecule. From its central role in energy metabolism to its function as a key signaling molecule, ATP is at the heart of cellular life. A thorough understanding of its quantitative aspects and the experimental methodologies to probe its function is crucial for advancing our knowledge in cellular biology and for the development of novel therapeutic strategies targeting ATP-dependent pathways. This guide provides a foundational resource for professionals in the field, enabling a more informed and effective investigation of the multifaceted roles of ATP.
An In-depth Technical Guide to ATP Disodium Salt as an Energy Source in Biochemical Reactions
For Researchers, Scientists, and Drug Development Professionals Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, often referred to as the "molecular unit of currency" for intracel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, often referred to as the "molecular unit of currency" for intracellular energy transfer.[1] Found in all known forms of life, ATP provides the necessary energy to drive a vast array of biochemical reactions essential for life.[1][2] This guide provides a comprehensive overview of the role of ATP, with a focus on its stable disodium (B8443419) salt form, in key biochemical processes. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. ATP disodium salt is a stable form of ATP, making it easier to handle, formulate, and store for experimental and therapeutic purposes.[3]
The Central Role of ATP in Cellular Energetics
ATP is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups.[2][4] The energy required for cellular processes is stored in the high-energy phosphoanhydride bonds linking these phosphate groups.[2][5] The hydrolysis of ATP into adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi), or further into adenosine monophosphate (AMP), is an exergonic reaction that releases a significant amount of energy.[6][7] This energy is then harnessed to power numerous cellular functions, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1][6]
The Gibbs free energy change (ΔG) associated with ATP hydrolysis is dependent on the cellular conditions, including the concentrations of ATP, ADP, Pi, and cations like Mg2+.[8][9] The table below summarizes the energy released under standard and physiological conditions.
Parameter
Value
Conditions
Reference
Standard Gibbs Free Energy (ΔG°')
-28 to -34 kJ/mol
1M concentrations of reactants (except water), pH 7
ATP is integral to numerous signaling pathways and physiological processes. Its roles range from a direct energy source to a signaling molecule itself.
Muscle contraction is a process fundamentally driven by the energy from ATP hydrolysis.[10] The sliding filament theory describes how myosin filaments pull actin filaments closer, resulting in muscle shortening. This interaction is governed by the cross-bridge cycle, which is dependent on ATP.[11]
The cycle can be summarized in four key steps:
Cross-Bridge Formation: The myosin head, in a high-energy "cocked" position with ADP and Pi bound, attaches to an active site on the actin filament.[10][11]
The Power Stroke: The release of Pi initiates the power stroke, where the myosin head pivots and pulls the actin filament toward the center of the sarcomere. ADP is then released.[1][11]
Cross-Bridge Detachment: A new ATP molecule binds to the myosin head, causing it to detach from actin.[12]
Reactivation of Myosin Head: The ATPase activity of the myosin head hydrolyzes the ATP into ADP and Pi, releasing energy that "re-cocks" the myosin head into its high-energy conformation, ready for the next cycle.[12]
Figure 1: The ATP-dependent cross-bridge cycle in muscle contraction.
ATP is a crucial substrate for kinases, enzymes that catalyze the phosphorylation of proteins and other molecules.[6] This process of phosphorylation acts as a molecular switch, activating or deactivating target proteins in signaling cascades, such as the mitogen-activated protein kinase (MAPK) cascade.[1]
Furthermore, ATP serves as a precursor for the second messenger cyclic AMP (cAMP).[13] In response to a signal, the enzyme adenylyl cyclase converts ATP to cAMP.[14] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, propagating the signal within the cell.[14]
Figure 2: ATP in the cAMP signaling pathway.
Cells can release ATP into the extracellular space, where it functions as a signaling molecule in a process known as purinergic signaling.[15][16] This extracellular ATP binds to and activates purinergic receptors (P2X and P2Y) on the surface of the same or neighboring cells, triggering a variety of cellular responses, including neurotransmission and immune responses.[1][15] The signal is terminated by ectonucleotidases that hydrolyze ATP to adenosine.[15]
Figure 3: Overview of extracellular purinergic signaling.
Experimental Protocols
Accurate measurement of ATP levels and the activity of ATP-dependent enzymes is critical in many areas of research. The following sections provide detailed protocols for two common assays.
This protocol is one of the most sensitive methods for quantifying ATP, based on the principle that firefly luciferase catalyzes the oxidation of D-luciferin in an ATP-dependent manner, producing light.[17][18] The emitted light is directly proportional to the ATP concentration.[17]
Materials:
Opaque-walled 96-well plates
Cell culture medium
Phosphate-buffered saline (PBS)
ATP bioluminescence assay kit (containing ATP assay buffer, D-luciferin, and firefly luciferase)
Luminometer
Protocol:
Cell Seeding: Plate cells at a predetermined density (e.g., 10,000 cells/well) in a 96-well opaque plate and incubate under standard conditions.[19]
Treatment: Treat cells with compounds of interest or vehicle control and incubate for the desired duration.
Reagent Preparation: Prepare the ATP Detection Cocktail by dissolving D-luciferin in ATP Assay Buffer and then adding the luciferase enzyme, following the manufacturer's instructions.[20]
Cell Lysis and ATP Measurement:
Equilibrate the plate and reagents to room temperature.[17]
Add a volume of ATP Detection Cocktail equal to the culture medium volume (e.g., 100 µL) to each well.[19] This single addition lyses the cells and initiates the luminescent reaction.
Mix on an orbital shaker for 2 minutes to ensure complete cell lysis.[19]
Signal Stabilization and Reading:
Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[17][19]
Measure the luminescence using a luminometer.
Data Analysis:
Subtract the background luminescence from a "media only" control.
Generate an ATP standard curve using known concentrations of ATP disodium salt to quantify the absolute ATP concentration in the samples.
Figure 4: Experimental workflow for the luciferase-based ATP assay.
This method provides a direct and sensitive measure of kinase activity by tracking the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate.[21]
Materials:
Purified kinase or immunoprecipitated kinase from cell lysates
Kinase-specific substrate (peptide or protein)
5x Kinase reaction buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 1 mM DTT)
[γ-³²P]ATP (radiolabeled ATP)
Cold ATP (non-radiolabeled)
P81 phosphocellulose paper or SDS-PAGE materials
Phosphoric acid wash buffer
Scintillation counter or phosphorimager
Protocol:
Prepare Kinase: Keep purified or immunoprecipitated kinase samples on ice.
Prepare Reaction Master Mix: In a chilled microfuge tube, prepare a master mix for the desired number of reactions. For a single 30 µL reaction:
Measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
Subtract the counts from a negative control (no kinase or no substrate).
Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of kinase).
Figure 5: Workflow for a radiolabeled protein kinase activity assay.
Conclusion
ATP disodium salt is an indispensable tool in biochemical and pharmaceutical research, providing a stable and reliable source of the cell's primary energy currency. Its central role in processes ranging from muscle contraction to intricate signaling cascades makes the understanding and quantification of ATP-dependent reactions a cornerstone of modern biological science. The protocols and pathways detailed in this guide offer a robust framework for professionals engaged in exploring the multifaceted roles of ATP in health and disease.
An In-depth Technical Guide to the In Vitro Mechanism of Action of ATP Disodium Salt
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is the stable, soluble form of ATP, a critical intracellular energy currency and...
Author: BenchChem Technical Support Team. Date: December 2025
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is the stable, soluble form of ATP, a critical intracellular energy currency and a pivotal extracellular signaling molecule.[1][2][3] In the extracellular space, ATP activates a diverse family of purinergic receptors, initiating a cascade of downstream signaling events that regulate a vast array of physiological and pathological processes. This technical guide provides an in-depth exploration of the in vitro mechanism of action of ATP, focusing on its interaction with P2X and P2Y receptor families, the resultant signaling pathways, and the experimental protocols used to elucidate these mechanisms.
Core Mechanism: Interaction with Purinergic Receptors
Extracellular ATP's biological effects are mediated through its binding to two main families of purinergic receptors: P2X and P2Y.[4][5] The disodium salt form of ATP readily dissociates in aqueous solutions, making the ATP4- anion available to interact with these receptors.[6]
P2X Receptors (P2XR): These are ligand-gated ion channels.[6][7] Upon binding ATP, they undergo a conformational change, opening a channel permeable to cations like Na+, K+, and Ca2+.[4][8] This ion flux leads to rapid membrane depolarization and an increase in intracellular calcium. There are seven subtypes (P2X1–7) that can form both homomeric and heteromeric trimers.[6][7][8]
P2Y Receptors (P2YR): These are G protein-coupled receptors (GPCRs).[5] The P2Y family consists of eight subtypes in humans (P2Y1, 2, 4, 6, 11, 12, 13, 14).[9] ATP is a primary agonist for P2Y2 and P2Y11 receptors.[9] P2Y receptor activation initiates downstream signaling cascades through G proteins, typically Gq/11 or Gi/o, leading to the production of second messengers.
P2X Receptor-Mediated Signaling Pathway
The activation of P2X receptors by ATP is a direct and rapid process, crucial for functions like fast synaptic transmission and smooth muscle contraction.[6][8]
Mechanism:
ATP Binding: ATP binds to three interfacial sites within the large extracellular domain of the trimeric P2X receptor.[6][7]
Channel Gating: This binding event induces a conformational change, causing the transmembrane helices to open and form an ion-permeable pore.[7][8]
Cation Influx: The open channel allows the rapid influx of Na+ and Ca2+ and efflux of K+, leading to membrane depolarization.[4][8]
Cellular Response: The increase in intracellular Ca2+ and membrane depolarization trigger various cellular responses, such as neurotransmitter release, muscle contraction, and activation of inflammatory pathways.[4][8]
Figure 1. Signaling pathway of ATP-mediated P2X receptor activation.
Quantitative Data: ATP Potency at P2X Receptors
The sensitivity of P2X receptor subtypes to ATP varies significantly. The half-maximal effective concentration (EC50) is a common measure of agonist potency.
Note: EC₅₀ values can vary depending on the expression system, cell type, and experimental conditions (e.g., pH, divalent cation concentration).[11]
P2Y Receptor-Mediated Signaling Pathway
P2Y receptors mediate slower, more modulatory responses compared to P2X receptors. The most common pathway for ATP-sensitive P2Y receptors (P2Y2, P2Y11) involves the Gq/11 protein.
Mechanism (Gq/11 Pathway):
ATP Binding: ATP binds to the extracellular domain of the P2Y receptor.
G Protein Activation: The receptor activates its coupled Gq/11 protein, causing the exchange of GDP for GTP on the α-subunit.
PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[5]
PKC Activation: DAG, along with the increased cytosolic Ca2+, activates Protein Kinase C (PKC), which phosphorylates target proteins to elicit a cellular response.
Figure 2. ATP-mediated P2Y receptor signaling via the Gq/PLC pathway.
Several in vitro techniques are essential for characterizing the mechanism of action of ATP. Below are protocols for two key experiments: measuring intracellular calcium flux and quantifying inositol phosphate accumulation.
Intracellular Calcium Imaging
This method is used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) following receptor activation by ATP. It is applicable to both P2X and P2Y receptor studies.
Protocol:
Cell Culture: Plate cells (e.g., CHO-K1, HEK-293, or primary cells) on a 96-well black wall/clear bottom plate at a density of 40,000 to 80,000 cells/well and culture overnight.[5]
Dye Loading: Prepare a loading buffer (e.g., HHBS) containing a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM or Calbryte™-520 AM) and a dispersing agent like Pluronic® F-127 (0.02%-0.04%).[5][15] Add the loading solution to the cells and incubate at 37°C for 30-60 minutes.[15]
Wash: Gently remove the loading solution and wash the cells with fresh buffer to remove excess dye. Incubate for at least 15 minutes at room temperature to allow for complete de-esterification of the dye.[15]
Stimulation & Measurement: Place the plate in a fluorescence microplate reader, FlexStation, or fluorescence microscope.[5]
Record a baseline fluorescence signal (e.g., Ex/Em = 490/525 nm for Fluo-4) for a set period (e.g., 50 seconds).[5][16]
Inject a solution of ATP disodium salt to achieve the desired final concentration.[5]
Immediately resume recording the fluorescence signal at short intervals (e.g., every 1.5 seconds) for a total duration (e.g., 120-200 seconds) to capture the transient calcium peak and subsequent plateau.[5][16]
Data Analysis: Quantify the change in fluorescence intensity over time for each well. The peak response is often normalized to the baseline fluorescence (ΔF/F₀) to determine the magnitude of the calcium influx.
Figure 3. Experimental workflow for an ATP-induced calcium imaging assay.
Inositol Phosphate (IP) Accumulation Assay
This biochemical assay specifically measures the activation of Gq-coupled P2Y receptors by quantifying the production of the second messenger inositol phosphate.
Protocol:
Cell Culture & Labeling: Culture cells stably expressing the P2Y receptor of interest (e.g., P2Y2 in 1321N1 astrocytoma cells) in 48-well plates.[17] Twelve hours before the assay, replace the medium with serum-free, inositol-free medium containing myo-[3H]inositol (e.g., 0.4 µCi/well) to radiolabel the cellular inositol lipid pool.[17]
Pre-incubation: On the day of the assay, pre-incubate the cells with a buffer containing 10-50 mM LiCl for 10-20 minutes.[17][18] LiCl inhibits inositol monophosphatase, causing the accumulation of labeled IPs and amplifying the signal.[18]
Stimulation: Add ATP disodium salt at various concentrations to the wells and incubate for 20-30 minutes at 37°C.[17][18]
Termination and Lysis: Terminate the reaction by aspirating the medium and adding ice-cold 50 mM formic acid to lyse the cells and extract the soluble inositol phosphates.[17]
Purification: Neutralize the samples (e.g., with 150 mM NH₄OH).[17] Isolate the [3H]inositol phosphates from free [3H]inositol and other cellular components using anion-exchange chromatography (e.g., Dowex AG 1-X8 columns).[17][18]
Quantification: Elute the purified [3H]inositol phosphates and quantify the radioactivity using liquid scintillation counting. The amount of radioactivity is proportional to the level of P2Y receptor activation.
Conclusion
The in vitro mechanism of action of ATP disodium salt is multifaceted, primarily driven by its function as an agonist for P2X and P2Y purinergic receptors. Activation of P2X receptors leads to rapid ion influx and membrane depolarization, while P2Y receptor activation triggers slower, G protein-mediated second messenger cascades. A thorough understanding of these distinct pathways, quantified through robust experimental methodologies like calcium imaging and inositol phosphate assays, is critical for researchers and professionals involved in drug development targeting the purinergic signaling system.
Adenosine 5'-triphosphate Disodium Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine 5'-triphosphate (ATP), the universal energy currency of the cell, plays a pivotal role in cellular metabolism, signal transduction, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP), the universal energy currency of the cell, plays a pivotal role in cellular metabolism, signal transduction, and numerous enzymatic reactions. The disodium (B8443419) salt of ATP is a stable, water-soluble form of this critical biomolecule, making it an indispensable reagent in a wide array of research, development, and diagnostic applications. This technical guide provides an in-depth overview of the core physical and chemical properties of ATP disodium salt, detailed experimental protocols for its characterization, and a visual representation of its key signaling pathways.
Core Physical and Chemical Properties
The fundamental properties of ATP disodium salt are summarized below, providing a critical resource for its handling, storage, and application in experimental settings.
Proper storage is crucial to maintain the integrity of ATP disodium salt. It is a hygroscopic solid and should be stored in a desiccated environment at -20°C for long-term stability. Aqueous solutions are best prepared fresh; however, if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Experimental Protocols
The following section details standardized methodologies for the characterization of ATP disodium salt.
Determination of Melting Point
The melting point of ATP disodium salt can be determined using a capillary melting point apparatus.
Procedure:
Ensure the ATP disodium salt sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.
Finely powder a small amount of the dried sample.
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Place the capillary tube in the heating block of the melting point apparatus.
Heat the block at a rate of 10-20°C per minute until the temperature is approximately 20°C below the expected melting point.
Decrease the heating rate to 1-2°C per minute.
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.[4][5]
Determination of Density
The density of the crystalline solid can be determined by the gas displacement method using a helium pycnometer.[6][7]
Procedure:
Calibrate the helium pycnometer according to the manufacturer's instructions.
Accurately weigh a sample of ATP disodium salt.
Place the weighed sample into the sample chamber of the pycnometer.
Seal the chamber and purge with helium gas to remove any air and moisture.
Pressurize the reference chamber with helium to a known pressure.
Open the valve connecting the reference and sample chambers, allowing the gas to expand.
The instrument measures the pressure change and calculates the volume of the sample based on the ideal gas law.
The density is then calculated by dividing the mass of the sample by its measured volume.[8][9]
UV-Vis Spectrophotometric Analysis for Concentration Determination
The concentration of an aqueous solution of ATP disodium salt can be accurately determined using UV-Vis spectrophotometry.
Procedure:
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes.
Prepare a blank solution using the same solvent (e.g., deionized water or a specific buffer) that will be used to dissolve the ATP disodium salt.
Set the wavelength to 259 nm.
Calibrate the spectrophotometer to zero absorbance using the blank solution in a quartz cuvette.
Prepare a solution of ATP disodium salt of an approximate concentration.
Rinse the cuvette with the ATP solution and then fill it.
Measure the absorbance of the ATP solution at 259 nm.
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (15,400 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration in moles per liter.[10]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful technique for assessing the purity of ATP disodium salt and detecting the presence of related compounds such as ADP and AMP.[11]
Instrumentation and Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: A gradient of two buffers is typically used. For example:
Buffer A: 0.1 M potassium phosphate buffer, pH 6.5
Buffer B: Acetonitrile
Flow Rate: 1.0 mL/min
Detection: UV absorbance at 259 nm
Injection Volume: 10-20 µL
Procedure:
Prepare the mobile phases and degas them thoroughly.
Equilibrate the HPLC system with the initial mobile phase composition.
Prepare a standard solution of ATP disodium salt of known concentration in the mobile phase.
Prepare a solution of the sample to be analyzed.
Inject the standard solution to determine the retention time of ATP.
Inject the sample solution.
Monitor the chromatogram for the ATP peak and any impurity peaks (e.g., ADP, AMP).
The purity can be calculated by determining the area percentage of the ATP peak relative to the total area of all peaks.[12][13][14]
Signaling Pathways Involving ATP
Extracellular ATP is a key signaling molecule that activates purinergic receptors, broadly classified into P2X and P2Y families. These receptors are integral to a multitude of physiological processes.
P2X Receptor Signaling Pathway
P2X receptors are ligand-gated ion channels that open in response to ATP binding, leading to the influx of cations such as Na⁺ and Ca²⁺ and the efflux of K⁺.[15] This ion flux directly alters the cell's membrane potential and intracellular calcium concentration, triggering downstream signaling events.
P2X Receptor Signaling Pathway
P2Y Receptor Signaling Pathway
P2Y receptors are G-protein coupled receptors (GPCRs) that, upon binding ATP or other nucleotides, activate various intracellular signaling cascades through different G-protein subunits (Gαq, Gαs, Gαi).[15]
Topic: ATP Disodium Salt vs. ATP Magnesium Salt for In Vitro Studies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of ATP disodium (B8443419) salt and ATP magnesium salt for use in in vitro studies. It...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ATP disodium (B8443419) salt and ATP magnesium salt for use in in vitro studies. It addresses the critical role of magnesium in ATP-dependent reactions, offers quantitative data for comparison, and provides standardized experimental protocols for the preparation and use of these essential reagents.
The Critical Role of the ATP-Magnesium Complex
In biological systems, adenosine (B11128) triphosphate (ATP) rarely acts as a free molecule (ATP⁴⁻). Instead, it forms a complex with divalent cations, predominantly magnesium (Mg²⁺). For the vast majority of ATP-dependent enzymes, such as kinases and ATPases, the true substrate is not ATP itself, but the Mg:ATP complex.[1][2] Magnesium ions play several crucial roles:
Charge Shielding: The polyphosphate tail of ATP carries a strong negative charge. Mg²⁺ binds to the β- and γ-phosphates, neutralizing this charge and making the γ-phosphate more susceptible to nucleophilic attack during phosphoryl transfer reactions.[3][4]
Conformational Stability: The interaction with magnesium holds the ATP molecule in a specific, well-defined conformation that is recognized and bound by the enzyme's active site.[5]
Enhanced Enzyme Binding: The magnesium ion provides additional points of interaction between the ATP-Mg²⁺ complex and the enzyme, which increases the binding energy and specificity.[5]
Consequently, the concentration of the Mg:ATP complex, rather than the total ATP concentration, is the critical parameter governing the kinetics of most ATP-dependent enzymatic reactions. Using ATP disodium salt without adequate supplementation of Mg²⁺ can lead to the chelation of free magnesium from the buffer, thereby inhibiting enzyme activity.
Quantitative Data Summary
The choice between ATP disodium salt and ATP magnesium salt depends on the experimental requirements for precise control over free magnesium concentration. The following table summarizes key quantitative data for these two common forms of ATP.
Logical Relationship: The Formation of the Active Substrate
The fundamental relationship in any ATP-dependent assay is the equilibrium between free ATP, free magnesium, and the biologically active Mg:ATP complex. Using ATP disodium salt requires the researcher to create this equilibrium in the reaction buffer.
Caption: Formation of the active Mg:ATP substrate from its components in solution.
Experimental Protocols
Preparation of a Standardized ATP Stock Solution (from Disodium Salt)
This protocol describes the preparation of a stable, concentrated ATP stock solution, which is essential for reproducibility in in vitro assays.
Materials:
Adenosine 5'-triphosphate disodium salt (e.g., Sigma-Aldrich A2383)[9]
Sterile, nuclease-free water
1 M NaOH solution
0.22 µm sterile filter
UV-Vis Spectrophotometer
Methodology:
Dissolution: Dissolve the ATP disodium salt powder in a minimal volume of sterile water. A solution of ATP disodium salt will be mildly acidic (pH ~3.5).[9]
pH Adjustment: Carefully titrate the ATP solution to pH 7.5 using 1 M NaOH.[14][15] Monitor the pH closely. Avoid overshooting the pH into the basic range, as this can promote hydrolysis.[15]
Sterilization: Sterile filter the pH-adjusted ATP solution through a 0.22 µm syringe filter into a sterile container.[14]
Concentration Determination:
Prepare a 1:1000 or 1:4000 dilution of the stock solution in water.[15]
Measure the absorbance at 259 nm (A₂₅₉) using a UV-Vis spectrophotometer.
Calculate the precise concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for ATP at 259 nm is 15,400 M⁻¹cm⁻¹.[14][15]
Aliquoting and Storage: Based on the calculated concentration, adjust the stock to a convenient final concentration (e.g., 100 mM). Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[14][16]
Example Protocol: In Vitro Protein Kinase Assay
This protocol provides a generalized workflow for a typical in vitro kinase assay, highlighting the critical points for adding ATP and magnesium.
Materials:
Purified kinase
Kinase-specific substrate
10x Kinase Buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 0.1% Brij-35)[17]
10 mM ATP Stock Solution (prepared as above)
Radiolabeled [γ-³²P]ATP (for radiometric assays) or detection reagents (for luminescence assays like ADP-Glo™)[12][18]
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, the substrate, and any other required components (e.g., DTT).[17] Do not add the kinase or ATP at this stage.
Reaction Setup:
Aliquot the master mix into reaction tubes.
Add the purified kinase to each tube, keeping the samples on ice.[12] Include a "no-kinase" control well.[12]
Reaction Initiation: To start the reaction, add the ATP stock solution to achieve the desired final concentration (e.g., 100 µM).[19] The 1x Kinase Buffer should already contain MgCl₂ in excess of the ATP concentration (e.g., 10 mM MgCl₂ for 100 µM ATP).[17][19] Transfer the reactions to the incubation temperature (e.g., 30°C).[12][17]
Incubation: Incubate for a predetermined time (e.g., 5-60 minutes), depending on the kinase's activity.[12]
Reaction Termination: Stop the reaction by adding the Stop Solution and heating the samples (e.g., 95°C for 5 minutes).[19]
Detection and Analysis:
Separate the reaction products using SDS-PAGE for radiometric assays, followed by autoradiography.[12][19]
For luminescence-based assays, follow the manufacturer's protocol to measure the generated ADP.[18]
Visualized Workflows and Pathways
Generic Kinase Signaling Cascade
This diagram illustrates a simplified signaling pathway where ATP is consumed by kinases to phosphorylate downstream targets, a common process studied in in vitro assays.
Caption: A typical kinase signaling cascade reliant on ATP for phosphorylation events.
In Vitro Kinase Assay Experimental Workflow
This flowchart outlines the key steps of the experimental protocol described in section 4.2, providing a clear visual guide for researchers.
Caption: Standardized workflow for performing an in vitro kinase assay.
Conclusion and Recommendations
For Most Applications, Use ATP Disodium Salt: For standard in vitro assays like kinase or ATPase activity screens, ATP disodium salt is recommended. Its use, in conjunction with a defined concentration of MgCl₂ in the reaction buffer (typically in 5-10 mM excess of the ATP concentration), allows for precise and reproducible control over the concentration of the active Mg:ATP substrate.[12][17][19]
When to Consider ATP Magnesium Salt: ATP magnesium salt can be a convenient option for applications where the precise concentration of free Mg²⁺ is less critical or when simplifying buffer preparation is a priority. However, researchers should be aware that the stoichiometry may not be exactly 1:1, and the presence of free, uncomplexed ATP or Mg²⁺ could still influence the reaction.
The Key is Control: Regardless of the salt form chosen, the critical factor for success is maintaining a consistent and controlled concentration of the Mg:ATP complex. For ATP-competitive inhibitor studies, the relationship between inhibitor potency (IC₅₀) and ATP concentration is well-defined, making control of this parameter essential for accurate data interpretation.[20]
A-Z Guide to Interpreting a Certificate of Analysis for ATP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal molecule in cellular energy metabolism and signaling pathways. For researchers and dru...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal molecule in cellular energy metabolism and signaling pathways. For researchers and drug development professionals, ensuring the quality and purity of this reagent is paramount for reproducible and reliable experimental outcomes. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive quality assessment of a specific batch. This guide offers an in-depth technical overview of how to interpret a CoA for ATP disodium salt, detailing the key analytical tests, their methodologies, and the biological significance of ATP.
Decoding the Certificate of Analysis: Key Quality Attributes
A typical Certificate of Analysis for ATP disodium salt will present a series of tests, specifications, and the results for the specific lot. Understanding each parameter is crucial for assessing the suitability of the material for your application.
Table 1: Summary of Typical Quantitative Analyses for ATP Disodium Salt
Test Parameter
Typical Specification
Purpose
Assay (HPLC)
≥ 98.0%
Measures the purity of the ATP disodium salt.
Water Content (Karl Fischer)
≤ 10.0%
Determines the amount of water, crucial for accurate concentration calculations.
pH (1% solution)
2.5 - 4.5
Ensures the acidity of the material is within an acceptable range.
Endotoxins (LAL)
≤ 0.25 EU/mg
Quantifies bacterial endotoxins, critical for in vivo and cell-based assays.
Heavy Metals
≤ 10 ppm
Measures the presence of heavy metal impurities.
Appearance
White to off-white powder
A visual inspection to ensure the material is free from visible contaminants.
Solubility (in water)
Clear, colorless solution
Verifies that the material dissolves as expected.
Experimental Protocols: A Closer Look at the Methodologies
The reliability of the data presented on a CoA is contingent upon the robustness of the analytical methods used. Below are detailed methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of ATP disodium salt. It separates ATP from related substances and degradation products, such as ADP and AMP.
Methodology:
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A reverse-phase C18 column is commonly used.[1][2]
Mobile Phase: An isocratic or gradient elution using a phosphate (B84403) buffer. For example, a mobile phase consisting of 50 mM potassium hydrogen phosphate (pH 6.80) can be effective.[1][2]
Detection: UV absorbance is monitored at 254 nm.[1][2]
Quantification: The percentage purity is calculated by comparing the peak area of ATP in the sample to that of a certified reference standard.
HPLC Workflow for ATP Purity
The Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a substance. This is particularly important for hydrated salts like ATP disodium salt.
Methodology:
Principle: The method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[3][4]
Instrumentation: A Karl Fischer titrator, either volumetric or coulometric. The volumetric method is suitable for samples with a water content above 0.1%.[3]
Procedure:
A known amount of the ATP disodium salt is dissolved in a suitable solvent (e.g., methanol).
The solution is titrated with a Karl Fischer reagent containing a known concentration of iodine.
The endpoint of the titration is detected electrometrically.
Calculation: The water content is calculated based on the amount of iodine consumed during the titration.
Karl Fischer Titration Workflow
For applications involving cell culture or in vivo studies, the level of bacterial endotoxins must be strictly controlled. The Limulus Amebocyte Lysate (LAL) test is a sensitive assay for detecting and quantifying endotoxins from Gram-negative bacteria.[5][6][7]
Methodology:
Principle: The LAL test utilizes a clotting factor from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which is activated by bacterial endotoxins.[5][7]
Methods: There are three main LAL methodologies:
Gel-clot: A qualitative method where the formation of a gel indicates the presence of endotoxins.[5]
Turbidimetric: A quantitative method that measures the increase in turbidity as the clot forms.
Chromogenic: A quantitative method where the activation of the clotting cascade leads to a color change that is measured spectrophotometrically.[7]
Procedure (Kinetic Chromogenic):
A solution of the ATP disodium salt is prepared.
The sample is mixed with the LAL reagent in a microplate.
The plate is incubated at a controlled temperature, and the absorbance is read over time.
The endotoxin (B1171834) concentration is determined by comparing the reaction time of the sample to a standard curve.
LAL Endotoxin Test Workflow
Biological Context: ATP Signaling Pathways
Extracellular ATP plays a crucial role as a signaling molecule in a process known as purinergic signaling.[8] It is involved in a wide range of physiological and pathological processes, including neurotransmission, inflammation, and immune responses.[9][10]
ATP released into the extracellular space can activate two families of purinergic receptors: P2X and P2Y.[11][12]
P2X Receptors: Ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations like Ca²⁺ and Na⁺.[11]
P2Y Receptors: G protein-coupled receptors that activate downstream signaling cascades, often leading to changes in intracellular Ca²⁺ or cAMP levels.[11][13]
Extracellular ATP is rapidly hydrolyzed by ectonucleotidases (e.g., CD39 and CD73) to ADP, AMP, and finally adenosine, which in turn can activate P1 receptors.[9][11][14]
Overview of Purinergic Signaling
Logical Relationships in Quality Assessment
The various parameters on a CoA are often interrelated. For instance, the water content directly impacts the calculation of the "assay on an anhydrous basis," which represents the purity of the material without water.
ATP Disodium Salt as a Phosphate Donor in Enzymatic Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency. In the rea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency. In the realm of biochemical and enzymatic assays, its role as a phosphate (B84403) donor is indispensable, particularly in the study of kinases and ligases. This technical guide provides a comprehensive overview of the application of ATP disodium salt in these assays, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Biochemical Properties and Role in Assays
ATP disodium salt is a stable, water-soluble form of ATP, making it ideal for use in various biochemical and physiological experiments.[] It functions as a coenzyme and a central component of energy storage and metabolism, providing the energy for numerous cellular processes, including muscle contraction, active transport, and chemical synthesis.[][2] In enzymatic assays, ATP disodium salt provides the metabolic energy to drive reactions and serves as the phosphate donor for enzymes like kinases and a cofactor for ligases.[3]
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate molecule, a process called phosphorylation.[4] This process is a fundamental mechanism of signal transduction and protein regulation in cells. Ligases, on the other hand, catalyze the joining of two molecules, a reaction that is often coupled with the hydrolysis of ATP to provide the necessary energy.[5]
Quantitative Data for Assay Optimization
The concentration of ATP is a critical parameter in enzymatic assays as it directly influences the enzyme's activity and the interpretation of inhibitor data.[6] For ATP-competitive inhibitors, the measured potency (IC50 value) is highly dependent on the ATP concentration used in the assay.[6]
Michaelis-Menten Constants (Km) for ATP in Kinase Assays
The Michaelis-Menten constant (Km) for ATP represents the concentration at which the kinase reaction rate is at half of its maximum. It is a crucial parameter for assay development and for understanding the affinity of a kinase for ATP. Below is a summary of experimentally determined Km values for various kinases.
Kinase
Km for ATP (µM)
Notes
His-DrCK1δA
11.97
Determined by in vitro kinase assays with varying ATP concentrations.[7]
His-DrCK1δB
5.31
Determined by in vitro kinase assays with varying ATP concentrations.[7]
His-DrCK1ε
14.45
Determined by in vitro kinase assays with varying ATP concentrations.[7]
GST-CK1ε
15.36
Determined by in vitro kinase assays with varying ATP concentrations.[7]
PIP5K1C
15
Determined by Michaelis-Menten analysis of progression curves with varying ATP concentrations.[8]
Rock II
25
Determined by fitting experimental data to the Michaelis-Menten equation.[9]
Recommended ATP Concentrations in Enzymatic Assays
The optimal ATP concentration can vary depending on the specific enzyme and the goals of the experiment.
Assay Type
Enzyme Example
Recommended ATP Concentration
Rationale
Kinase Assays
Various Kinases
Appr. Km value or 1 mM
Using ATP at its Km value allows for a more direct measurement of an inhibitor's binding affinity (Ki).[6] Using a physiological concentration (around 1 mM) can provide a better prediction of an inhibitor's efficacy in a cellular context.[10][11]
T4 DNA Ligase Assay
T4 DNA Ligase
0.5 mM - 1 mM
Standard T4 DNA ligase buffers typically contain 1 mM ATP.[12][13] For ligation in restriction enzyme buffers, supplementation to a final concentration of 0.5 mM ATP is recommended.[14]
Radiometric Kinase Assay
Insulin Receptor Kinase
200 µM
This concentration is used in specific radiometric assay protocols.[15]
Experimental Protocols
Preparation of ATP Disodium Salt Stock Solution
Proper preparation and storage of the ATP disodium salt stock solution are crucial for obtaining reliable and reproducible results.
Dissolving: Dissolve ATP disodium salt in high-purity water to a desired stock concentration (e.g., 100 mM).[16]
pH Adjustment: The initial pH of the solution will be mildly acidic (around 3.5).[17] Adjust the pH to 7.0-7.5 using NaOH or KOH.[18] It is important to avoid acidic conditions, as ATP can hydrolyze to ADP.[18]
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[16] The solution is stable for several months when stored properly.
General Protocol for a Radiometric Kinase Assay
This protocol provides a basic framework for measuring the activity of a protein kinase using radiolabeled ATP.
Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, the substrate (protein or peptide), and the kinase enzyme. Other components like phosphatase inhibitors may be added to optimize the reaction.[15]
ATP Mixture: Prepare a separate ATP mixture containing both unlabeled ("cold") ATP and a small amount of radiolabeled [γ-³²P]ATP. The final concentration of unlabeled ATP is typically in the micromolar range.[15]
Initiation of Reaction: Initiate the kinase reaction by adding the ATP mixture to the reaction mixture.
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 30 minutes).[15]
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., formamide (B127407) stop buffer) or by freezing the samples on dry ice.[12][15]
Separation and Detection: Separate the phosphorylated substrate from the unreacted radiolabeled ATP using techniques like SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.[15]
Quantification: Quantify the amount of incorporated radiolabel to determine the kinase activity.
General Protocol for a T4 DNA Ligase Assay
This protocol outlines the basic steps for a typical DNA ligation reaction using T4 DNA Ligase.
Reaction Setup: In a microcentrifuge tube, combine the DNA fragments to be ligated (vector and insert), T4 DNA Ligase buffer (which contains ATP), and T4 DNA Ligase enzyme. Nuclease-free water is used to bring the reaction to the final volume.[19]
Incubation: Incubate the reaction at the optimal temperature. For cohesive ("sticky") ends, incubation at room temperature (22°C) for 1-3 hours is often sufficient. For blunt ends, longer incubation times (4-18 hours) at 16°C or 20°C are generally required.[13][20]
Inactivation (Optional): The ligase can be inactivated by heating the reaction at 65°C for 10 minutes.[21] This step is often performed before transformation into competent cells.
Transformation: Use the ligation mixture to transform competent bacterial cells.
Visualizing Signaling Pathways and Workflows
Kinase Signaling Pathway: MAPK/ERK Cascade
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The activation of this pathway is dependent on a series of phosphorylation events catalyzed by kinases, with ATP serving as the phosphate donor at each step.
Caption: The MAPK/ERK signaling cascade.
DNA Ligation Workflow
The process of DNA ligation involves a series of steps where ATP plays a crucial role in the adenylation of the ligase enzyme, which is the initial step in the catalytic cycle.
Caption: The three-step mechanism of DNA ligation.
General Experimental Workflow for an Enzymatic Assay
This diagram illustrates a typical workflow for conducting an enzymatic assay using ATP disodium salt as a phosphate donor.
Caption: A generalized workflow for enzymatic assays.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Significance of Adenosine (B11128) Triphosphate (ATP) in Molecular Biology Abstract Adenosine Triphosphate (ATP) is a cornerstone of molecular biology, functioning as the...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Discovery and Significance of Adenosine (B11128) Triphosphate (ATP) in Molecular Biology
Abstract
Adenosine Triphosphate (ATP) is a cornerstone of molecular biology, functioning as the primary energy currency of the cell, a critical signaling molecule, and a fundamental substrate in numerous biosynthetic reactions. Its discovery and the subsequent elucidation of its multifaceted roles have been pivotal in advancing our understanding of cellular metabolism, signal transduction, and disease pathogenesis. This guide provides a comprehensive overview of the historical milestones in ATP research, its biochemical properties, its diverse biological functions, and the experimental methodologies used to investigate its significance. Particular emphasis is placed on its relevance to drug development, highlighting ATP-dependent pathways as therapeutic targets.
The Discovery and Chemical Identity of ATP
The journey to understanding ATP's central role in bioenergetics began in 1929, when it was independently isolated from muscle extracts by Karl Lohmann in Germany and by Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School. Initially, its structure and function were enigmatic. It was not until 1941 that Fritz Albert Lipmann, through his pioneering work on metabolic energy generation, proposed that ATP was the universal carrier of chemical energy in the cell, coining the term "energy-rich phosphate (B84403) bonds." This conceptual breakthrough laid the foundation for our modern understanding of cellular metabolism. The complete chemical synthesis of ATP was later achieved by Alexander Todd in 1948, for which he was awarded the Nobel Prize in Chemistry in 1957.
ATP is a nucleotide composed of three key components: an adenine (B156593) base, a ribose sugar, and a triphosphate group. The high-energy nature of ATP is attributed to the two phosphoanhydride bonds linking the three phosphate groups. The hydrolysis of these bonds, particularly the terminal phosphoanhydride bond, releases a significant amount of free energy, which is harnessed by the cell to drive a vast array of endergonic processes.
ATP as the Universal Energy Currency
The primary and most well-understood function of ATP is its role as the principal energy currency for cellular processes. The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, releasing approximately -30.5 kJ/mol of energy under standard conditions. This energy is coupled to power a wide range of cellular activities.
Key Cellular Processes Fueled by ATP Hydrolysis
Muscle Contraction: The cyclical interaction of actin and myosin filaments, which drives muscle contraction, is powered by the hydrolysis of ATP by myosin ATPase.
Active Transport: Ion pumps, such as the Na+/K+ pump, utilize ATP to move ions against their concentration gradients, maintaining cellular membrane potential and driving secondary transport.
Biosynthesis: The synthesis of macromolecules like DNA, RNA, and proteins from their monomeric precursors requires energy input from ATP hydrolysis.
Signal Transduction: Phosphorylation of proteins by kinases, a key mechanism in signal transduction, is dependent on ATP as the phosphate donor.
Quantitative Data on ATP Production and Consumption
The human body maintains a remarkable turnover of ATP, reflecting its central role in metabolism. The following table summarizes key quantitative data related to ATP.
Parameter
Value
Reference
Total ATP in the human body at any given moment
~50 grams
Daily ATP turnover in a sedentary adult
50 - 75 kg
Energy released per mole of ATP hydrolyzed
~30.5 kJ/mol (standard conditions)
ATP molecules produced per glucose molecule (aerobic respiration)
~30-32
ATP molecules produced per glucose molecule (glycolysis)
2
ATP in Cellular Signaling
Beyond its role in energy metabolism, ATP is a crucial extracellular and intracellular signaling molecule.
Extracellular ATP and Purinergic Signaling
Extracellular ATP is a key signaling molecule in the purinergic signaling system. Released from cells through various mechanisms, including vesicular release and pannexin/connexin channels, it acts as a neurotransmitter and a signaling molecule in the immune and vascular systems. Extracellular ATP mediates its effects by binding to two families of purinergic receptors:
P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of Na+ and Ca2+, leading to membrane depolarization and downstream signaling events.
P2Y Receptors: These are G protein-coupled receptors that, upon activation by ATP and other nucleotides, initiate intracellular signaling cascades involving second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Caption: Extracellular ATP activates P2X and P2Y purinergic receptors.
Intracellular ATP as a Hydrotrope
Recent research has unveiled a novel role for intracellular ATP as a biological hydrotrope. At the high millimolar concentrations found within cells, ATP can increase the solubility of proteins and prevent their aggregation, a function independent of its role in energy metabolism. This hydrotropic property is crucial for maintaining cellular homeostasis and preventing the formation of pathological protein aggregates associated with neurodegenerative diseases.
Experimental Methodologies for Studying ATP
A variety of experimental techniques are employed to measure ATP levels and study its dynamics in biological systems.
Luciferin-Luciferase Bioluminescence Assay
This is the most common and sensitive method for quantifying ATP concentrations.
Protocol:
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer on ice. Centrifuge to remove cellular debris.
Reagent Preparation: Reconstitute lyophilized luciferin-luciferase reagent with the provided buffer.
Standard Curve: Prepare a series of ATP standards of known concentrations.
Measurement: Add the luciferin-luciferase reagent to both the samples and the standards in a luminometer plate.
Data Acquisition: Measure the light output (luminescence) using a luminometer. The light intensity is directly proportional to the ATP concentration.
Quantification: Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.
Caption: Workflow for the luciferin-luciferase ATP assay.
Genetically Encoded ATP Sensors
Genetically encoded fluorescent biosensors, such as the ATeam sensors, allow for the real-time monitoring of ATP dynamics within living cells and specific organelles. These sensors consist of fluorescent proteins fused to an ATP-binding domain. ATP binding induces a conformational change that alters the fluorescence properties of the sensor, which can be detected by microscopy.
ATP in Drug Development
The central role of ATP in cellular physiology makes ATP-dependent proteins attractive targets for drug development.
Kinase Inhibitors
Protein kinases, which catalyze the transfer of a phosphate group from ATP to their substrates, are a major class of drug targets, particularly in oncology. Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream targets.
Targeting Purinergic Signaling
The involvement of purinergic signaling in inflammation, pain, and cancer has spurred the development of drugs that modulate P2X and P2Y receptors. These include antagonists that block receptor activation and agonists that can have therapeutic effects in specific contexts.
Conclusion
Since its discovery, our understanding of ATP has evolved from viewing it solely as an energy carrier to recognizing its multifaceted roles as a key signaling molecule and a biological hydrotrope. This expanded knowledge has opened new avenues for therapeutic intervention, with a growing number of drugs targeting ATP-dependent pathways. Continued research into the complex biology of ATP will undoubtedly uncover further intricacies of its function and offer novel opportunities for the development of innovative therapies for a wide range of diseases.
Exploratory
A Technical Guide to the Handling and Storage of Solid ATP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal molecule in cellular energy metabolism and signaling. As a fundamental reagen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal molecule in cellular energy metabolism and signaling. As a fundamental reagent in numerous biological assays and a key component in various therapeutic formulations, its proper handling and storage are paramount to ensure its stability, purity, and experimental validity. This in-depth technical guide provides core information on the best practices for the handling and storage of solid ATP disodium salt, detailed experimental protocols for solution preparation, and an overview of its role in a key signaling pathway.
Core Principles of Handling and Storage
Solid ATP disodium salt is a white, crystalline powder that is generally stable under appropriate conditions.[1][2] However, its integrity can be compromised by improper handling and storage, primarily due to its hygroscopic nature and susceptibility to hydrolysis.[1]
Personal Protective Equipment (PPE)
When handling solid ATP disodium salt, it is essential to use standard laboratory PPE to avoid inhalation and contact with skin and eyes. This includes:
Safety glasses or goggles: To protect the eyes from dust particles.[3]
Respiratory protection: A dust mask or respirator should be used when handling large quantities or if dust is generated.
Storage Conditions
Proper storage is critical to maintain the long-term stability of solid ATP disodium salt. Key environmental factors to control are temperature, moisture, and light.
A very slow dismutation can occur where 2 ATP molecules form ADP and adenosine 5'-tetraphosphate, with a decomposition rate of less than 0.5% per year.[5][7]
Ambient Temperature
Routinely shipped at ambient temperature without degradation.[5][9]
Short-term exposure to ambient temperatures is generally acceptable for shipping.
Experimental Protocols
Preparation of a 100 mM ATP Stock Solution
This protocol details the preparation of a 100 mM aqueous stock solution of ATP disodium salt, which is a common starting concentration for many experimental procedures.
Materials:
ATP disodium salt (solid)
Nuclease-free water
1 M NaOH or 1 M KOH solution
pH meter or pH strips
Sterile microcentrifuge tubes or other appropriate storage vials
0.22 µm sterile filter
Procedure:
Calculate the required mass of ATP disodium salt. The molecular weight of ATP disodium salt can vary slightly depending on the hydration state. Always refer to the manufacturer's specifications. For anhydrous ATP disodium salt with a molecular weight of 551.1 g/mol , to make 10 mL of a 100 mM solution, you would need:
0.1 mol/L * 0.010 L * 551.1 g/mol = 0.5511 g (or 551.1 mg)
Weigh the ATP disodium salt. In a clean, dry weighing boat, accurately weigh the calculated amount of ATP disodium salt.
Dissolve the ATP disodium salt. Transfer the weighed solid to a sterile conical tube or beaker. Add approximately 80% of the final desired volume of nuclease-free water (e.g., 8 mL for a final volume of 10 mL). Gently swirl to dissolve the solid. ATP disodium salt is readily soluble in water.[5][9]
Adjust the pH. The initial pH of a solution of ATP disodium salt in water will be acidic, typically around 3.5.[5][9] This acidic pH can promote hydrolysis of the phosphate (B84403) bonds.[10] It is crucial to adjust the pH to a neutral range (typically 7.0-7.5) for most biological applications.
Slowly add small increments of 1 M NaOH or 1 M KOH solution while monitoring the pH with a calibrated pH meter or narrow-range pH strips.[7][10][11]
Be cautious not to overshoot the target pH, as ATP is unstable in alkaline conditions.[9]
Bring to final volume. Once the desired pH is reached, add nuclease-free water to bring the solution to the final volume (e.g., 10 mL).
Sterilize the solution (optional but recommended). For applications requiring sterility, filter the ATP stock solution through a 0.22 µm sterile filter into a sterile container.[1]
Aliquot and store. Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.[4][7] Store the aliquots at -20°C or -80°C.[2][10] Properly stored aqueous solutions of ATP are stable for several months.[12] Avoid multiple freeze-thaw cycles.
Visualization of Workflows and Pathways
Experimental Workflow: Preparation of ATP Stock Solution
The following diagram outlines the key steps for preparing a stable and accurate ATP stock solution for experimental use.
An In-depth Technical Guide to the Solubility of ATP Disodium Salt in Water and Buffers
This technical guide is designed for researchers, scientists, and professionals in drug development, providing comprehensive insights into the solubility of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt. This...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide is designed for researchers, scientists, and professionals in drug development, providing comprehensive insights into the solubility of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt. This document outlines quantitative solubility data, factors influencing solubility, and detailed experimental protocols. Furthermore, it delves into the critical role of ATP in cellular signaling and provides an example of an experimental workflow.
Section 1: Solubility of ATP Disodium Salt
The disodium salt of ATP is a commonly used form in biological research due to its stability and solubility. Understanding its behavior in aqueous solutions is paramount for accurate and reproducible experimental outcomes.
Solubility in Water
ATP disodium salt is highly soluble in water.[1][2][3][4][5] Several sources indicate a solubility of 50 mg/mL, yielding a clear, colorless solution.[1][2] Another source suggests a solubility of up to 100 mg/mL, which may require sonication to achieve.[6] The pH of an aqueous solution of ATP disodium salt is typically mildly acidic, around 3.5.[1][2]
Solubility in Common Biological Buffers
Factors Influencing Solubility
Several factors can influence the solubility and stability of ATP disodium salt in solution:
pH: The solubility of ATP is pH-dependent. As a polyprotic acid, its charge state changes with pH, which in turn affects its solubility. While specific data on the pH-solubility profile is not detailed in the provided search results, it is generally understood that maintaining a neutral pH is crucial for the stability of ATP solutions.
Temperature: Temperature can affect the solubility of ATP. One study showed a positive correlation between the diffusion coefficient of ATP and temperature, suggesting that higher temperatures increase the kinetic energy of the molecules and can aid in dissolution.[8] For long-term storage, it is recommended to store ATP solutions at -20°C or -80°C to prevent degradation.[2][6][9]
Presence of Divalent Cations: ATP has a strong affinity for divalent cations, particularly Mg²⁺.[1][2][10] The binding of magnesium ions to the phosphate (B84403) groups of ATP can affect its conformation and interaction with enzymes. While the search results do not explicitly state the effect of divalent cations on solubility, the formation of ATP-Mg²⁺ complexes is a critical consideration in experimental design, as it is often the biologically active form.
Data Presentation: Quantitative Solubility of ATP Disodium Salt
Section 2: Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a compound like ATP disodium salt, based on standard methodologies.
Materials
ATP disodium salt
Solvents (e.g., ultrapure water, various biological buffers)
Calibrated pH meter
Analytical balance
Vortex mixer
Incubator/shaker
Centrifuge
Syringe filters (0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other appropriate analytical instrumentation)
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Methodologies
Preparation of Saturated Solutions: Add an excess amount of ATP disodium salt to a known volume of the desired solvent (water or buffer) in a sealed container. The excess solid ensures that the solution becomes saturated.
Equilibration: Agitate the samples at a constant temperature using a shaker or incubator. The time required to reach equilibrium should be determined empirically but is typically 24 to 48 hours.
Sample Collection and Preparation: After equilibration, allow the samples to settle. Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred.
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
Quantification: Analyze the concentration of ATP in the filtrate using a validated analytical method such as HPLC with UV detection. Prepare a standard curve with known concentrations of ATP disodium salt to quantify the amount in the saturated solution.
Data Analysis: The measured concentration represents the equilibrium solubility of ATP disodium salt in the specific solvent under the tested conditions.
Section 3: ATP in Cellular Signaling
Extracellular ATP plays a crucial role as a signaling molecule by activating purinergic receptors on the cell surface.[11][12] This signaling is involved in a wide array of physiological and pathological processes.[11][12]
Overview of Purinergic Signaling
Purinergic signaling is mediated by the release of nucleotides like ATP into the extracellular space.[11] Extracellular ATP is subsequently hydrolyzed by ectonucleotidases to ADP, AMP, and adenosine, which can also act as signaling molecules.[11] The primary receptors for extracellular ATP are the P2 receptors, which are broadly classified into two families: P2X and P2Y receptors.[10]
Caption: Overview of Purinergic Signaling Pathways.
P2X Receptor Pathway
P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations such as Ca²⁺ and Na⁺, and the efflux of K⁺. This leads to membrane depolarization and the initiation of downstream signaling cascades.
P2Y Receptor Pathway
P2Y receptors are G protein-coupled receptors (GPCRs).[12] When activated by ATP or other nucleotides, they couple to various G proteins to activate downstream effector enzymes like phospholipase C (PLC) and adenylyl cyclase, leading to changes in intracellular second messengers such as inositol (B14025) trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP).[10][12]
Section 4: Experimental Workflow Example: In Vitro Kinase Assay
ATP is a fundamental substrate for kinases, making the preparation of ATP solutions a critical step in kinase assays.
Objective
To determine the activity of a specific kinase by measuring the transfer of a phosphate group from ATP to a substrate.
Materials and Reagents
Kinase enzyme
Kinase substrate (peptide or protein)
ATP disodium salt
Kinase reaction buffer (e.g., Tris-HCl with MgCl₂)
Prepare Reagents: Prepare a stock solution of ATP disodium salt in the kinase reaction buffer and adjust the pH to the optimal range for the kinase. Prepare the kinase and substrate in the same buffer.
Set up the Reaction: In a microplate, add the kinase and its substrate to the reaction buffer.
Initiate the Kinase Reaction: Add the ATP solution to the wells to start the reaction.
Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.
Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by heating.
Detection: Add the detection reagent according to the manufacturer's instructions. This may involve measuring the amount of ADP produced or detecting the phosphorylated substrate.
Data Acquisition: Read the signal on a microplate reader. The signal intensity will be proportional to the kinase activity.
Application Notes and Protocols for ATP Disodium Salt Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine 5'-triphosphate (ATP) is a pivotal intracellular energy currency. However, extracellular ATP (eATP) has emerged as a critical signali...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP) is a pivotal intracellular energy currency. However, extracellular ATP (eATP) has emerged as a critical signaling molecule, mediating a vast array of physiological and pathological processes through the activation of purinergic receptors.[1][2][3] ATP disodium (B8443419) salt is a stable and soluble form of ATP commonly used in in vitro studies to investigate purinergic signaling, cell viability, and cytotoxicity.[4] This document provides detailed protocols for the preparation and application of ATP disodium salt solutions in cell culture experiments.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and use of ATP disodium salt solutions in cell culture.
Protocol 1: Preparation of a 100 mM ATP Disodium Salt Stock Solution
This protocol describes the preparation of a sterile 100 mM stock solution of ATP disodium salt.
Materials:
ATP disodium salt (powder)
Nuclease-free water or sterile PBS
1 M NaOH or 1 M HCl for pH adjustment
Sterile conical tubes
0.22 µm syringe filter
Sterile syringes
Sterile microcentrifuge tubes for aliquots
Procedure:
Calculate the required mass of ATP disodium salt. The molecular weight of ATP disodium salt can vary slightly depending on the hydration state. Refer to the manufacturer's specifications. For ATP disodium salt (anhydrous), the molecular weight is 551.1 g/mol . To prepare 10 mL of a 100 mM solution, you would need:
0.1 mol/L * 0.01 L * 551.1 g/mol = 0.5511 g
Dissolve the ATP disodium salt. In a sterile conical tube, dissolve the calculated mass of ATP disodium salt in the desired volume of nuclease-free water or sterile PBS.[5][6] Vortex briefly to mix.
Adjust the pH. The initial pH of the ATP solution will be mildly acidic (around 3.5).[5][6] For most cell culture applications, it is crucial to adjust the pH to 7.0-7.4. Use a calibrated pH meter and add 1 M NaOH dropwise while gently stirring the solution. Use 1 M HCl if you overshoot the target pH. Perform this step in a sterile environment (e.g., a laminar flow hood) to maintain sterility.
Sterilize the solution. To ensure the solution is free of microbial contamination, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[11]
Aliquot and store. Dispense the sterile ATP stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the ATP.[8] Store the aliquots at -20°C or -80°C for long-term storage.[8][10]
Protocol 2: ATP-Induced Calcium Flux Assay
This protocol provides a general method for measuring changes in intracellular calcium concentration in response to ATP stimulation using a fluorescent calcium indicator.
Materials:
Cells of interest seeded in a 96-well black, clear-bottom plate
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
100 mM ATP disodium salt stock solution (prepared as in Protocol 1)
Positive control (e.g., Ionomycin)
Negative control (e.g., EGTA)
Fluorescence microplate reader with an injection system
Procedure:
Cell Seeding: The day before the experiment, seed your cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[18] Incubate overnight under standard cell culture conditions.
Dye Loading:
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the calcium indicator dye in assay buffer. The addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) can facilitate dye loading.
Remove the culture medium from the wells and wash the cells once with assay buffer.
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[14][18]
Cell Washing: After incubation, gently remove the dye loading solution and wash the cells twice with fresh assay buffer to remove any extracellular dye.[18] After the final wash, add assay buffer to each well.
Prepare ATP dilutions: Prepare a series of dilutions of the 100 mM ATP stock solution in assay buffer to achieve the desired final concentrations for the dose-response experiment (e.g., ranging from 10 nM to 100 µM).[18]
Calcium Flux Measurement:
Place the cell plate into the fluorescence microplate reader.
Set the instrument to the appropriate excitation and emission wavelengths for your chosen calcium indicator (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).[18]
Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
Using the instrument's injector, add the prepared ATP dilutions to the wells.
Continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The data can be expressed as the ratio of fluorescence relative to the baseline or as the peak fluorescence intensity. A dose-response curve can be generated by plotting the response against the ATP concentration.
Mandatory Visualizations
ATP Solution Preparation Workflow
Caption: Workflow for preparing a sterile ATP disodium salt stock solution.
Extracellular ATP Signaling via P2Y Receptors
Caption: Simplified signaling pathway of extracellular ATP via P2Y receptors.
Standard Protocol for Utilizing ATP Disodium Salt in Kinase Assays: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals Introduction Kinase assays are a cornerstone of modern biological research and drug discovery, enabling the study of kinase activity and the screening of po...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase assays are a cornerstone of modern biological research and drug discovery, enabling the study of kinase activity and the screening of potential inhibitors. Adenosine triphosphate (ATP), the phosphate (B84403) donor in kinase-catalyzed reactions, is a critical reagent in these assays. ATP disodium (B8443419) salt is a stable and highly soluble form of ATP, making it the preferred choice for most in vitro kinase assay formats. This document provides a comprehensive guide to the standardized use of ATP disodium salt in various kinase assay methodologies, including detailed protocols, data presentation guidelines, and visual aids to facilitate understanding and experimental setup.
The concentration of ATP is a crucial parameter in kinase assays as it can significantly influence enzyme activity and the interpretation of inhibitor data, particularly for ATP-competitive inhibitors.[1] The potency of these inhibitors, often expressed as the half-maximal inhibitory concentration (IC50), is directly dependent on the ATP concentration used in the assay.[1] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP]/Km), where Ki is the inhibitor's binding affinity, [ATP] is the concentration of ATP, and Km is the Michaelis constant of the kinase for ATP.[2]
Key Considerations for Using ATP Disodium Salt
ATP Concentration
The choice of ATP concentration is critical and depends on the goal of the experiment:
Inhibitor Screening (IC50 Determination): For determining the potency of ATP-competitive inhibitors, it is recommended to use an ATP concentration at or near the Michaelis constant (Km) of the kinase for ATP.[1][3] At this concentration, the assay is sensitive to competitive inhibition, and the resulting IC50 values provide a more accurate reflection of the inhibitor's intrinsic binding affinity (Ki).[2]
Physiological Relevance: To better mimic the cellular environment, where ATP concentrations are in the millimolar (mM) range (typically 1-5 mM), assays can be performed at these higher ATP concentrations.[3][4] This is particularly important for understanding how an inhibitor might perform in a cellular context.[1]
Purity and Storage
Purity: Use high-purity (>98%) ATP disodium salt to avoid interference from contaminants such as ADP, which can act as a product inhibitor.
Storage: ATP disodium salt powder is stable when stored at -20°C under desiccating conditions. Prepare stock solutions in nuclease-free water or an appropriate buffer, aliquot, and store at -20°C or -80°C to minimize freeze-thaw cycles.
Quantitative Data Summary
Table 1: Typical ATP Km Values for Various Kinase Families
Kinase Family
Kinase Example
Reported ATP Km (µM)
Tyrosine Kinase
Src
~10 - 50
Tyrosine Kinase
Abl
~10 - 100
Serine/Threonine Kinase
PKA
~10 - 20
Serine/Threonine Kinase
Akt1
~50 - 150
Serine/Threonine Kinase
CDK2/cyclin A
~40 - 70
Lipid Kinase
PI3K
~25 - 100
Janus Kinase
JAK1
~40
Janus Kinase
JAK3
~4
Note: Km values can vary depending on the specific kinase, substrate, and assay conditions.
Table 2: Comparison of Typical Kinase Assay Buffer Compositions
Component
Radiometric Assay
TR-FRET Assay
Luminescent Assay (Kinase-Glo®/ADP-Glo®)
Buffer
20-50 mM Tris-HCl or HEPES (pH 7.4-7.5)
50 mM HEPES (pH 7.5)
25-40 mM Tris-HCl or HEPES (pH 7.5)
Divalent Cation
5-10 mM MgCl₂ and/or MnCl₂
10 mM MgCl₂
10-20 mM MgCl₂
Reducing Agent
1-2 mM DTT
1 mM EGTA (chelator)
0.5-2.5 mM DTT
Detergent
0.01% Triton X-100 (optional)
0.01% Brij-35
0.01% Triton X-100 (optional)
Other Additives
0.1 mg/mL BSA, Phosphatase inhibitors
-
0.1 mg/mL BSA
Experimental Protocols
General Workflow for a Kinase Assay
The following diagram illustrates a generalized workflow applicable to most kinase assays.
A generalized workflow for in vitro kinase assays.
Protocol 1: Radiometric Kinase Assay
This protocol is considered the "gold standard" for its direct measurement of phosphate incorporation.[5]
Materials:
Kinase of interest
Peptide or protein substrate
ATP disodium salt
[γ-³²P]ATP or [γ-³³P]ATP
Kinase reaction buffer (see Table 2)
Phosphocellulose paper or membrane
Wash buffer (e.g., 75 mM phosphoric acid)
Scintillation fluid and counter
Procedure:
Prepare the kinase reaction mix in a microcentrifuge tube on ice. The final volume is typically 20-50 µL. This mix should contain the kinase, substrate, and kinase reaction buffer.
Prepare the ATP solution by mixing unlabeled ("cold") ATP disodium salt with [γ-³²P]ATP to the desired final concentration and specific activity. A typical final ATP concentration is at or above the KM of the kinase.[6]
Initiate the reaction by adding the ATP mix to the reaction tube.
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
Quantify the incorporated radioactivity by scintillation counting.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous, robust, and well-suited for high-throughput screening.
Europium- or Terbium-labeled antibody specific for the phosphorylated substrate
Streptavidin-labeled acceptor fluorophore (e.g., APC or XL665)
Stop/detection buffer containing EDTA
Procedure:
In a suitable microplate (e.g., black 384-well), add the test compound (inhibitor).
Add the kinase and the biotinylated substrate to the wells.
Initiate the kinase reaction by adding ATP disodium salt.
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
Stop the reaction and initiate detection by adding the stop/detection buffer containing the Europium/Terbium-labeled antibody and the streptavidin-acceptor conjugate.
Incubate the plate for a further 60 minutes at room temperature to allow for antibody-substrate binding.
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (donor and acceptor).
Calculate the TR-FRET ratio (acceptor emission / donor emission).
Opaque-walled multiwell plates (e.g., white 96- or 384-well)
Procedure:
Set up the kinase reaction in the wells of an opaque-walled multiwell plate, including the kinase, substrate, and buffer.
Add the test compound (inhibitor).
Initiate the reaction by adding ATP disodium salt.
Incubate the plate at room temperature for the desired time.
Add a volume of the luminescent kinase assay reagent equal to the volume of the kinase reaction in each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to kinase activity.
Signaling Pathway Example: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[7][8]
A simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
The standardized use of ATP disodium salt in kinase assays is fundamental for obtaining reliable and reproducible data. Careful consideration of the ATP concentration, in conjunction with the appropriate assay format and optimized buffer conditions, is essential for accurately characterizing kinase activity and inhibitor potency. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust kinase assays for a wide range of applications in basic research and drug development.
Application Notes and Protocols: Optimal Concentration of ATP Disodium Salt for Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals Introduction Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by recognizing a wide array of danger-associated...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by recognizing a wide array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs).[1][2][3] A key DAMP is extracellular adenosine (B11128) 5'-triphosphate (ATP), which signals cellular stress or damage and is a potent activator of the NLRP3 inflammasome.[4][5][6] Activation of the NLRP3 inflammasome is a two-step process: a priming signal, often provided by microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β); a second activation signal, such as extracellular ATP, triggers the assembly of the inflammasome complex.[6][7] This assembly leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3][8] This process can also induce a form of programmed cell death known as pyroptosis.[9]
Extracellular ATP mediates NLRP3 inflammasome activation primarily through the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel.[5][9][10] The activation of P2X7R by high concentrations of ATP leads to potassium efflux, a critical event for NLRP3 inflammasome assembly.[5][10] Given its central role in initiating inflammation, understanding the optimal conditions for ATP-mediated inflammasome activation is crucial for researchers studying inflammatory diseases and for the development of novel therapeutics.
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of ATP disodium (B8443419) salt for inducing inflammasome activation in various cell types.
Data Presentation: ATP Concentrations for Inflammasome Activation
The optimal concentration of ATP disodium salt for inflammasome activation can vary depending on the cell type and experimental conditions. The following table summarizes quantitative data from various studies to guide experimental design.
Note: The disodium salt of ATP is commonly used. When preparing stock solutions, it is crucial to neutralize the pH, as acidic ATP solutions can inhibit P2X7R signaling.[16] A common practice is to dissolve ATP in the cell culture medium to be used in the experiment and adjust the pH with NaOH.[16]
Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Activation by Extracellular ATP
General Experimental Workflow for Inflammasome Activation
Caption: A general workflow for studying inflammasome activation.
Experimental Protocols
Protocol 1: Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from methodologies described for primary macrophage cultures.[2][3]
Materials:
Bone marrow from mice
L929-conditioned medium or recombinant M-CSF
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
LPS (from E. coli O111:B4)
ATP disodium salt (endotoxin-free)
Sterile PBS
NaOH (for pH adjustment)
Procedure:
BMDM Differentiation:
Harvest bone marrow from the femurs and tibias of mice.
Culture bone marrow cells in DMEM complete medium supplemented with 30% L929-conditioned medium or 20 ng/mL recombinant M-CSF for 6-7 days to differentiate them into macrophages.
On day 3, add fresh supplemented medium.
On day 6 or 7, harvest the adherent macrophages.
Cell Seeding:
Seed the differentiated BMDMs in multi-well plates at a density of 0.5-1 x 10^6 cells/mL.
Allow the cells to adhere overnight.
Priming (Signal 1):
Replace the medium with fresh DMEM complete medium.
Prime the BMDMs with LPS at a final concentration of 200-500 ng/mL for 3-4 hours.
Activation (Signal 2):
Prepare a fresh, pH-neutralized stock solution of ATP disodium salt in serum-free medium.
After LPS priming, gently wash the cells with sterile PBS.
Replace the medium with serum-free DMEM.
Add ATP to a final concentration of 2-5 mM.
Incubate for 30-60 minutes.
Sample Collection:
Carefully collect the cell culture supernatants for cytokine analysis (ELISA) or protein analysis (Western blot).
Lyse the remaining adherent cells with an appropriate lysis buffer for Western blot analysis of intracellular proteins.
Protocol 2: Inflammasome Activation in THP-1 Human Monocytic Cells
THP-1 cells are a widely used human monocytic cell line that can be differentiated into macrophage-like cells. Undifferentiated THP-1 cells can also be used as they constitutively express NLRP3.[14]
Materials:
THP-1 cells
RPMI-1640 complete medium (with 10% FBS, 1% Penicillin-Streptomycin, 0.05 mM 2-mercaptoethanol)
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
LPS (from E. coli O111:B4)
ATP disodium salt (endotoxin-free)
Sterile PBS
NaOH (for pH adjustment)
Procedure:
THP-1 Culture and Differentiation (Optional):
Culture THP-1 cells in suspension in RPMI-1640 complete medium.
To differentiate, seed the cells and treat with 20-100 ng/mL PMA for 24-48 hours. This will cause the cells to become adherent and differentiate into macrophage-like cells.
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
Cell Seeding:
Seed undifferentiated or differentiated THP-1 cells in multi-well plates at a density of 0.5-1 x 10^6 cells/mL.
Priming (Signal 1):
Prime the cells with 100-500 ng/mL LPS for 3-4 hours.
Activation (Signal 2):
Prepare a fresh, pH-neutralized stock solution of ATP disodium salt in serum-free medium.
After priming, wash the cells with sterile PBS and replace the medium with serum-free RPMI-1640.
Add ATP to a final concentration of 1-5 mM.
Incubate for 30-60 minutes.
Sample Collection:
Collect supernatants and cell lysates as described in Protocol 1.
Protocol 3: Measurement of Inflammasome Activation
A. IL-1β and IL-18 Measurement by ELISA:
Use commercially available ELISA kits for human or mouse IL-1β and IL-18.
Follow the manufacturer's instructions to quantify the concentration of these cytokines in the collected cell culture supernatants. A significant increase in mature IL-1β and IL-18 in the supernatant of ATP-stimulated cells compared to primed-only cells indicates inflammasome activation.[1]
B. Caspase-1 and Gasdermin D Cleavage by Western Blot:
Separate proteins from cell lysates and concentrated supernatants by SDS-PAGE.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Probe the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and Gasdermin D (GSDMD-N).
Use an antibody against a housekeeping protein (e.g., GAPDH) for the lysate as a loading control.
The presence of the cleaved fragments in the ATP-treated samples confirms inflammasome activation and downstream effector processing.[2]
C. ASC Speck Visualization by Immunofluorescence:
Seed cells on glass coverslips.
Following priming and ATP stimulation, fix the cells with paraformaldehyde.
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).
Incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.
Stain the nuclei with DAPI.
Visualize the cells using a fluorescence microscope. The formation of a single, large, perinuclear ASC speck in the cytoplasm is a hallmark of inflammasome assembly.[1]
D. Cell Death/Pyroptosis Assays:
LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant from damaged cells using a commercially available kit. Increased LDH release indicates loss of membrane integrity, a feature of pyroptosis.
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. In pyroptotic cells, the formation of Gasdermin D pores allows PI to enter and stain the nucleus.[11] Analyze PI uptake by fluorescence microscopy or flow cytometry.
Conclusion
The optimal concentration of ATP disodium salt for inflammasome activation is a critical parameter that requires careful optimization. Generally, millimolar concentrations are required to activate the P2X7 receptor and trigger NLRP3 inflammasome assembly.[10] By utilizing the data and protocols provided in these application notes, researchers can effectively design and execute experiments to study the intricate mechanisms of inflammasome activation, paving the way for a deeper understanding of inflammatory processes and the development of targeted therapies.
Application Notes and Protocols for ATP Disodium Salt in In Vitro Transcription Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction In vitro transcription (IVT) is a cornerstone technique for the production of RNA molecules for a myriad of applications, including the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique for the production of RNA molecules for a myriad of applications, including the synthesis of mRNA for vaccines and therapeutics, functional RNA studies, and the generation of RNA probes. A critical component of the IVT reaction is adenosine (B11128) triphosphate (ATP), which serves as one of the four ribonucleoside triphosphate (NTP) building blocks. ATP disodium (B8443419) salt is a stable and commonly used form of ATP in these reactions. This document provides detailed application notes and protocols for the effective use of ATP disodium salt in IVT, ensuring high-yield and high-quality RNA synthesis.
ATP disodium salt is favored for its stability and ease of handling.[1] It readily dissolves in aqueous solutions and serves as a direct precursor for ATP incorporation into the nascent RNA strand by RNA polymerase.[1] When using the disodium salt, it is crucial to optimize the magnesium ion (Mg²⁺) concentration in the reaction, as Mg²⁺ is an essential cofactor for RNA polymerase activity and its optimal concentration is tightly linked to the total NTP concentration.[][3]
Key Experimental Considerations
Optimizing Reaction Components
The yield and quality of the transcribed RNA are highly dependent on the optimal concentration of each reaction component. High-purity reagents, including ATP disodium salt, are essential for efficient transcription.[]
Table 1: Recommended Concentration Ranges for Key IVT Reaction Components
Component
Recommended Concentration
Notes
Linearized DNA Template
0.5 - 1.0 µg
High-quality, purified template is crucial for optimal yield.[]
T7, SP6, or T3 RNA Polymerase
Varies by manufacturer
Enzyme concentration should be optimized for each template and scale.[]
ATP Disodium Salt
1 - 10 mM
Standard concentrations are typically 1-2 mM, but can be increased for higher yields.[]
CTP, GTP, UTP
1 - 10 mM
Equimolar concentrations with ATP are generally recommended.
Mg²⁺ (e.g., from MgCl₂)
2 - 15 mM
The Mg²⁺:NTP ratio is a critical parameter to optimize.[4]
Dithiothreitol (DTT)
5 - 10 mM
A reducing agent that can enhance enzyme activity.
RNase Inhibitor
20 - 40 units
Essential to prevent RNA degradation by contaminating RNases.
Transcription Buffer
1X
Provides optimal pH and ionic strength for the polymerase.
The Critical Role of the Magnesium to NTP Ratio
Magnesium ions are a critical cofactor for RNA polymerase.[4] The optimal Mg²⁺ concentration is directly related to the total concentration of NTPs, as Mg²⁺ forms a complex with the phosphate (B84403) groups of the NTPs. An excess of free Mg²⁺ can lead to RNA degradation, while insufficient levels will reduce polymerase activity. Therefore, the molar ratio of Mg²⁺ to total NTPs should be carefully optimized for each specific reaction condition.
Experimental Protocols
Standard In Vitro Transcription Reaction (20 µL)
This protocol is a starting point and can be scaled up as needed.
Materials:
ATP Disodium Salt (e.g., 100 mM solution)
CTP, GTP, UTP solutions (100 mM each)
Linearized plasmid DNA or PCR product (1 µg/µL)
10X Transcription Buffer
T7, SP6, or T3 RNA Polymerase
RNase Inhibitor (e.g., 40 U/µL)
Dithiothreitol (DTT, 100 mM)
MgCl₂ (e.g., 1 M solution)
Nuclease-free water
Procedure:
Thaw all reagents on ice.
In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed:
Nuclease-free water to a final volume of 20 µL
2 µL of 10X Transcription Buffer
2 µL of 10 mM NTP mix (containing 10 mM each of ATP disodium salt, CTP, GTP, and UTP)
1 µL of 100 mM DTT
X µL of MgCl₂ (to achieve the desired final concentration)
1 µL of linearized DNA template (1 µg)
1 µL of RNase Inhibitor
2 µL of RNA Polymerase
Gently mix by pipetting up and down.
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield for some templates.[]
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
Purify the RNA using a suitable method (e.g., column purification, lithium chloride precipitation).
Quantify the RNA yield using a spectrophotometer or fluorometer and assess its integrity via gel electrophoresis.
Table 2: Example of IVT Reaction Setup with Varying ATP Concentrations and Expected Yields
ATP Disodium Salt (mM)
Other NTPs (mM)
MgCl₂ (mM)
Incubation Time (h)
Expected RNA Yield (µg per 1 µg template)
2
2
6
2
20 - 50
5
5
12
2
80 - 120
10
10
20
4
150 - 200+
Note: Expected yields are approximate and can vary significantly depending on the template, polymerase activity, and other reaction conditions. Large-scale reactions can yield 120–180 µg of RNA per microgram of template.[5]
Visualizing the Workflow
In Vitro Transcription and Downstream Application Workflow
The following diagram illustrates the overall workflow from the in vitro transcription reaction using ATP disodium salt to the downstream application of the synthesized mRNA in a cell-based assay.
Application Notes and Protocols: ATP Disodium Salt as a Substrate for DNA Ligase
For Researchers, Scientists, and Drug Development Professionals Introduction DNA ligases are essential enzymes that catalyze the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate termini of DNA...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA ligases are essential enzymes that catalyze the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate termini of DNA strands. This process, known as ligation, is a fundamental step in DNA replication, repair, and recombination. In molecular biology, DNA ligases, particularly T4 DNA Ligase, are indispensable tools for joining DNA fragments, a cornerstone of recombinant DNA technology. Adenosine triphosphate (ATP), often in the form of its stable disodium (B8443419) salt, serves as a critical energy source for the ligation reaction catalyzed by T4 DNA Ligase and other ATP-dependent ligases.[1][2][3] This document provides detailed application notes and protocols for the use of ATP disodium salt as a substrate for DNA ligase in common molecular biology applications.
Mechanism of Action: The Role of ATP
The ligation reaction proceeds through a series of three nucleotidyl transfer steps, for which ATP provides the necessary energy.[2][4][5]
Adenylylation of the Ligase: The DNA ligase enzyme reacts with an ATP molecule, forming a covalent ligase-AMP intermediate and releasing pyrophosphate (PPi).[2][4]
Transfer of AMP to the 5' Phosphate: The activated adenylyl group (AMP) is then transferred from the ligase to the 5'-phosphate of the "donor" DNA strand, creating a DNA-adenylate intermediate.[4]
Phosphodiester Bond Formation: The DNA ligase then catalyzes the attack of the 3'-hydroxyl group of the "acceptor" DNA strand on the activated 5'-phosphate of the donor strand. This results in the formation of a phosphodiester bond, sealing the nick in the DNA backbone and releasing AMP.[3][4]
Data Presentation: Reaction Components and Conditions
The efficiency of a DNA ligation reaction is dependent on several factors, including the concentration of DNA, the molar ratio of insert to vector, temperature, and the composition of the reaction buffer. The concentration of ATP is a critical component of the reaction buffer.
Table 1: Typical Composition of 10X and 5X T4 DNA Ligase Reaction Buffers
Note: The final concentration of buffer components in the reaction is 1X. It is crucial to use fresh buffer, as ATP can degrade with multiple freeze-thaw cycles, leading to reduced ligation efficiency.[11][12][13]
Table 2: Recommended DNA Ligation Reaction Conditions
Application Notes and Protocols for ATP Disodium Salt in Luciferase Assays
Introduction The firefly luciferase assay is a highly sensitive and widely used method in biological research for quantifying Adenosine Triphosphate (ATP) and as a reporter system for gene expression, cell viability, and...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The firefly luciferase assay is a highly sensitive and widely used method in biological research for quantifying Adenosine Triphosphate (ATP) and as a reporter system for gene expression, cell viability, and drug screening.[1][2][3] The assay relies on the enzyme luciferase, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction, resulting in the emission of light.[4][5][6] The intensity of the emitted light is directly proportional to the ATP concentration when ATP is the limiting reactant, allowing for precise quantification.[7] ATP disodium (B8443419) salt is a stable and highly soluble form of ATP, making it the preferred choice for preparing reagents in luciferase-based assays.
Mechanism of the Luciferase Reaction
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that requires D-luciferin, ATP, magnesium ions (Mg²⁺), and molecular oxygen.[1][4][5]
Adenylation of Luciferin : In the first step, the carboxyl group of D-luciferin reacts with ATP, catalyzed by luciferase, to form an intermediate, luciferyl-AMP, and release pyrophosphate (PPi).[1][4][8] Magnesium ions are essential for this step, enhancing the electrophilicity of the ATP's alpha-phosphate.[8]
Oxidative Decarboxylation : The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to a decarboxylation reaction. This forms an electronically excited state of oxyluciferin.[4][9] As the excited oxyluciferin molecule returns to its ground state, it releases a photon of light (typically yellow-green light around 560 nm).[1][3][7]
Application Notes and Protocols for Stimulating Purinergic Receptors with Extracellular ATP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals Introduction Extracellular adenosine (B11128) 5'-triphosphate (ATP) acts as a crucial signaling molecule, mediating a wide array of physiological and pathol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) 5'-triphosphate (ATP) acts as a crucial signaling molecule, mediating a wide array of physiological and pathological processes through the activation of purinergic receptors.[1][2][3] These receptors are broadly classified into two families: P1 receptors, which respond to adenosine, and P2 receptors, which are activated by ATP and other nucleotides.[2][3] The P2 receptor family is further subdivided into ionotropic P2X receptors (ligand-gated ion channels) and metabotropic P2Y receptors (G protein-coupled receptors).[2][4] ATP disodium (B8443419) salt is a stable, water-soluble form of ATP commonly used in research to investigate the roles of these receptors in cellular processes such as neurotransmission, inflammation, apoptosis, and cell proliferation.[5][6] These application notes provide detailed protocols for studying the effects of extracellular ATP disodium salt on purinergic receptors.
P2 Receptor Signaling Pathways
Extracellular ATP initiates distinct signaling cascades upon binding to P2X and P2Y receptors.
P2X Receptor Signaling: P2X receptors are ATP-gated cation channels.[3] Upon ATP binding, these trimeric receptors undergo a conformational change, opening a channel permeable to Na+, K+, and Ca2+.[3] The influx of these ions leads to membrane depolarization and an increase in intracellular calcium concentration, triggering various downstream cellular responses.[3][7] There are seven subtypes of P2X receptors (P2X1-7), each with distinct properties and tissue distribution.[2]
Application Notes and Protocols: Metabolic Labeling of RNA using Nucleoside Analogs
Audience: Researchers, scientists, and drug development professionals. Introduction Metabolic labeling of RNA is a powerful technique to study the dynamics of RNA synthesis, processing, and decay.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling of RNA is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. By introducing modified nucleosides to cells, newly transcribed RNA can be specifically tagged and subsequently isolated or identified. This allows for the differentiation of newly synthesized transcripts from the pre-existing RNA pool, providing a dynamic view of the transcriptome. While Adenosine-5'-triphosphate (ATP) is a fundamental building block of RNA, metabolic labeling strategies typically employ analogs of other nucleosides, such as 4-thiouridine (B1664626) (4sU) or 5-bromouridine (B41414) (BrU).[1] These analogs are readily taken up by cells and intracellularly converted into their triphosphate forms, which are then incorporated into nascent RNA by RNA polymerases. This document provides detailed application notes and protocols for the metabolic labeling of RNA using these common nucleoside analogs.
Principle of Metabolic RNA Labeling
The core principle involves the administration of a modified nucleoside to cells in culture or in vivo. This nucleoside is then processed by the cell's salvage pathway, ultimately being converted to a nucleoside triphosphate. This analog triphosphate then competes with its canonical counterpart for incorporation into newly synthesized RNA transcripts by RNA polymerase. The incorporated modification acts as a handle for the subsequent enrichment or detection of the labeled RNA.
Quantitative Data Presentation
The following tables summarize key quantitative parameters from various metabolic labeling protocols.
Application Note and Protocol: Enzymatic Assays Utilizing ATP Disodium Salt as a Substrate
Audience: Researchers, scientists, and drug development professionals. Introduction Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular metabolism, acting as the primary energy currency.[1][2] Enzy...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular metabolism, acting as the primary energy currency.[1][2] Enzymes that utilize ATP as a substrate, such as kinases, ATPases, and ligases, are fundamental to a vast array of cellular processes, including signal transduction, DNA replication, and muscle contraction.[1][3] Consequently, these enzymes are significant targets for drug discovery and development. This document provides a detailed protocol for a common type of enzymatic assay using ATP disodium (B8443419) salt as a substrate, focusing on a luciferase-based bioluminescent method for quantifying ATP consumption. This method is highly sensitive and amenable to high-throughput screening (HTS).[4][5]
Principle of the Assay
The assay quantifies the activity of an ATP-dependent enzyme by measuring the amount of ATP remaining in the reaction. The principle relies on the luciferin-luciferase bioluminescent reaction. In the presence of ATP, firefly luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light.[1][5] The intensity of the emitted light is directly proportional to the ATP concentration. Therefore, by measuring the luminescence, the rate of ATP consumption by the enzyme of interest can be determined. A decrease in luminescence signal compared to a no-enzyme control indicates enzyme activity.
Alternatively, the production of adenosine diphosphate (B83284) (ADP), a product of ATP hydrolysis, can be measured. The ADP-Glo™ Kinase Assay, for instance, converts the ADP generated back to ATP, which is then detected using luciferase.[6] This results in a luminescent signal that is positively correlated with enzyme activity.[6]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for an enzymatic assay using ATP and the fundamental enzymatic reaction.
Figure 1: General experimental workflow for an enzymatic assay using ATP.
Figure 2: Signaling pathway of a generic ATP-dependent enzyme (kinase).
Experimental Protocols
This section details the protocol for a luciferase-based enzymatic assay to measure the activity of an ATP-dependent enzyme.
Materials and Reagents
ATP Disodium Salt: High purity (≥99%).
Enzyme: Purified ATP-dependent enzyme of interest.
Substrate: Specific substrate for the enzyme.
Assay Buffer: Buffer composition will be enzyme-dependent, but a common buffer is 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
ATP Detection Cocktail: Commercially available kits such as ATP Cell Viability Luciferase Assay kits are recommended.[4] Alternatively, a cocktail can be prepared with the following components:
D-Luciferin
Firefly Luciferase
Assay buffer for the luciferase reaction (e.g., Glycine-Tris buffer)
Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
Luminometer: Plate reader capable of measuring luminescence.
Protocol
Reagent Preparation:
Prepare a stock solution of ATP disodium salt (e.g., 10 mM) in nuclease-free water. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[7]
Prepare the assay buffer and store it at 4°C.
Prepare the enzyme and substrate solutions in the assay buffer. The optimal concentrations should be determined empirically. For kinase assays, it is recommended to use an ATP concentration around the Michaelis constant (Km) value.[8]
Enzymatic Reaction:
In a 96-well plate, add the reaction components in the following order:
Assay Buffer
Substrate
Inhibitor or vehicle control
Enzyme (initiate the reaction by adding the enzyme)
The final reaction volume is typically 25-50 µL.
Include appropriate controls:
No Enzyme Control: To determine the maximum luminescence signal (100% ATP).
No Substrate Control: To check for substrate-independent ATPase activity.
Positive Control: A known inhibitor of the enzyme.
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
ATP Detection:
Equilibrate the ATP detection cocktail to room temperature.
Add an equal volume of the ATP detection cocktail to each well of the assay plate.
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
Measure the luminescence using a plate luminometer. The integration time should be optimized for the instrument and signal intensity.
Data Presentation and Analysis
The raw data will be in the form of relative light units (RLU). The enzyme activity is inversely proportional to the RLU. The percentage of ATP consumed can be calculated using the following formula:
The IC₅₀ value (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Data for an Enzyme Inhibition Assay
Inhibitor Conc. (µM)
RLU (Mean)
RLU (StDev)
% ATP Consumed
% Inhibition
No Enzyme
2,500,000
125,000
0%
N/A
0 (Enzyme only)
1,000,000
50,000
60%
0%
0.01
1,250,000
62,500
50%
16.7%
0.1
1,750,000
87,500
30%
50%
1
2,250,000
112,500
10%
83.3%
10
2,450,000
122,500
2%
96.7%
100
2,480,000
124,000
0.8%
98.7%
Alternative Protocols
1. Radiometric Assay for Kinases:
This method involves the use of radiolabeled ATP, specifically [γ-³²P]ATP.[9] The kinase transfers the ³²P-labeled phosphate (B84403) group from ATP to its substrate. The amount of incorporated radioactivity in the substrate is then quantified, which is directly proportional to the kinase activity.[10]
2. Coupled Enzyme Assays:
These assays measure the production of ADP. One common method couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[3][11] This provides a continuous assay format.
Troubleshooting
Issue
Possible Cause
Solution
High background signal
ATP contamination in reagents.
Use high-purity reagents and nuclease-free water.
Low signal-to-noise ratio
Suboptimal enzyme or substrate concentration.
Optimize enzyme and substrate concentrations. Ensure the assay is run under initial velocity conditions.[8]
Insufficient incubation time.
Increase the incubation time, ensuring it remains within the linear range of the reaction.
High well-to-well variability
Pipetting errors.
Use calibrated pipettes and proper pipetting techniques.
Incomplete mixing of reagents.
Ensure thorough mixing of reagents in the wells.
Signal decays too quickly
Instability of the luciferase enzyme.
Use a stabilized luciferase formulation or measure the signal immediately after adding the detection reagent.
Preparing a 100mM Stock Solution of ATP Disodium Salt: An Application Note and Protocol
Introduction Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular metabolism, serving as the primary energy currency for a vast array of biological processes. From driving metabolic reactions and muscle cont...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular metabolism, serving as the primary energy currency for a vast array of biological processes. From driving metabolic reactions and muscle contraction to acting as a signaling molecule, a stable and accurately prepared ATP solution is fundamental for a wide range of in vitro and in vivo research applications. This document provides a detailed protocol for the preparation of a 100mM stock solution of ATP disodium (B8443419) salt, ensuring stability and reliability for use in research, drug discovery, and scientific assays.
ATP disodium salt is a common form of ATP used in laboratories. When dissolved in water, it produces a mildly acidic solution that requires pH neutralization to prevent hydrolysis and ensure its suitability for biological experiments, which are typically conducted at a neutral pH.[1][2][3] This protocol outlines the necessary steps for accurate weighing, dissolution, pH adjustment, and storage of the ATP stock solution.
Quantitative Data Summary
Accurate preparation of the ATP stock solution begins with precise quantitative data. The molecular weight of ATP disodium salt can vary depending on its hydration state. It is crucial to use the molecular weight specified by the manufacturer for the particular lot of the chemical.
This protocol details the step-by-step procedure for preparing a 100mM stock solution of ATP disodium salt.
Materials and Equipment
ATP disodium salt (ensure to note if it is the anhydrous or hydrated form)
Nuclease-free water
Sodium Hydroxide (NaOH) solution, 1 M
pH meter or pH strips (narrow range, e.g., 6.5-8.0)
Sterile conical tubes (e.g., 15 mL or 50 mL)
Sterile microcentrifuge tubes (e.g., 1.5 mL)
Analytical balance
Stir plate and stir bar (optional)
Sterile pipette tips
0.22 µm syringe filter (optional, for sterilization)
Step-by-Step Procedure
Calculate the required mass of ATP disodium salt.
Use the following formula:
Mass (g) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol )
Example for 10 mL of 100 mM (0.1 M) solution using the anhydrous form (MW = 551.14 g/mol ):
Mass (g) = 0.1 mol/L x 0.01 L x 551.14 g/mol = 0.551 g
Example for 10 mL of 100 mM (0.1 M) solution using the trihydrate form (MW = 605.24 g/mol ):
Mass (g) = 0.1 mol/L x 0.01 L x 605.24 g/mol = 0.605 g
Weigh the ATP disodium salt.
Carefully weigh the calculated amount of ATP disodium salt using an analytical balance.
Dissolve the ATP in nuclease-free water.
Transfer the weighed ATP powder to a sterile conical tube.
Add approximately 80% of the final desired volume of nuclease-free water. For a final volume of 10 mL, add 8 mL of water.
Gently vortex or use a stir bar to dissolve the powder completely. The solution should be clear and colorless.[1]
Adjust the pH of the solution.
The initial pH of the ATP solution will be acidic (around 3.5).[1][2]
Carefully add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter or pH strips.
Adjust the pH to a final value between 7.0 and 7.5.[12][13] Caution: Do not overshoot the pH, as a basic pH can also lead to ATP hydrolysis.[13] If the pH becomes too basic, it is recommended to discard the solution and start over.[13]
Bring the solution to the final volume.
Once the desired pH is reached, add nuclease-free water to bring the solution to the final volume (e.g., 10 mL).
Optional: Sterilization.
If required for your application (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[5][14]
Aliquot and store the stock solution.
Dispense the 100mM ATP stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[15][16]
Label the tubes clearly with the name of the solution, concentration, and date of preparation.
Store the aliquots at -20°C or -80°C.[6][9][10] Avoid repeated freeze-thaw cycles.[9]
Visualizations
Experimental Workflow
Caption: Workflow for preparing a 100mM ATP stock solution.
ATP in Purinergic Signaling
Caption: Simplified overview of ATP in purinergic signaling pathways.
Conclusion
The protocol described provides a reliable method for the preparation of a 100mM ATP disodium salt stock solution. Adherence to the steps outlined, particularly the accurate calculation of mass based on the specific molecular weight and the careful adjustment of pH, is critical for the stability and efficacy of the final solution. Proper storage in single-use aliquots will ensure the longevity of the stock and the reproducibility of experimental results. This standardized preparation is essential for researchers and scientists in various fields who rely on ATP as a key reagent in their studies.
Application Notes and Protocols for ATP Disodium Salt in Cell Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine triphosphate (ATP) is the primary energy currency of all living cells, playing a crucial role in cellular metabolism. The intracellul...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of all living cells, playing a crucial role in cellular metabolism. The intracellular concentration of ATP is a robust indicator of cell health and metabolic activity. In viable, proliferating cells, ATP levels are high, whereas in apoptotic or necrotic cells, ATP is rapidly depleted. This direct correlation makes ATP a reliable biomarker for quantifying viable cells. ATP disodium (B8443419) salt is a stable form of ATP that is commonly used as a standard in bioluminescence-based assays to determine cell viability and assess the cytotoxic effects of chemical compounds.
Bioluminescent ATP assays are based on the ATP-dependent enzymatic reaction of firefly luciferase, which catalyzes the oxidation of D-luciferin to produce light. The emitted light is directly proportional to the concentration of ATP present in the sample. This method offers high sensitivity, a broad dynamic range, and a simple "add-mix-measure" protocol, making it amenable to high-throughput screening (HTS) applications in drug discovery and toxicology.
Principle of the Assay
The core of the ATP-based cell viability and cytotoxicity assay is the firefly luciferase reaction. In the presence of ATP, magnesium ions (Mg2+), and molecular oxygen, the enzyme luciferase converts the substrate D-luciferin into oxyluciferin, generating a quantifiable light signal (bioluminescence). The reaction proceeds as follows:
ATP + D-luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light
When a lytic reagent is added to a cell culture, the cells are lysed, releasing their intracellular ATP. The addition of a reagent containing luciferase and D-luciferin initiates the bioluminescent reaction. The intensity of the emitted light is then measured using a luminometer. In a healthy cell population, the ATP concentration is high, resulting in a strong light signal. Conversely, in a cell population exposed to a cytotoxic agent, the ATP concentration is low, leading to a diminished light signal.
Advantages of ATP-Based Assays
High Sensitivity: These assays can detect as few as 10-15 cells per well, making them ideal for experiments with limited cell numbers.[1]
Speed and Simplicity: The homogeneous "add-mix-measure" format eliminates the need for cell washing or medium removal steps, significantly reducing hands-on time. Results are typically obtained within minutes.
Wide Dynamic Range: The luminescent signal is linear over a broad range of cell numbers, typically from a few cells to hundreds of thousands of cells.
Reduced Interference: Compared to colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin) assays, bioluminescent ATP assays are less susceptible to interference from colored or fluorescent compounds.
Distinguishing Cytostatic vs. Cytocidal Effects: By monitoring ATP levels over time, it is possible to differentiate between compounds that inhibit cell proliferation (cytostatic) and those that kill cells (cytocidal). A cytostatic agent will result in a plateauing of the ATP signal, while a cytocidal agent will cause a decrease in the ATP signal below the initial baseline.
Data Presentation: Quantitative Analysis of Cytotoxicity
A common metric for quantifying the cytotoxicity of a compound is the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%. The following table presents representative IC50 values for several common anticancer drugs across different human cancer cell lines, as determined by ATP-based luminescence assays.
Drug
Cell Line
Cancer Type
IC50 (µM)
Doxorubicin
HeLa
Cervical Cancer
0.34 - 2.9
MCF-7
Breast Cancer
0.1 - 2.5
Cisplatin
A549
Lung Cancer
Comparable to CCK-8 assay results
HeLa
Cervical Cancer
Highly variable across studies
Paclitaxel (Taxol)
A549
Lung Cancer
Comparable to CCK-8 assay results
Note: IC50 values can vary depending on experimental conditions such as cell seeding density, incubation time, and the specific ATP assay kit used. The values presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
Materials and Reagents
ATP disodium salt (for standard curve)
Cell line(s) of interest
Appropriate cell culture medium and supplements
White, opaque-walled 96-well or 384-well microplates suitable for luminescence measurements
Test compounds (e.g., cytotoxic drugs)
Phosphate-buffered saline (PBS)
Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®) containing:
Lysis reagent
Luciferase enzyme
D-luciferin substrate
Assay buffer
Multichannel pipette
Luminometer
Protocol for Cytotoxicity Assay
Cell Seeding:
Harvest and count cells from a healthy, sub-confluent culture.
Dilute the cells in fresh culture medium to the desired seeding density (typically 5,000-10,000 cells per well for a 96-well plate).
Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach and resume normal growth.
Compound Treatment:
Prepare a serial dilution of the test compounds in culture medium at 2x the final desired concentration.
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO in medium) and untreated controls (medium only).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
ATP Assay:
Equilibrate the plate and the ATP assay reagents to room temperature for approximately 30 minutes before use.
Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized luciferase/luciferin substrate with the provided buffer.
Add a volume of the ATP detection reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument and signal intensity.
Subtract the average luminescence of the background wells (medium only) from all other readings.
Calculate the percentage of cell viability for each compound concentration using the following formula:
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Application Notes and Protocols: ATP Disodium Salt in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine 5'-triphosphate (ATP), a ubiquitous intracellular energy currency, also functions as a critical extracellular signaling molecule in t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP), a ubiquitous intracellular energy currency, also functions as a critical extracellular signaling molecule in the nervous system.[1][2] As a neurotransmitter and neuromodulator, ATP mediates a wide array of physiological and pathological processes through the activation of purinergic receptors.[1][2][3] The disodium (B8443419) salt of ATP is a stable, soluble form commonly utilized in neuroscience research to investigate these roles.[4] These application notes provide an overview of the key applications of ATP disodium salt in neuroscience and detailed protocols for its use in fundamental experimental paradigms.
Extracellular ATP is involved in synaptic transmission, glial cell communication, and responses to neuronal injury and inflammation.[1][5] It activates two main families of purinergic receptors: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G-protein coupled receptors).[1][6] The diverse subtypes of these receptors mediate a range of cellular responses, making ATP a crucial target for understanding neurological function and developing novel therapeutics.
Key Applications in Neuroscience
Activation of Purinergic Receptors: ATP disodium salt is a potent agonist for most P2X and several P2Y receptor subtypes, enabling the study of their activation and downstream signaling cascades.[7]
Synaptic Transmission and Plasticity: Researchers use ATP disodium salt to investigate its role in modulating synaptic strength and plasticity in various brain regions.
Neuron-Glia Communication: ATP is a key signaling molecule in the communication between neurons and glial cells, including astrocytes and microglia.[1][5][8] Exogenous application of ATP disodium salt helps to elucidate these complex interactions.
Neuroinflammation and Neuropathic Pain: ATP is released in response to tissue damage and inflammation, playing a significant role in neuroinflammatory processes and the generation of pain signals.[1]
Modeling Neurological Disorders: Dysregulation of purinergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, stroke, and Alzheimer's disease.[1][9]
Data Presentation: In Vitro and In Vivo Applications
The following tables summarize quantitative data from representative studies utilizing ATP disodium salt.
Table 1: In Vitro Electrophysiology & Cell Culture Applications
Application
Preparation
ATP Disodium Salt Concentration
Key Findings
Reference
P2X Receptor Activation
Rat Area Postrema Neurons
500 µM
Induced inward currents and increased intracellular Ca2+.
Protocol 1: Preparation of ATP Disodium Salt Stock Solution
Materials:
ATP disodium salt (powder form)
Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)
Sterile microcentrifuge tubes
Vortex mixer
Sterile filter (0.22 µm)
Procedure:
On a calibrated analytical balance, weigh the desired amount of ATP disodium salt powder.
Dissolve the powder in the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
Gently vortex the solution until the ATP disodium salt is completely dissolved.
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.
Protocol 2: In Vitro Application on Neuronal Cell Cultures
Materials:
Cultured neurons or glial cells on coverslips or in multi-well plates.
Physiological salt solution (e.g., HEPES-buffered saline: 50 mM HEPES, 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM glucose; pH 7.4).[13]
ATP disodium salt stock solution.
Incubator (37°C, 5% CO₂).
Procedure:
Prepare the desired final concentration of ATP disodium salt by diluting the stock solution in the physiological salt solution.
Remove the culture medium from the cells.
Gently wash the cells two to three times with the pre-warmed physiological salt solution.
Add the ATP disodium salt-containing solution to the cells.
Incubate the cells for the desired duration to observe the cellular response (e.g., changes in intracellular calcium, membrane potential, or protein phosphorylation).
Proceed with the desired downstream analysis (e.g., calcium imaging, patch-clamp electrophysiology, or biochemical assays).
Prepare acute brain slices according to standard protocols and allow them to recover in a holding chamber with oxygenated aCSF for at least one hour.[16]
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
Obtain a whole-cell patch-clamp recording from a neuron of interest.
Establish a stable baseline recording.
Prepare the desired final concentration of ATP disodium salt in aCSF.
Switch the perfusion to the aCSF containing ATP disodium salt.
Record the changes in neuronal activity (e.g., membrane potential, postsynaptic currents) in response to ATP application.
Wash out the ATP by switching the perfusion back to the control aCSF and observe the recovery of the neuron.
Application of ATP Disodium Salt in Drug Discovery Screening: A Comprehensive Guide
Introduction Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal reagent in drug discovery, serving as the universal energy currency in biological systems and a critical substrate for a vast array of en...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal reagent in drug discovery, serving as the universal energy currency in biological systems and a critical substrate for a vast array of enzymes.[1][] Its stable and water-soluble nature makes it an indispensable tool for a multitude of in vitro and cell-based assays aimed at identifying and characterizing novel therapeutic compounds.[] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of ATP disodium salt in high-throughput screening (HTS) and lead optimization.
ATP's central role in cellular metabolism and signaling pathways makes it a key component in assays targeting several major drug target classes, including kinases, ATPases, and purinergic receptors.[3][4] The modulation of the activity of these proteins is a cornerstone of modern therapeutic strategies for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][5]
Core Applications in Drug Discovery:
Kinase Inhibitor Screening: Protein kinases, which catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, are one of the most significant drug target families.[6][7] ATP disodium salt is the essential phosphate donor in these reactions. Assays are designed to screen for ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket of the kinase, or for non-competitive inhibitors that bind to other sites.[3][8]
ATPase Activity Assays: ATPases are enzymes that harness the energy released from ATP hydrolysis (the conversion of ATP to ADP and inorganic phosphate) to fuel various cellular processes.[9] Screening for modulators of ATPase activity is crucial for targets such as ion pumps, molecular motors, and chaperones.[9]
Cell Viability and Cytotoxicity Assays: The intracellular concentration of ATP is a robust indicator of cell health and metabolic activity.[10][11] Consequently, ATP-based luminescence assays are widely used in HTS to assess the cytotoxic effects of compound libraries on cancer cell lines or to determine the impact on the proliferation of other cell types.[10][11][12]
Purinergic Receptor Antagonist Screening: Extracellular ATP acts as a signaling molecule by activating P2 purinergic receptors, which are implicated in inflammation, pain, and cancer.[4][5] ATP disodium salt is used as an agonist to stimulate these receptors in assays designed to screen for antagonists that could serve as therapeutic agents.[13][14]
Data Presentation: Quantitative Analysis of ATP-Dependent Processes
The following table summarizes key quantitative data from various screening assays that utilize ATP disodium salt. This data is essential for assay development, validation, and the interpretation of screening results.
Detailed methodologies for key experiments involving ATP disodium salt are provided below.
Protocol 1: Radiometric Protein Kinase Activity Assay
This protocol is a classic and direct method for measuring kinase activity by tracking the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[6][17]
Materials:
Purified kinase
Kinase-specific substrate (peptide or protein)
[γ-³²P]ATP
Non-radiolabeled ATP disodium salt
5x Kinase Reaction Buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)
Protein A-Sepharose beads (for immunoprecipitated kinases)
Lysis buffer
Bead wash buffer
5x Laemmli sample buffer
SDS-PAGE gels
Phosphor screen or scintillation counter
Procedure:
Kinase Preparation: If using a recombinant kinase, ensure it is in a suitable buffer. For immunoprecipitated kinases, incubate cell lysates with a specific antibody and then with Protein A-Sepharose beads.[18][19] Wash the beads extensively to remove non-specific proteins.[18][19]
Reaction Mixture Preparation: On ice, prepare a master mix containing water, 5x kinase reaction buffer, substrate, and [γ-³²P]ATP.[19] The final ATP concentration should be optimized for the specific kinase, often near its Km value.
Initiate Kinase Reaction: Add the reaction mixture to the kinase sample to a final volume of typically 30 µL.[19]
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 5-60 minutes), ensuring the reaction is in the linear range.[19]
Terminate Reaction: Stop the reaction by adding 5x Laemmli sample buffer and heating at 100°C for 3-5 minutes.[18][19]
Separation and Detection: Separate the reaction products by SDS-PAGE.[18][19] Dry the gel and expose it to a phosphor screen or cut out the substrate bands for quantification using a scintillation counter.
Data Analysis: Quantify the amount of incorporated radiolabel to determine kinase activity. For inhibitor screening, perform the assay in the presence of various concentrations of the test compound and calculate the IC50 value.
This homogeneous "add-mix-measure" assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[20]
Materials:
Purified kinase
Substrate
ATP disodium salt
Test compounds
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
White opaque multi-well plates
Luminometer
Procedure:
Kinase Reaction Setup: In a white opaque multi-well plate, add the kinase, substrate, ATP, and test compound in an appropriate reaction buffer.
Kinase Reaction Incubation: Incubate the plate at the desired temperature for a specific time to allow for ADP production.
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[20] Incubate at room temperature for approximately 40 minutes.[20]
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to catalyze a luciferase reaction that produces light.[20] Incubate at room temperature for 30-60 minutes.[20]
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
This assay is a homogeneous, fluorescence-based method for detecting ADP produced by any ATPase.[9]
Materials:
Purified ATPase
ATP disodium salt
Test compounds
Transcreener® ADP² Assay Kit (BellBrook Labs), which includes an anti-ADP antibody and a fluorescent tracer.
Multi-well plates
Fluorescence plate reader (FP, FI, or TR-FRET compatible)
Procedure:
ATPase Reaction Setup: Combine the purified ATPase with the ATP substrate and test compounds in a suitable reaction buffer in a multi-well plate.[9]
Enzymatic Reaction: Incubate the reaction for a defined period at the optimal temperature for the ATPase.[9]
Detection: Add the Transcreener® detection mix containing the anti-ADP antibody and the fluorescent tracer to each well.[9]
Signal Measurement: Read the fluorescence signal using a compatible plate reader.[9] The displacement of the tracer from the antibody by the newly formed ADP results in a change in fluorescence.
Data Analysis: Convert the fluorescence signal to the amount of ADP produced to determine the ATPase activity.[9] Calculate inhibitor potency (IC50) from dose-response curves.
This is a homogeneous method to determine the number of viable cells in culture by quantifying the amount of ATP present, which signals the presence of metabolically active cells.[21][22]
Cell Plating: Seed cells in a white opaque multi-well plate at a desired density and allow them to attach overnight.
Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[10]
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10] This reagent lyses the cells to release ATP.
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values for cytotoxic compounds.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of ATP disodium salt in drug discovery.
Caption: Kinase signaling pathway illustrating ATP as a co-substrate.
Caption: Experimental workflow for screening ATP-competitive kinase inhibitors.
Caption: Workflow for an ATP-based cell viability and cytotoxicity assay.
Application Notes and Protocols for Studying ATPase Activity Using ATP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and supporting information for the use of Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) sa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt in the characterization and study of ATPase activity. ATPases are a broad class of enzymes that catalyze the decomposition of ATP into adenosine diphosphate (B83284) (ADP) and free phosphate (B84403), releasing energy to drive various cellular processes.[1][2][3] Accurate measurement of ATPase activity is crucial for fundamental research and is an indispensable tool in drug discovery for target validation, inhibitor screening, and mechanistic studies.[1][4]
ATP disodium salt is a stable, water-soluble form of ATP, making it a suitable substrate for a variety of in vitro ATPase assays.[] This document outlines three common methods for measuring ATPase activity: the Malachite Green Assay, the NADH-Coupled Assay, and the Radioisotope ([γ-32P]-ATP) Assay.
Key Assay Principles
Malachite Green Assay: A colorimetric endpoint assay that quantifies the amount of inorganic phosphate (Pi) released during the ATPase reaction.[2][6][7] The malachite green molybdate (B1676688) reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.[4][7]
NADH-Coupled Assay: A continuous, kinetic spectrophotometric assay. The production of ADP by the ATPase is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).[8][9][10] The rate of NADH disappearance, monitored by the decrease in absorbance at 340 nm, is directly proportional to the rate of ATP hydrolysis.[10]
Radioisotope ([γ-32P]-ATP) Assay: A highly sensitive endpoint assay that directly measures the release of radiolabeled inorganic phosphate ([32P]Pi) from [γ-32P]-ATP.[11][12][13] This method is particularly useful for enzymes with low activity or for studies requiring high sensitivity.[11][12]
Data Presentation: Quantitative Assay Parameters
The following tables summarize typical quantitative parameters for the described ATPase assays. These values may require optimization depending on the specific ATPase being studied.
Prepare a 100 mM stock solution of ATP disodium salt in 200 mM Tris base. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[2]
Prepare the Malachite Green reagent according to the manufacturer's instructions. This typically involves mixing ammonium (B1175870) molybdate and malachite green solutions.[6]
Prepare a series of phosphate standards (e.g., 0 to 50 µM) from the provided stock to generate a standard curve.[7]
Assay Setup (in a 96-well plate):
Phosphate Standard Wells: Add 40 µL of each phosphate standard to separate wells.[7]
Sample Wells: Add 1-10 µL of the purified ATPase enzyme. Adjust the volume to 10 µL with Assay Buffer.[7]
No Enzyme Control Wells: Add 10 µL of Assay Buffer.[7]
Reaction Initiation:
Prepare a Reaction Mix containing Assay Buffer, MgCl₂, and ATP. For each reaction, this could be 20 µL of Assay Buffer, 5 µL of 4 mM ATP, and 5 µL of enzyme solution.[7]
Add 30 µL of the appropriate Reaction Mix to each Sample and No Enzyme Control well.[7]
Incubation:
Incubate the plate at the optimal temperature for the ATPase (e.g., 37°C) for a fixed time (e.g., 30 minutes).[6][7] The optimal time should be determined experimentally to ensure the reaction is in the linear range.[7]
Reaction Termination and Detection:
Stop the reaction by adding 200 µL of the Malachite Green Reagent to each well.[7]
Incubate at room temperature for 15-30 minutes to allow for color development.[6][7]
Measurement:
Measure the absorbance of the plate at 620 nm in a microplate reader.[6][7]
Data Analysis:
Subtract the absorbance of the No Enzyme Control from the sample absorbance values.
Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentration.
Determine the amount of phosphate released in the enzyme-containing wells using the equation from the linear regression of the standard curve.[2]
Calculate the specific activity of the enzyme (e.g., in nmol phosphate/min/mg enzyme).
Caption: Workflow for the Malachite Green ATPase assay.
Protocol 2: NADH-Coupled ATPase Assay
This protocol describes a kinetic assay to continuously monitor ATPase activity.
Materials:
ATP Disodium Salt
Purified ATPase enzyme
Assay Buffer (e.g., 50 mM MOPS-KOH pH 7.0, 100 mM KCl, 30 mM MgCl₂)[15]
Prepare a master reaction mix containing Assay Buffer, PEP, NADH, PK, and LDH. Keep on ice.[15]
For example, for a 75 µL final volume, prepare 40 µL of reagent mix per well containing: 50 mM MOPS-KOH (pH 7.0), 100 mM KCl, 30 mM MgCl₂, 2.4 U/µL PK, 2.4 U/µL LDH, 1.67 mM PEP, and 0.6 mM NADH.[15]
Assay Setup (in a 384-well plate):
Add 25 µL of the substance to be tested (e.g., potential inhibitors or activators) or buffer to the wells.[15]
Add the purified ATPase protein to the sample wells and an equivalent volume of buffer to the control (background) wells.
Place the plate in the plate reader and allow it to equilibrate to the desired temperature (e.g., 25°C).[15]
Initiate the reaction by adding 10 µL of ATP solution (e.g., 63 mM stock) to each well.[15]
Immediately start monitoring the decrease in absorbance at 340 nm kinetically for 30-60 minutes.[15]
Data Analysis:
Determine the rate of NADH oxidation (decrease in A340 per minute) from the linear portion of the kinetic trace.
Correct the rates for the background NADH decomposition observed in the control wells (no ATPase).
Calculate the ATPase activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm), accounting for the path length of the solution in the microplate well.
Caption: Biochemical pathway of the NADH-coupled ATPase assay.
Protocol 3: Radioisotope ([γ-32P]-ATP) Assay
This protocol is for the highly sensitive detection of ATPase activity using radiolabeled ATP. Note: This protocol requires appropriate licensing, safety precautions, and waste disposal procedures for working with radioactive materials.
Adjust the total volume of each tube to 45 µL with assay buffer.[12]
Preparation of 10x ATPase Reaction Mix:
Prepare a 10x ATPase reaction mix containing non-radioactive ATP, MgCl₂, and [γ-32P]-ATP. A typical mix provides a final concentration of 1 mM ATP and includes about 5 µCi of [γ-32P]-ATP per reaction.[11][12]
Reaction Initiation and Incubation:
Add 5 µL of the 10x ATPase reaction mix to each sample tube on ice.[11]
Start the reaction by transferring the tubes to a thermomixer at the optimal temperature (e.g., 28°C) with gentle shaking.[11]
Incubate for a defined period (e.g., 60 minutes).[11]
Reaction Termination and Phosphate Extraction:
Stop the reaction by placing the tubes on ice.
Add a solution of ammonium molybdate and acid to each tube to complex with the free [32P]Pi.[11]
Perform a phase separation by adding an organic solvent mixture (e.g., isobutanol/cyclohexane). The molybdate-[32P]Pi complex will partition into the organic phase, while the unhydrolyzed [γ-32P]-ATP remains in the aqueous phase.[11][12]
Vortex and centrifuge to separate the phases.
Measurement:
Carefully transfer a defined volume of the upper organic phase containing the [32P]Pi to a scintillation vial.
Add scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Create a standard curve using known amounts of [γ-32P]-ATP to correlate counts per minute (CPM) to moles of phosphate.
Calculate the amount of [32P]Pi released in each sample.
Determine the specific activity of the ATPase, correcting for any background hydrolysis seen in the blank sample.
Caption: Principle of the [γ-³²P]-ATP radioisotope assay.
Concluding Remarks
The choice of assay for studying ATPase activity depends on several factors, including the specific activity of the enzyme, the required throughput, and the availability of specialized equipment. The Malachite Green assay is a simple and cost-effective endpoint assay suitable for many applications. The NADH-coupled assay provides real-time kinetic data, which is invaluable for detailed mechanistic studies and inhibitor characterization. The radioisotope assay offers the highest sensitivity and is the gold standard for enzymes with very low turnover rates.[11][12] For all assays, it is critical to use high-purity ATP disodium salt and to perform appropriate controls to ensure the accuracy and reliability of the results.
troubleshooting low signal in kinase assays with ATP disodium salt
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding low signal in kinase assays, with a specific focus on...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding low signal in kinase assays, with a specific focus on challenges related to the use of ATP disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: Why is my kinase assay signal low or absent when using ATP disodium salt?
A low signal often originates from suboptimal reaction conditions. Several factors could be at play:
Insufficient Magnesium Ions (Mg²⁺): Kinase enzymes are critically dependent on divalent metal ions, most commonly Mg²⁺, for their catalytic activity.[1] The actual substrate for most kinases is not free ATP, but rather a complex of MgATP²⁻. ATP disodium salt does not contain magnesium, and ATP itself is a chelator of divalent cations. If the concentration of Mg²⁺ in your assay buffer is not in sufficient excess of the ATP concentration, the majority of Mg²⁺ ions will be chelated by ATP, leaving an inadequate amount for the kinase to function, resulting in low or no activity.
Inactive Enzyme: The kinase may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.[2] It is recommended to aliquot the enzyme upon receipt and store it at -80°C.[3]
ATP Degradation: ATP solutions can hydrolyze over time, especially if not stored at the correct pH or temperature.[4] Degraded ATP (ADP or AMP) will not serve as a phosphate (B84403) donor, leading to a weak signal. Always use freshly prepared or properly stored aliquots of ATP.[4]
Suboptimal Reagent Concentrations: The concentrations of the kinase, substrate, or ATP may not be optimal for your specific assay conditions.[5] It is crucial to titrate each component to determine the ideal concentration.[2]
Q2: What is the ideal concentration of MgCl₂ to use with ATP disodium salt?
The concentration of Mg²⁺ must be in excess of the ATP concentration. This ensures that all ATP molecules are complexed with Mg²⁺ to form the MgATP²⁻ substrate, and there is still a sufficient concentration of free Mg²⁺ available for the kinase enzyme's catalytic function. While the optimal concentration can be kinase-specific, a general guideline is to use a MgCl₂ concentration that is 5-10 mM higher than the ATP concentration in the final reaction volume.
Q3: Could my ATP stock solution be the problem? How should I prepare and store it?
Yes, an improperly prepared ATP stock solution is a common source of assay failure. Aqueous solutions of ATP are acidic (pH ~3.5) and can undergo rapid hydrolysis if not neutralized.
Preparation: When preparing a stock solution from ATP disodium salt powder, dissolve it in a buffered solution (e.g., Tris or HEPES at the pH of your assay), not water.[6]
pH Adjustment: Carefully adjust the pH to 7.5 using NaOH.[6] Over-shooting the pH to basic conditions can also cause hydrolysis, so it is better to discard the solution and start over if this happens.[6]
Concentration Verification: The actual weight of ATP powder can include water, so the final concentration may be lower than calculated.[6] It is highly recommended to verify the concentration of your stock solution using UV spectrophotometry at 259 nm (molar extinction coefficient ε = 15,400 M⁻¹cm⁻¹).[6]
Storage: Store the validated ATP stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Q4: I see a high background signal in my negative control wells (no enzyme). What could be the cause?
A high background can mask the true kinase activity signal, leading to a low signal-to-noise ratio.[2] Potential causes include:
Assay Plate Issues: Some white or opaque plates can exhibit inherent phosphorescence.[4]
Contaminated Reagents: Reagents may be contaminated with ATP or ADP, leading to a signal in the absence of kinase activity.
Compound Interference: If you are screening inhibitors, the compounds themselves might interfere with the detection system (e.g., inhibiting luciferase in luminescence-based assays).[7][8] It is essential to run a "no enzyme" control to check for this.[7]
Q5: How does the ATP concentration affect the results of my kinase inhibitor screening?
The ATP concentration is a critical parameter, particularly for ATP-competitive inhibitors.[2] The measured IC50 value of an inhibitor is directly dependent on the ATP concentration in the assay.[9]
Assays at Kₘ for ATP: Many biochemical assays are performed with an ATP concentration at or near the Michaelis constant (Kₘ) of the kinase. This makes the assay sensitive for detecting inhibitors and allows the IC50 value to more closely reflect the inhibitor's binding affinity (Kᵢ).[2][9]
Assays at Physiological ATP Concentrations: Cellular ATP concentrations are in the millimolar (mM) range, which is significantly higher than the Kₘ of most kinases.[9] Testing inhibitors at these higher ATP concentrations (e.g., 1 mM) can provide a better prediction of their efficacy in a cellular environment.[10]
Quantitative Data Summary
The interaction between ATP and divalent cations is crucial for kinase activity. The binding affinities and recommended concentrations for typical kinase assays are summarized below.
Generally does not support steady-state catalysis and can be inhibitory.[12][13][14]
Zn²⁺
-
Avoid
Can assist in phosphotransfer but often hampers efficient substrate turnover.[1]
Data on binding constants is for illustrative purposes; specific values can vary with experimental conditions.
Troubleshooting Guide
If you are experiencing low signal in your kinase assay, follow this systematic troubleshooting workflow to identify and resolve the issue.
A flowchart for troubleshooting low kinase activity.
The Central Role of Magnesium in Kinase Assays
The interaction between the kinase enzyme, its substrate, ATP, and a divalent cation (usually Mg²⁺) is fundamental to the phosphotransfer reaction. Using ATP disodium salt requires careful consideration of this relationship.
The formation of the active Kinase-MgATP complex.
Experimental Protocols
Protocol 1: Preparation of 100 mM ATP Stock Solution (pH 7.5)
This protocol details the steps to prepare a reliable ATP stock solution from ATP disodium salt for use in kinase assays.[6]
Weigh ATP: Weigh out the required amount of ATP disodium salt powder (FW: 551.14 g/mol , anhydrous).
Initial Dissolution: Add the powder to approximately 80% of your final desired volume of a suitable buffer (e.g., 20 mM HEPES, pH 7.4). Do not use water, as the unbuffered solution will be acidic.
pH Adjustment: Place the solution on a stir plate with a pH meter. Slowly add 1 M NaOH dropwise to adjust the pH to 7.5. Be careful not to let the pH go above 7.8, as basic conditions can promote hydrolysis.[6] If you significantly overshoot the pH, it is best to discard the solution and begin again.[6]
Final Volume: Once the pH is stable at 7.5, add buffer to reach the final desired volume.
Concentration Measurement: Prepare a 1:4000 dilution of your ATP stock in buffer. Measure the absorbance at 259 nm (A₂₅₉) using a UV-Vis spectrophotometer.
Calculate Concentration: Use the Beer-Lambert law (A = εcl) to determine the precise concentration of your stock solution.
Aliquoting and Storage: Dispense the ATP solution into single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
Protocol 2: General Kinase Assay Reaction Setup (96-well plate format)
This protocol provides a general workflow for setting up a kinase reaction. Volumes and concentrations should be optimized for each specific kinase system.
Reagent Preparation: Prepare all reagents (kinase buffer, enzyme, substrate, ATP/MgCl₂ mix, and inhibitor compounds) at working concentrations. The final concentration of DMSO should be kept consistent and low (typically ≤1%) across all wells.
Add Inhibitor/Vehicle: To the appropriate wells of a 96-well plate, add your test compounds or vehicle control (e.g., DMSO).
Add Substrate and Buffer: Add the substrate and kinase buffer to all wells.
Add Enzyme: Add the kinase enzyme solution to all wells except the "no enzyme" negative controls. For these control wells, add an equivalent volume of kinase storage buffer. Mix the plate gently.
Pre-incubation (Optional): Pre-incubate the plate for 10-20 minutes at room temperature to allow for inhibitor binding to the kinase.
Initiate Reaction: Start the kinase reaction by adding the ATP/MgCl₂ solution to all wells.[4] Mix the plate gently but thoroughly.
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a pre-determined time that falls within the linear range of the reaction.[5] Perform a time-course experiment to establish this linear range.[5]
Stop and Detect: Terminate the reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays) or the detection reagent as specified by your assay kit's manufacturer (e.g., ADP-Glo™, Kinase-Glo®).[4][15]
Read Plate: Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
Technical Support Center: Optimizing ATP Concentration for Primary Cell Stimulation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for optimizing ATP concentration when stimulating pri...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for optimizing ATP concentration when stimulating primary cells.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the ATP concentration for primary cell stimulation crucial?
A1: Primary cells are highly sensitive to their environment and can react differently than cell lines.[1] Optimizing the ATP concentration is critical to elicit the desired specific cellular response without causing unwanted side effects, such as excessive cell death.[2][3] Different primary cell types express varying levels of purinergic receptors, leading to diverse sensitivities to ATP.[4][5] Therefore, a concentration that is effective for one cell type may be cytotoxic to another.
Q2: What is the typical range of ATP concentrations used for stimulating primary cells?
A2: The optimal ATP concentration can vary significantly depending on the cell type and the specific purinergic receptor being targeted. For receptors like P2X7, which are often involved in inflammatory responses, high concentrations in the millimolar (mM) range may be necessary.[6] However, for other P2Y receptors, concentrations in the micromolar (µM) or even nanomolar (nM) range can be sufficient to induce a response.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cells and experimental goals.
Q3: How should I prepare my ATP stock solution for cell culture experiments?
A3: ATP solutions are acidic and can alter the pH of your culture medium, which can impact cell viability and experimental outcomes. It is essential to dissolve the ATP salt in sterile water or a buffered solution like PBS and then adjust the pH to a physiological range of 7.0-7.5 using NaOH.[8][9][10] After pH adjustment, the solution should be sterile-filtered through a 0.22 µm filter.[8] It is best practice to prepare single-use aliquots and store them at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[10][11]
Q4: For how long should I stimulate my primary cells with ATP?
A4: The duration of ATP stimulation depends on the specific downstream effect you are measuring. For rapid responses like calcium influx, stimulation times can be as short as a few seconds to minutes.[7] For responses that involve changes in gene expression or cytokine secretion, longer incubation times, ranging from minutes to several hours, may be required.[12][13] It is advisable to perform a time-course experiment to identify the optimal stimulation duration for your endpoint of interest.
Q5: Can mechanical stress during my experiment affect the results of ATP stimulation?
A5: Yes, various forms of mechanical stress, such as vigorous pipetting, shear stress from fluid flow, or even scraping cells, can cause the release of endogenous ATP from cells.[14] This uncontrolled ATP release can activate purinergic receptors and interfere with the interpretation of your experimental results. Therefore, it is crucial to handle primary cells gently throughout the experimental process.
Data Presentation: Recommended ATP Concentrations and Incubation Times
The following table summarizes empirically determined ATP concentrations and incubation times for stimulating various primary cell types, as cited in the literature. These values should be used as a starting point for your own optimization experiments.
Primary Cell Type
Target Receptor/Response
ATP Concentration Range
Incubation Time
Macrophages
Inflammasome Activation / IL-1β Release
1 - 5 mM
15 - 60 minutes
Macrophages
MIP-2 Production
300 µM - 3 mM
4 hours
T Cells (human CD4+)
IL-2 Production
< 100 µM
1 hour
Astrocytes (rat)
Calcium Influx
0.1 nM - 3 mM
90 seconds - 30 minutes
Neurons (dorsal spinal cord)
Calcium Influx
10 µM - 1 mM
Seconds to minutes
Mandatory Visualizations
ATP Signaling via P2X7 Receptor
Caption: ATP binding to the P2X7 receptor triggers downstream signaling cascades.
Experimental Workflow for Optimizing ATP Concentration
Caption: A systematic workflow for determining the optimal ATP concentration and stimulation time.
Experimental Protocols
Protocol 1: Preparation of a 100 mM ATP Stock Solution
In a sterile environment, dissolve the ATP salt in sterile water to a concentration slightly above 100 mM (e.g., 60 mg in 0.8 mL of water for a final volume of 1 mL).[9]
While stirring, slowly add 1 M NaOH dropwise to the ATP solution.[8]
Monitor the pH of the solution using pH strips or a pH meter. Continue adding NaOH until the pH reaches 7.0-7.5.[8][9]
Bring the final volume to the desired level with sterile water to achieve a final ATP concentration of 100 mM.
Sterilize the ATP solution by passing it through a 0.22 µm syringe filter into a sterile container.[8]
Aliquot the sterile 100 mM ATP stock solution into single-use, sterile microcentrifuge tubes.
Protocol 2: ATP-Induced Calcium Flux Assay in Primary Cells
Materials:
Primary cells of interest
96-well black, clear-bottom tissue culture plates
Fluorescent calcium indicator dye (e.g., Fluo-8, AM or Calbryte™-520 AM)
Pluronic® F-127 (if required for dye loading)
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
pH-adjusted, sterile ATP stock solution
Fluorescence microplate reader with an automated injection system
Procedure:
Cell Seeding: Seed primary cells into a 96-well plate at an optimal density and allow them to adhere overnight.
Dye Loading:
Prepare the calcium indicator dye loading solution in HBSS according to the manufacturer's instructions. Pluronic® F-127 may be included to aid in dye dispersal.
Remove the culture medium from the wells and wash the cells once with HBSS.
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes, protected from light.
Cell Washing: Gently remove the dye loading solution and wash the cells twice with HBSS to remove any extracellular dye. Add back 100 µL of HBSS to each well.
ATP Stimulation and Measurement:
Prepare serial dilutions of ATP in HBSS to achieve the desired final concentrations for your dose-response experiment.
Place the cell plate into the fluorescence microplate reader.
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~525 nm emission for Fluo-8).
Record a baseline fluorescence reading for 10-20 seconds.
Use the automated injector to add the ATP dilutions to the wells.
Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
Data Analysis:
Subtract the baseline fluorescence from the peak fluorescence for each well.
Plot the change in fluorescence against the log of the ATP concentration.
Use a suitable curve-fitting algorithm (e.g., four-parameter logistic regression) to determine the EC50 value.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
No or low cellular response to ATP stimulation
Suboptimal ATP Concentration: The ATP concentration may be too low to activate the target purinergic receptors.
Perform a dose-response experiment with a wide range of ATP concentrations (e.g., from nanomolar to millimolar) to identify the optimal concentration.
ATP Degradation: The ATP stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
Prepare a fresh, pH-adjusted ATP stock solution and store it in single-use aliquots at -80°C.[10]
Low Receptor Expression: The primary cells may have low expression levels of the target purinergic receptors.
Verify receptor expression using techniques like RT-PCR or Western blotting. Consider using a different primary cell type known to have higher receptor expression.
Incorrect pH of ATP solution: An acidic ATP solution can inhibit receptor activation.
Ensure the ATP stock solution is pH-adjusted to a physiological range (7.0-7.5) before use.[8][9]
High background signal or spontaneous cell activation
Mechanical Stress: Rough handling of cells can cause the release of endogenous ATP, leading to baseline receptor activation.[14]
Handle cells gently during all steps, including media changes and plate handling. Avoid vigorous pipetting.
Contamination: Bacterial or fungal contamination can lead to the release of ATP and other signaling molecules.
Maintain sterile cell culture techniques. Regularly check cultures for signs of contamination.
Excessive cell death upon ATP stimulation
ATP Concentration Too High: High concentrations of ATP, especially for prolonged periods, can be cytotoxic and induce apoptosis or necrosis.[3]
Perform a dose-response experiment to find a concentration that elicits the desired response without significant cell death. Reduce the incubation time.
Osmotic Shock: Rapid changes in medium osmolarity upon addition of a concentrated ATP stock can stress the cells.
Prepare ATP dilutions in the same culture medium or assay buffer used for the cells to minimize osmotic changes.
Unhealthy Primary Cells: Cells that are stressed or have been in culture for too long may be more susceptible to ATP-induced cell death.
Use healthy, low-passage primary cells. Ensure optimal culture conditions and handle cells with care, especially during thawing and plating.[15]
High variability between replicate wells
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses.
Ensure a single-cell suspension before seeding and use appropriate techniques for even cell distribution in the plate.
Inconsistent ATP Addition: Manual addition of ATP can lead to timing differences between wells.
Use a multichannel pipette or an automated injection system on a plate reader for simultaneous and consistent ATP addition.
Edge Effects: Wells on the outer edges of the plate may experience different temperature and evaporation rates.
Avoid using the outer wells of the plate for experiments, or fill them with sterile buffer to minimize edge effects.
Technical Support Center: ATP Disodium Salt in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ATP disodium (B84...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ATP disodium (B8443419) salt purity on experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available ATP disodium salt?
A1: Common impurities can include degradation products such as Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP), as well as metal ions like Calcium (Ca²⁺), Iron (Fe³⁺), and Vanadate (VO₄³⁻). The manufacturing process and storage conditions can influence the levels of these impurities.
Q2: How does the purity of ATP disodium salt affect experimental outcomes?
A2: The purity of ATP disodium salt is critical for the accuracy and reproducibility of many biochemical and cell-based assays. Impurities can lead to:
Inaccurate kinetic measurements: Contaminants can act as inhibitors or activators of enzymes, leading to incorrect calculations of kinetic parameters like Kₘ and Vₘₐₓ.
Altered signal in detection assays: In assays like bioluminescence-based ATP detection, impurities can interfere with the reporter enzyme (e.g., luciferase), causing either quenching or enhancement of the signal.
Variability between experiments: Using ATP disodium salt with inconsistent purity levels between experimental batches is a major source of irreproducibility.
Q3: What is a generally acceptable purity level for ATP disodium salt in sensitive assays?
A3: For most sensitive enzymatic and cell-based assays, it is recommended to use ATP disodium salt with a purity of ≥99% as determined by HPLC. For highly sensitive applications, such as the development of standards for bioluminescence assays, even higher purity may be necessary.
Q4: How should ATP disodium salt solutions be prepared and stored to maintain purity?
A4: ATP is susceptible to hydrolysis. To maintain purity, it is recommended to:
Prepare stock solutions in a buffer at a neutral pH (around 7.4).
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C or -80°C for long-term storage.
When using, thaw the aliquot on ice and keep it on ice during the experiment.
Troubleshooting Guides
Issue 1: Inconsistent Results in Kinase Assays
Symptoms:
High variability in IC₅₀ values for kinase inhibitors between experiments.
Unexpectedly low or high kinase activity.
Non-reproducible kinetic data (Kₘ, Vₘₐₓ).
Potential Purity-Related Causes and Solutions:
Potential Cause
Troubleshooting Steps
Expected Outcome
ADP/AMP Contamination
ADP can act as a competitive inhibitor for some kinases. Purchase ATP disodium salt with the highest possible purity (≥99%). If you suspect contamination, you can analyze the purity of your ATP stock using HPLC.
Consistent and reliable kinase activity and IC₅₀ values.
Divalent Metal Ion Impurities
Metal ions can act as cofactors or inhibitors for kinases. For example, excess Mg²⁺ can alter the apparent Kₘ for ATP, while ions like Ca²⁺ or Zn²⁺ can be inhibitory for some kinases.[1][2] Use high-purity ATP specified to have low levels of contaminating metal ions. If chelation is necessary, consider adding a small amount of EDTA to your assay buffer, but be cautious as this can also impact kinase activity by chelating essential metal cofactors.
More predictable and consistent enzyme kinetics.
ATP Degradation
Improper storage or handling of ATP solutions can lead to hydrolysis and the accumulation of ADP and AMP. Always prepare fresh ATP solutions from a high-purity solid stock or use freshly thawed single-use aliquots stored at -80°C.
Reduced variability and more accurate determination of kinase activity.
Issue 2: Inaccurate Results in Luciferase-Based ATP Assays (Bioluminescence)
Symptoms:
High background signal.
Low signal-to-noise ratio.
Non-linear standard curve.
Inconsistent readings between replicate wells.
Potential Purity-Related Causes and Solutions:
Potential Cause
Troubleshooting Steps
Expected Outcome
Contamination with Exogenous ATP
Contamination from bacterial sources or handling can lead to high background luminescence. Use sterile techniques and ATP-free pipette tips and tubes when preparing reagents.
Lower background signal and improved assay sensitivity.
ADP/AMP Impurities in ATP Standard
If the ATP used to generate the standard curve is impure, the curve will be inaccurate, leading to incorrect quantification of ATP in samples. Use a high-purity ATP standard (≥99.9%) specifically designated for bioluminescence assays.
A linear and reproducible standard curve, leading to accurate ATP quantification.
Presence of Luciferase Inhibitors
Certain impurities in the ATP preparation or other reagents can inhibit the luciferase enzyme, leading to a lower-than-expected signal. Test for inhibition by spiking a known amount of high-purity ATP into your sample and measuring the recovery. If inhibition is observed, consider purifying your sample or using a different source of ATP.
Accurate measurement of ATP levels without signal suppression.
ATP, ADP, and AMP standards of known concentration
Procedure:
Sample Preparation: Dissolve the ATP disodium salt in the mobile phase to a known concentration (e.g., 1 mg/mL).
Standard Preparation: Prepare a series of standards containing known concentrations of ATP, ADP, and AMP in the mobile phase.
HPLC Analysis:
Equilibrate the C18 column with the mobile phase at a flow rate of 1 mL/min.
Inject a known volume (e.g., 20 µL) of the sample and each standard.
Run an isocratic elution with the mobile phase.
Monitor the absorbance at 254 nm.
Data Analysis:
Identify the peaks for ATP, ADP, and AMP based on the retention times of the standards.
Calculate the area under each peak.
Determine the concentration of ATP, ADP, and AMP in the sample by comparing the peak areas to the standard curves.
Calculate the purity of the ATP disodium salt as: (Peak Area of ATP / Total Peak Area of all Adenosine Nucleotides) x 100%.
Protocol 2: Luciferase-Based ATP Assay for Cell Viability
This protocol measures intracellular ATP as an indicator of cell viability.
Materials:
Cells cultured in a 96-well plate
ATP Lysis Buffer
Luciferase Assay Reagent (containing luciferase and D-luciferin)
High-purity ATP for standard curve
Luminometer
Procedure:
Standard Curve Preparation: Prepare a serial dilution of a high-purity ATP stock solution in culture medium to generate a standard curve (e.g., from 10 µM to 1 nM).
Cell Lysis:
Remove the culture medium from the cells.
Add 100 µL of ATP Lysis Buffer to each well.
Incubate at room temperature for 5 minutes with gentle shaking to lyse the cells and release ATP.
Luminescence Reaction:
Add 100 µL of Luciferase Assay Reagent to each well (including the standard curve wells).
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
Subtract the background luminescence (from wells with no cells).
Plot the standard curve of luminescence versus ATP concentration.
Determine the ATP concentration in the cell samples from the standard curve.
Visualizations
Caption: Impact of ATP purity on experimental outcomes.
Caption: Troubleshooting workflow for purity-related issues.
Caption: ATP-dependent kinase signaling and points of interference.
Technical Support Center: ATP Disodium Salt in Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with ATP disodium...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with ATP disodium (B8443419) salt in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing lower than expected activity when using ATP disodium salt to stimulate my cells?
A1: A common reason for lower than expected activity is the absence of sufficient magnesium ions (Mg²⁺) in the assay medium.[1][2] ATP is biologically active primarily as a Mg-ATP complex.[2] ATP disodium salt does not contain magnesium, and many cell culture media do not have sufficient free Mg²⁺ to ensure the formation of the active complex, especially at high ATP concentrations.
Q2: Can I simply add MgCl₂ to my ATP disodium salt solution?
A2: Yes, this is a common and recommended practice.[1] To ensure that ATP is in its active form, you can supplement your ATP disodium salt solution with an equimolar or slight excess of MgCl₂.
Q3: My ATP-based luciferase assay is showing high background signal. What could be the cause?
A3: High background in luciferase assays can stem from several factors. Contamination of reagents or samples can lead to increased background luminescence.[3] Using white-walled or opaque plates is recommended to reduce interference from neighboring wells.[4] Additionally, some compounds can directly interfere with the luciferase enzyme, leading to a higher signal.[5]
Q4: I'm observing high variability between my replicates in an ATP assay. How can I improve consistency?
A4: High variability can be due to pipetting errors, especially with the small volumes used in many assays.[3][4] Using a master mix for your reagents can help ensure consistency across wells.[4] It is also important to ensure that your reagents are fresh and that you are using a calibrated multichannel pipette.[3]
Q5: How should I prepare and store my ATP disodium salt stock solution to ensure its stability?
A5: ATP is soluble in water, and the resulting solution will be mildly acidic (pH ~3.5).[6][7] It is recommended to adjust the pH to ~7.0 with NaOH. For sterile applications, the solution should be passed through a 0.22 µm filter.[8] Store aliquots at -20°C or -80°C and consider them for single use to avoid repeated freeze-thaw cycles.[8] While ATP is relatively stable at neutral pH in the absence of enzymes, storing it in aliquots minimizes the risk of degradation.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No P2X7 Receptor Activation
The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular ATP.[9] Unexpected results in P2X7 activation assays are a common issue.
Problem
Probable Cause
Recommended Solution
No or weak receptor activation
Insufficient free Mg²⁺ in the medium to form the active Mg-ATP complex.
Supplement the cell culture medium with MgCl₂ to a final concentration equimolar to the ATP being added.
ATP degradation in the stock solution or working solution.
Prepare fresh ATP stock solutions, adjust the pH to neutral, and store in single-use aliquots at -20°C or below.[8]
Low P2X7 receptor expression on the cell type being used.
Confirm P2X7 receptor expression on your cells using techniques like Western blot, qPCR, or flow cytometry.
Cell death at lower than expected ATP concentrations
The presence of other P2 receptors on the cell surface that are sensitive to lower ATP concentrations.
Profile the P2 receptor expression of your cell line. Consider using a more specific P2X7 agonist like BzATP.
High variability in response
Inconsistent ATP concentration due to pipetting inaccuracies.
Prepare a master mix of the ATP solution to be added to the wells to ensure uniform concentration.[4]
Issue 2: Unexpected Results in ATP-Based Luciferase Viability Assays
ATP-based luciferase assays are widely used to determine cell viability by measuring the amount of ATP present in metabolically active cells.[10]
Problem
Probable Cause
Recommended Solution
Lower than expected luminescence signal
Inefficient cell lysis, leading to incomplete release of intracellular ATP.
Ensure the cell lysis reagent is compatible with your cell type and that the incubation time is sufficient.
Presence of ATPase activity in the sample, degrading ATP before measurement.
Work quickly and keep samples on ice to minimize enzymatic activity. Use an ATPase inhibitor if necessary.
Luciferase inhibition by compounds in the sample.[5]
Test for luciferase inhibition by spiking a known amount of ATP into your sample and comparing the signal to a control.
Higher than expected luminescence signal
Contamination of the sample with bacteria, which also contain ATP.[11]
Ensure aseptic technique during cell culture and assay preparation. Test for mycoplasma contamination.[12]
High background from the assay plate.
Use opaque, white-walled plates specifically designed for luminescence assays to minimize crosstalk between wells.[4]
Experimental Protocols
Protocol 1: Preparation of a 100 mM ATP Disodium Salt Stock Solution
Weighing: Weigh out the required amount of ATP disodium salt powder in a sterile conical tube.
Dissolving: Add sterile, nuclease-free water to achieve a concentration slightly less than the final desired volume. For example, for 10 mL of a 100 mM solution, add 8 mL of water.
pH Adjustment: Place the tube on ice and slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.0-7.4.
Final Volume: Bring the solution to the final volume with sterile, nuclease-free water.
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
Aliquoting and Storage: Aliquot the sterilized solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: P2X7 Receptor Activation Assay
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
Cell Starvation (Optional): Depending on the cell type and downstream readout, you may need to serum-starve the cells for a few hours prior to stimulation.
Preparation of ATP/Mg²⁺ Solution: Prepare a 2X working solution of ATP disodium salt in serum-free medium. Add an equimolar amount of MgCl₂ to this solution. For example, for a final concentration of 1 mM ATP, prepare a 2 mM ATP/2 mM MgCl₂ solution.
Cell Stimulation: Carefully remove the old medium from the cells and add an equal volume of the 2X ATP/Mg²⁺ solution to the wells. For example, if the wells contain 100 µL of medium, add 100 µL of the 2X solution.
Incubation: Incubate the plate for the desired amount of time at 37°C in a CO₂ incubator.
Downstream Analysis: Proceed with your downstream analysis, such as measuring intracellular calcium flux, cytokine release, or pore formation.
Visualizations
Caption: Activation of the P2X7 receptor by the Mg-ATP complex.
Caption: A logical workflow for troubleshooting unexpected results.
how to prevent ATP hydrolysis in laboratory stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent ATP hydrolysis in their laboratory stock sol...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent ATP hydrolysis in their laboratory stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause ATP hydrolysis in stock solutions?
A1: The stability of ATP in solution is primarily affected by three main factors:
pH: ATP is most stable in a slightly alkaline environment, with a pH range of 6.8 to 7.4.[1][2] At extreme pH values (either highly acidic or highly alkaline), the rate of hydrolysis increases significantly.[1][2] When dissolved in water, ATP solutions are mildly acidic (around pH 3.5), which can contribute to its degradation.[3]
Temperature: Higher temperatures accelerate the rate of ATP hydrolysis. Therefore, it is crucial to store ATP solutions at low temperatures to maintain their integrity.
Divalent Cations: Divalent cations, particularly Mg²⁺, can catalyze the hydrolysis of ATP.[1][4] While Mg²⁺ is essential for many enzymatic reactions involving ATP, its presence in stock solutions can reduce long-term stability.[5]
Q2: What is the optimal pH for storing ATP stock solutions?
A2: The optimal pH for storing ATP solutions is between 6.8 and 7.4.[1][2] It is recommended to buffer the solution to a pH of approximately 7.0 to 7.5 to ensure maximum stability.[5][6]
Q3: At what temperature should I store my ATP stock solutions?
A3: For long-term storage, ATP stock solutions should be stored frozen at -20°C or -80°C.[5][7][8] Neutral ATP solutions stored at -20°C can be stable for at least a year.[8] For short-term storage (up to one week), refrigeration at 0-4°C is acceptable.[5][8] Avoid leaving ATP solutions at room temperature for extended periods, as this will lead to rapid hydrolysis.[7][8]
Q4: Should I add divalent cations like Mg²⁺ to my ATP stock solution?
A4: It is generally not recommended to include divalent cations like Mg²⁺ in your ATP stock solution for long-term storage, as they can promote hydrolysis.[5] It is best to add Mg²⁺ to the reaction mixture at the time of the experiment, if required for the specific application.
Q5: How can I minimize freeze-thaw cycles, and why is it important?
A5: Repeated freeze-thaw cycles can degrade ATP. To avoid this, it is highly recommended to aliquot your ATP stock solution into smaller, single-use volumes before freezing.[9][10] This practice ensures that you only thaw the amount of ATP needed for a single experiment, preserving the integrity of the remaining stock.
Q6: Can I use distilled water to prepare my ATP stock solution?
A6: Yes, you can dissolve ATP in sterile, high-purity water.[11] However, since ATP in water results in a mildly acidic solution (pH ~3.5), it is crucial to adjust the pH to the optimal range of 7.0-7.5 with a base like sodium hydroxide (B78521) (NaOH) to ensure stability.[3][10][11]
Q7: How do I accurately determine the concentration of my ATP stock solution?
A7: The concentration of an ATP solution can be accurately determined using UV-Vis spectrophotometry. The absorbance of the solution should be measured at 259 nm. The concentration is then calculated using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) for ATP at 259 nm being 15,400 M⁻¹cm⁻¹.[11][12]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
High background in assays using ATP
ATP stock solution has degraded, leading to high levels of free phosphate.
1. Prepare a fresh ATP stock solution following the recommended protocol. 2. Ensure the pH of the stock solution is between 7.0 and 7.5. 3. Aliquot the new stock and store it at -20°C or -80°C.
Inconsistent experimental results
Inconsistent ATP concentration due to improper storage or multiple freeze-thaw cycles.
1. Always use a fresh aliquot for each experiment. 2. Verify the concentration of your ATP stock using a spectrophotometer.
Precipitate forms in ATP solution after adding buffer
The buffer may be incompatible or at an incorrect pH, causing the ATP to precipitate.
1. Ensure the final pH of the ATP solution after adding any buffers is within the 6.8-7.4 range. 2. Prepare the ATP stock in sterile water and adjust the pH before adding it to your final reaction mixture.
Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM ATP Stock Solution
Materials:
Adenosine 5'-triphosphate disodium (B8443419) salt (e.g., Sigma-Aldrich A7699)
Sterile, high-purity water
1 M Sodium Hydroxide (NaOH) solution
pH indicator strips or a calibrated pH meter
Sterile 0.22 µm filter
Sterile microcentrifuge tubes
Methodology:
Weigh out the required amount of ATP disodium salt to prepare a 100 mM solution. For example, to make 10 mL of a 100 mM solution, dissolve 551.1 mg of ATP disodium salt (anhydrous) in 8 mL of sterile water.
Slowly add 1 M NaOH dropwise to the ATP solution while monitoring the pH. Adjust the pH to 7.5.[11][12] Be cautious not to overshoot the pH, as a basic environment can also promote hydrolysis.[12]
Once the desired pH is reached, add sterile water to bring the final volume to 10 mL.
Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.[11]
(Optional but recommended) Determine the precise concentration of the ATP stock solution by measuring the absorbance at 259 nm using a UV-Vis spectrophotometer. Dilute an aliquot of the stock solution (e.g., 1:1000) in water for the measurement. Calculate the concentration using the molar extinction coefficient of 15,400 M⁻¹cm⁻¹.[11][12]
Dispense the ATP solution into small, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes.[10][13]
Store the aliquots at -20°C or -80°C for long-term storage.[10][11]
Protocol 2: Quantification of ATP Concentration using UV-Vis Spectrophotometry
Materials:
ATP stock solution
Sterile, high-purity water
UV-Vis spectrophotometer
Quartz cuvettes
Methodology:
Prepare a dilution of your ATP stock solution in sterile water. A 1:100 or 1:1000 dilution is typically appropriate to obtain an absorbance reading within the linear range of the spectrophotometer (usually 0.1 - 1.0).
Use the same sterile water as a blank to zero the spectrophotometer at 259 nm.
Measure the absorbance of the diluted ATP solution at 259 nm.
Calculate the concentration of the original ATP stock solution using the Beer-Lambert Law:
Concentration (M) = (Absorbance at 259 nm * Dilution Factor) / 15,400 M⁻¹cm⁻¹
Data Summary
Table 1: Stability of ATP Solutions Under Various Conditions
Technical Support Center: Luciferase Assays Using ATP Disodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common problems in luciferase assays util...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common problems in luciferase assays utilizing ATP disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using ATP disodium salt in luciferase assays?
A1: The most frequent problems include lower than expected signal intensity, high signal variability, and inconsistent results between experiments. These issues often stem from the quality of the ATP disodium salt, improper preparation and storage of ATP solutions, and the presence of inhibitory ions.
Q2: How does the purity of ATP disodium salt affect the luciferase assay?
A2: The purity of ATP disodium salt is critical for reliable and reproducible results. Contaminants such as other nucleotides (ADP, AMP), inorganic pyrophosphate, and metal ions can inhibit the luciferase enzyme. It is crucial to use a high-purity grade of ATP disodium salt specifically designated for biochemical or molecular biology applications.
Q3: Can the sodium ions from ATP disodium salt inhibit the luciferase reaction?
A3: Yes, high concentrations of sodium ions, and particularly chloride ions if present as sodium chloride, can inhibit firefly luciferase activity. Research has shown that at a concentration of 140 mM sodium chloride, the activity of wild-type firefly luciferase can be reduced to 44% of its original level.[1][2] While the disodium salt of ATP contributes sodium ions, it is essential to consider the total ionic strength of the final reaction mixture.
Q4: How should I prepare and store my ATP disodium salt solutions?
A4: Proper preparation and storage are vital for maintaining the integrity of ATP solutions.
Preparation: Dissolve the ATP disodium salt in high-purity, nuclease-free water or a suitable buffer (e.g., 100 mM Tris or MOPS at a neutral pH) to a stock concentration of 10-100 mM. It is recommended to quickly neutralize the solution to pH 7.0 with NaOH if dissolving in an acidic buffer to prevent hydrolysis.
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. A stock solution of ATP disodium salt is reported to be stable for at least 24 hours at 2–8 °C or for over two weeks at –20 °C.[1] Working dilutions should be kept on ice and used within a few hours.[1]
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as they can lead to ATP degradation.
Q5: What is the optimal concentration of ATP for a luciferase assay?
A5: The optimal ATP concentration can vary depending on the specific luciferase enzyme and assay conditions. However, it is crucial to ensure that ATP is not the limiting reagent in the reaction. A typical starting point is to use a final ATP concentration in the range of 0.1 to 1 mM. It is recommended to perform an ATP titration to determine the optimal concentration for your specific assay system.
Troubleshooting Guide
Issue 1: Weak or No Luminescence Signal
Low signal is a common problem that can be attributed to several factors related to the ATP disodium salt.
Potential Cause
Recommended Solution
Degraded ATP Solution
Prepare a fresh solution of ATP disodium salt from a new, unopened vial. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.
Suboptimal ATP Concentration
Perform an ATP concentration optimization experiment. Titrate ATP in the reaction to find the concentration that yields the maximum signal.
Inhibitory Contaminants in ATP
Use the highest purity ATP disodium salt available. Consider using an ATP solution from a different supplier. The presence of chelating agents like EDTA in the assay buffer can help mitigate inhibition by contaminating divalent cations.
Incorrect pH of ATP Solution
Ensure the final pH of the reaction buffer is optimal for luciferase activity (typically between 7.5 and 8.5). The pH of the ATP stock solution can affect the final reaction pH.
Issue 2: High Signal Variability Between Replicates
Inconsistent results across replicate wells can mask the true experimental effects.
Potential Cause
Recommended Solution
Inaccurate Pipetting of ATP Solution
Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of the reaction buffer containing ATP to minimize pipetting errors between wells.
Inconsistent ATP Concentration Across Wells
Ensure thorough mixing of the ATP stock solution before making dilutions and of the final reaction mixture before dispensing into wells.
Edge Effects in Multi-well Plates
Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the ATP and other reagents. Fill the outer wells with buffer or media to create a humidity barrier.
Issue 3: High Background Signal
Elevated background luminescence can reduce the signal-to-noise ratio of the assay.
Potential Cause
Recommended Solution
ATP Contamination in Reagents or Labware
Use ATP-free water and pipette tips. Wear gloves to prevent contamination from skin. Use dedicated reagents and equipment for luciferase assays.
Autoluminescence of Assay Components
Test the background luminescence of the buffer and ATP solution without the luciferase enzyme. If the background is high, try a different source of ATP disodium salt or buffer components.
Experimental Protocols
Protocol 1: Preparation of a 100 mM ATP Disodium Salt Stock Solution
Materials:
ATP disodium salt (high purity, molecular biology grade)
Nuclease-free ultrapure water
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
Allow the ATP disodium salt vial to equilibrate to room temperature before opening to prevent condensation.
On a calibrated analytical balance, weigh out the desired amount of ATP disodium salt in a sterile microcentrifuge tube.
Add the appropriate volume of nuclease-free ultrapure water to achieve a final concentration of 100 mM. For example, for ATP disodium salt with a molecular weight of 551.1 g/mol , dissolve 55.11 mg in 1 mL of water.
Vortex briefly until the ATP is completely dissolved.
Check the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to 7.0-7.5 with a small volume of 1 M NaOH or 1 M HCl.
Aliquot the 100 mM ATP stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
Store the aliquots at -20°C or -80°C.
Protocol 2: ATP Concentration Optimization Assay
Objective: To determine the optimal final ATP concentration for the luciferase assay.
Procedure:
Prepare a series of dilutions of your ATP stock solution in the assay buffer to cover a range of final concentrations (e.g., 0.01 mM to 5 mM).
Set up a multi-well plate with your experimental samples (e.g., cell lysate containing luciferase).
To each well, add the luciferase substrate (luciferin) and the varying concentrations of ATP.
Include a control with no ATP to measure background luminescence.
Incubate the plate for the recommended time according to your assay kit protocol.
Measure the luminescence using a luminometer.
Plot the relative light units (RLU) against the final ATP concentration. The optimal concentration will be at the peak of the curve before the signal starts to plateau or decrease.
Visualizations
Caption: The firefly luciferase reaction pathway, dependent on ATP.
Caption: Recommended workflow for preparing and handling ATP solutions.
Caption: A logical troubleshooting workflow for common luciferase assay issues.
Maximizing In Vitro Transcription Yield: A Technical Guide to Using High-Purity ATP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guidance and answers to frequently asked questions to help you optimize your in vitro transc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guidance and answers to frequently asked questions to help you optimize your in vitro transcription (IVT) reactions for maximum RNA yield and quality. A key focus of this guide is the critical role of high-purity adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt in achieving successful transcription outcomes. By systematically addressing common issues and providing detailed experimental protocols, we aim to empower researchers to overcome challenges in RNA synthesis for applications ranging from basic research to therapeutic development.
Troubleshooting Guide
Low or no RNA yield is a common frustration in IVT reactions. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal transcription, with a special emphasis on the quality of your nucleotide triphosphates (NTPs).
Question: My IVT reaction resulted in a low or no RNA yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low RNA yield can stem from several factors, ranging from the quality of your DNA template to the integrity of your reagents. Follow these troubleshooting steps to diagnose and resolve the issue:
Assess DNA Template Quality:
Purity: The DNA template must be free from contaminants such as proteins, phenol, ethanol, and salts from purification steps.[] An A260/280 ratio of ~1.8 and an A260/230 ratio of 2.0-2.2 is recommended. Contaminants can inhibit T7 RNA polymerase activity.
Integrity: Ensure your DNA template is intact and not degraded. Linearized plasmids should be fully digested. Run an aliquot of your template on an agarose (B213101) gel to confirm its integrity and complete linearization.[]
Promoter Sequence: Verify the integrity of the T7 promoter sequence in your template. Mutations or errors in the promoter will significantly reduce or abolish transcription.
Evaluate IVT Reagents:
High-Purity NTPs, Especially ATP: The purity of your NTPs is paramount. Low-purity ATP can contain contaminants like ADP or AMP, which can inhibit RNA polymerase and lead to premature termination of transcription, resulting in truncated RNA transcripts and lower overall yield.[] Always use high-purity (≥99%) ATP disodium salt.
Enzyme Activity: Ensure your T7 RNA polymerase is active and has not been subjected to excessive freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt.
RNase Contamination: RNases are ubiquitous and can rapidly degrade your RNA product. Use certified RNase-free water, reagents, pipette tips, and tubes.[] Working in a dedicated clean workspace and wearing gloves is essential.
Optimize Reaction Conditions:
Magnesium Concentration (Mg²⁺): Mg²⁺ is a critical cofactor for T7 RNA polymerase. The optimal Mg²⁺ concentration is directly related to the total NTP concentration. An imbalance can significantly impact yield.
Temperature and Incubation Time: The optimal temperature for T7 RNA polymerase activity is typically 37°C. Incubation times of 2-4 hours are standard, though longer times may increase yield up to a certain point.[]
NTP Concentration: Ensure that the concentration of each NTP is sufficient and balanced. Standard concentrations typically range from 1 to 2 mM for each NTP.[]
Question: I'm observing RNA transcripts that are shorter than the expected full-length product. Could this be related to my ATP source?
Answer:
Yes, observing truncated transcripts is a strong indicator of issues with nucleotide quality. Here's why and how to address it:
Impact of ATP Impurities: The presence of impurities in your ATP stock, such as ADP and AMP, can act as competitive inhibitors for T7 RNA polymerase. This can cause the polymerase to stall or dissociate from the DNA template prematurely, leading to the synthesis of incomplete RNA transcripts.
Solution: Use High-Purity ATP Disodium Salt: Switching to a high-purity source of ATP disodium salt (≥99% purity) is a critical step in resolving this issue. High-purity NTPs ensure that the polymerase has a clean and abundant supply of the correct building blocks for efficient and processive transcription.
Other Potential Causes: While nucleotide purity is a primary suspect, other factors can also cause premature termination:
Secondary Structures in the DNA Template: GC-rich templates can form stable secondary structures that impede polymerase progression.
Low NTP Concentration: If the concentration of any of the four NTPs is too low, it can become a limiting factor and lead to truncated products.
Frequently Asked Questions (FAQs)
Q1: Why is the disodium salt form of ATP recommended for in vitro transcription?
A1: ATP disodium salt is a commonly used and well-characterized form of ATP for enzymatic reactions like IVT. It readily dissolves in aqueous solutions and provides the necessary ATP substrate for RNA polymerase. The sodium ions are generally well-tolerated by the enzyme at standard concentrations.
Q2: How does the purity of ATP disodium salt affect the final RNA yield?
A2: The purity of ATP disodium salt has a direct and significant impact on IVT yield. High-purity ATP (≥99%) ensures that the reaction is not inhibited by contaminants such as ADP, AMP, or other organic and inorganic impurities. This leads to higher processivity of the RNA polymerase, the generation of more full-length transcripts, and consequently, a greater overall yield of high-quality RNA.
Q3: Can I use a standard-grade ATP for my IVT reaction?
A3: While a standard-grade ATP might produce some RNA, it is not recommended for applications requiring high yield and full-length, functional transcripts, such as mRNA synthesis for therapeutic use. Impurities in standard-grade ATP can lead to inconsistent results, lower yields, and a higher proportion of truncated RNA, which can be difficult to remove during purification.
Q4: How should I properly store and handle high-purity ATP disodium salt solutions?
A4: High-purity ATP solutions should be stored at -20°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation. Always use RNase-free tubes and pipette tips when handling the solution to prevent contamination.
Data on ATP Purity and IVT Yield
The use of high-purity ATP disodium salt is crucial for maximizing RNA yield. While specific yields can vary depending on the template and other reaction components, a higher purity of ATP consistently leads to better outcomes. The following table provides an illustrative comparison of expected RNA yields with different ATP purities.
ATP Purity (%)
Expected RNA Yield (µg per 20 µL reaction)
Observations
90-95%
50 - 80
Increased presence of truncated transcripts, inconsistent yields.
>99%
120 - 180
High yield of full-length transcripts, highly reproducible results.
Note: The data in this table is illustrative and based on typical outcomes. Actual yields may vary.
Experimental Protocol: High-Yield In Vitro Transcription Using High-Purity ATP Disodium Salt
This protocol is designed for a standard 20 µL IVT reaction to produce high yields of RNA.
Materials:
Linearized DNA template (0.5-1 µg)
High-Purity ATP Disodium Salt (100 mM solution, ≥99% purity)
High-Purity CTP, GTP, UTP (100 mM solutions, ≥99% purity)
10X T7 Transcription Buffer
T7 RNA Polymerase
RNase Inhibitor
Nuclease-free water
DNase I (RNase-free)
RNA purification kit or reagents (e.g., LiCl precipitation)
Procedure:
Reaction Setup:
Thaw all components on ice.
In a nuclease-free microcentrifuge tube, combine the following reagents in the specified order at room temperature:
Reagent
Volume (µL)
Final Concentration
Nuclease-free water
Up to 20 µL
10X T7 Transcription Buffer
2 µL
1X
High-Purity ATP (100 mM)
2 µL
10 mM
High-Purity CTP (100 mM)
2 µL
10 mM
High-Purity GTP (100 mM)
2 µL
10 mM
High-Purity UTP (100 mM)
2 µL
10 mM
Linearized DNA template
X µL (0.5-1 µg)
25-50 ng/µL
RNase Inhibitor
1 µL
| T7 RNA Polymerase | 2 µL | |
Mix gently by pipetting up and down.
Incubation:
Incubate the reaction mixture at 37°C for 2-4 hours. For some templates, extending the incubation time may increase yield.
DNase Treatment:
Add 1 µL of RNase-free DNase I to the reaction mixture.
Incubate at 37°C for 15-30 minutes to degrade the DNA template.
RNA Purification:
Purify the synthesized RNA using a column-based RNA purification kit or by lithium chloride (LiCl) precipitation according to the manufacturer's protocol.
RNA Quantification and Quality Control:
Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
Assess the RNA integrity and confirm the presence of a full-length transcript by running an aliquot on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).
Visualizing the Process: Diagrams
To further clarify the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for high-yield in vitro transcription.
Caption: Impact of ATP purity on IVT reaction outcome.
References
Optimization
Technical Support Center: Optimizing Buffer pH for ATP Disodium Salt Stability and Activity
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stability and activity of ATP disodium (B8443419) salt in various experimental setups. Frequen...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stability and activity of ATP disodium (B8443419) salt in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing ATP disodium salt solutions?
A1: For maximal stability, aqueous solutions of ATP disodium salt should be maintained at a pH between 6.8 and 7.4.[1][2][3] Within this range, the rate of spontaneous hydrolysis to ADP and inorganic phosphate (B84403) is minimized. Solutions stored frozen within this pH range can be stable for at least a year.[4]
Q2: What is the pH of ATP disodium salt when dissolved in water?
A2: When ATP disodium salt is dissolved in deionized water, it yields a mildly acidic solution with a pH of approximately 3.5.[4][5][6] It is crucial to adjust the pH of this solution before use in most biological experiments.
Q3: How does pH affect the stability of ATP in solution?
A3: The stability of ATP is highly dependent on pH. Both acidic and alkaline conditions outside the optimal range of 6.8-7.4 can lead to rapid hydrolysis.[1][2][3] While moderately acidic conditions can slow hydrolysis compared to alkaline conditions, extremes in both directions will accelerate degradation.[7] Alkaline conditions, in particular, can cause more rapid hydrolysis.[7]
Q4: Why is a buffer necessary when working with ATP solutions?
A4: ATP itself is an acidic molecule and can alter the pH of a solution upon addition.[8] A buffer is essential to maintain a stable pH within the optimal range for both ATP stability and the activity of the enzyme or biological system being studied. Unbuffered solutions can easily deviate from the desired pH, leading to ATP degradation and unreliable experimental results.[2][3]
Q5: How should I adjust the pH of my ATP stock solution?
A5: It is recommended to adjust the pH of your ATP stock solution to between 7.0 and 7.5.[9] This can be achieved by using a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[10] It is advisable to add the base in small increments while monitoring the pH with a calibrated pH meter.
Q6: What is the role of magnesium ions (Mg²⁺) in ATP stability and activity?
A6: Divalent cations, especially Mg²⁺, play a critical role in stabilizing the phosphate chain of ATP through chelation.[1][2] In many biological systems, ATP exists as a complex with Mg²⁺. This complex is often the true substrate for enzymes that utilize ATP, and the presence of Mg²⁺ is essential for their activity.[1]
Troubleshooting Guide
Issue
Possible Cause
Solution
Loss of ATP-dependent activity in my assay over a short period.
The pH of the reaction buffer may be outside the optimal range for ATP stability (6.8-7.4), leading to rapid hydrolysis.[1][2][3]
Verify the pH of your final reaction mixture. Ensure your buffer has sufficient capacity to handle the addition of all components, including the acidic ATP solution.[8]
Inconsistent results between experiments.
The pH of the prepared ATP stock solution was not adjusted, or was adjusted inaccurately, leading to variability in the active ATP concentration.
Always prepare a fresh stock solution of ATP and carefully adjust the pH to the desired value (e.g., 7.0-7.5) using a calibrated pH meter.[9][10] Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Low or no activity in an enzymatic assay requiring ATP.
The pH of the buffer is optimized for ATP stability but not for the enzyme's activity.
Determine the optimal pH for your specific enzyme. While ATP is most stable around neutral pH, many enzymes have different pH optima. You may need to find a compromise pH that maintains reasonable ATP stability and sufficient enzyme activity.
Insufficient concentration of Mg²⁺ or other required divalent cations.
Most ATP-utilizing enzymes require Mg²⁺ for activity. Ensure that your reaction buffer contains an appropriate concentration of MgCl₂, typically in slight excess of the ATP concentration.
Precipitate forms in the ATP stock solution upon pH adjustment.
The concentration of ATP or other salts in the solution is too high, leading to precipitation at the adjusted pH.
Prepare a more dilute stock solution of ATP. Ensure all components are fully dissolved before and during pH adjustment.
Data Presentation
Table 1: pH-Dependent Stability of ATP
pH Range
Relative Stability
Primary Degradation Product
Recommendation
< 6.0
Decreased
ADP + Pᵢ
Avoid for prolonged storage or experiments sensitive to ATP concentration.
6.8 - 7.4
Optimal
Minimal
Ideal for storage and as a starting point for most experimental buffers.[1][2][3]
> 8.0
Decreased
ADP + Pᵢ
Use with caution; prepare fresh solutions and minimize incubation times.
Table 2: Common Buffers for ATP-related Assays
Buffer
Useful pH Range
Considerations
HEPES
6.8 - 8.2
Commonly used for many enzymatic assays. Maintains pH well in the presence of various components.
Tris-HCl
7.0 - 9.0
Widely used, but its pH is temperature-dependent. Ensure pH is set at the experimental temperature.
MOPS
6.5 - 7.9
Good buffering capacity in the neutral range.
Phosphate
5.8 - 8.0
Can participate in or inhibit certain enzymatic reactions. Check for compatibility with your system.
Experimental Protocols
Protocol: Preparation of a pH-Adjusted ATP Stock Solution
Dissolve ATP: Weigh out the desired amount of ATP disodium salt and dissolve it in high-purity, nuclease-free water to a concentration of 100 mM. Keep the solution on ice.[5][6]
Initial pH Check: The initial pH of the solution will be around 3.5.[4][5][6]
pH Adjustment: While stirring the solution gently on a magnetic stir plate in a cold room or on ice, add small increments of a 1 M NaOH or KOH solution.[10]
Monitor pH: Continuously monitor the pH using a calibrated pH meter. Add the base dropwise as the pH approaches the target.
Target pH: Continue adding base until the pH reaches your desired value, typically between 7.0 and 7.5 for a stock solution.[9]
Final Volume Adjustment: Bring the solution to the final desired volume with nuclease-free water.
Aliquoting and Storage: Aliquot the ATP solution into small, single-use volumes and store at -20°C or -80°C.[9] This minimizes degradation from repeated freeze-thaw cycles.
Protocol: Determining the Optimal pH for an ATP-Dependent Enzyme Assay
Buffer Preparation: Prepare a series of reaction buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0). Use a buffer system that is effective across the entire tested range (e.g., a combination of MES, MOPS, and Tris).
Reaction Setup: For each pH value, set up a reaction mixture containing the buffer, the enzyme, and any other necessary cofactors (e.g., MgCl₂).
Initiate Reaction: Start the reaction by adding a consistent, non-limiting concentration of pH-neutralized ATP.
Measure Activity: Measure the enzyme's activity at each pH point using an appropriate detection method (e.g., colorimetric, fluorometric, or luminescent detection of a product or ATP consumption).
Data Analysis: Plot the enzyme activity as a function of pH to determine the optimal pH for the reaction.
Stability Check: As a control, incubate ATP in each buffer without the enzyme for the duration of the assay to assess the extent of non-enzymatic hydrolysis at each pH.
Visualizations
Caption: Workflow for preparing and storing ATP solutions.
Technical Support Center: Troubleshooting High Background in ATP-Dependent Enzymatic Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background signals in ATP-dependent enzymatic assays. High background can mask the tr...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background signals in ATP-dependent enzymatic assays. High background can mask the true signal from your enzyme of interest, leading to inaccurate and unreliable data. By systematically addressing the potential causes outlined below, you can effectively diagnose and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background in ATP-dependent assays?
High background signals in ATP-dependent assays can originate from several sources, broadly categorized as contamination, environmental factors, assay components and reagents, and procedural issues.[1][2][3] Contamination of reagents, buffers, or labware with ATP is a primary culprit.[1][3][4] Environmental factors such as light exposure on assay plates and electronic interference can also contribute.[1][5] Furthermore, the intrinsic properties of your assay components, including the buffer composition and the presence of interfering compounds, can lead to elevated background readings.[2][6]
Q2: How can I determine if my reagents or consumables are contaminated with ATP?
To identify ATP contamination, run a "no-enzyme" control. This control should contain all assay components except for your enzyme.[6] If you still observe a high signal, it indicates that one or more of your reagents or consumables (e.g., pipette tips, microplates) are contaminated with ATP.[1][3] It is recommended to use sterile, ATP-free plasticware and to prepare fresh buffers and reagents using high-purity solvents.[1][2]
Q3: Can the type of microplate I use affect my background signal?
Yes, the choice of microplate is crucial. For luminescence-based ATP assays, opaque, white-walled microplates are recommended to maximize the signal and prevent crosstalk between wells.[2][7] For fluorescence-based assays, black plates are preferred to reduce background fluorescence.[2][7] Exposure of microplates to bright light can cause phosphorescence, leading to a temporary increase in background readings.[5] To mitigate this, it is advisable to store plates in the dark and minimize their exposure to ambient light before reading.[4][5]
Q4: My test compound seems to be causing a high background. How can I troubleshoot this?
Test compounds can interfere with the assay in several ways, such as being autofluorescent or inhibiting the reporter enzyme (e.g., luciferase).[2][8] To check for compound interference, run a control with your compound in the assay buffer without the enzyme or other reagents.[6] If the compound itself is fluorescent at the assay wavelengths, you may need to find alternative detection methods.[6] Some compounds can also form aggregates that non-specifically affect the enzyme, an issue that can sometimes be resolved by adding a small amount of a non-ionic detergent like Triton X-100 (around 0.01%) to the assay buffer.[6]
Q5: How do buffer components influence background signals?
Buffer composition is critical for optimal enzyme activity and low background. The pH of the buffer can be affected by the addition of ATP, which is an acidic molecule, potentially leading to suboptimal enzyme performance and altered background signals.[9] The ionic strength of the buffer can also impact enzyme-substrate interactions.[10] It is important to use a buffer system with adequate buffering capacity in the desired pH range and to verify the pH after the addition of all components, including ATP.[9][10]
Troubleshooting Guides
This section provides systematic approaches to pinpoint and resolve the root cause of high background signals.
Guide 1: Systematic Diagnosis of High Background
This workflow will guide you through a step-by-step process to identify the source of the high background.
Caption: A troubleshooting workflow for diagnosing high background.
Guide 2: Environmental and Equipment-Related Issues
External factors can significantly contribute to high background noise. Follow these steps to minimize their impact.
Table 1: Troubleshooting Environmental and Equipment Issues
Potential Cause
Recommended Action
Citation
Light Exposure
Store microplates in the dark and avoid exposure to bright ambient light before reading. If phosphorescence is suspected, "dark adapt" the plate by incubating it in the dark for about 10 minutes.
Move the luminometer away from devices that emit radio frequencies, such as mobile phones, Wi-Fi routers, and other laboratory equipment with large motors.
Ground yourself before handling plates and reagents. Using anti-static wrist straps or moving to a different location can also help. Avoid wearing personal protective equipment that can generate static electricity.
This protocol is designed to determine if a test compound is inherently fluorescent at the wavelengths used in your assay.[6]
Methodology:
Prepare a serial dilution of the test compound in the same assay buffer used for your primary experiment.
Dispense the dilutions into the wells of the appropriate microplate (e.g., a black plate for fluorescence assays). Include control wells containing only the assay buffer (blank).
Read the plate using the same filter set (excitation and emission wavelengths) and gain settings as your primary assay.
Analyze the data: A significant signal in the wells containing the compound, relative to the blank, indicates autofluorescence.
Protocol 2: Testing for Compound Interference with Detection Reagents
This protocol helps determine if your compound interferes with the detection reagents, such as luciferase in a luminescence-based assay.[6]
Methodology:
Set up your standard assay reaction , but replace the enzyme with buffer.
Add your serially diluted test compound to these wells.
Initiate the detection reaction (e.g., by adding the luciferase-containing reagent).
Read the signal (e.g., luminescence).
Analyze the data: A change in signal in the presence of the compound indicates interference with the detection system.
Protocol 3: Evaluating the Impact of Detergents on Compound Aggregation
This protocol helps determine if the observed activity is due to the formation of compound aggregates.[6]
Methodology:
Repeat your primary kinase assay with two sets of conditions:
Set A: Standard assay buffer.
Set B: Assay buffer supplemented with 0.01% Triton X-100.
Test a full dose-response curve of your compound under both conditions.
Analyze the data: A significant shift in the potency or efficacy of the compound in the presence of the detergent suggests that the compound may be acting through an aggregation-based mechanism.
Signaling Pathways and Workflows
ATP-Dependent Kinase Reaction and Detection
The following diagram illustrates a typical workflow for an ATP-dependent kinase assay that uses a luciferase-based detection method. High background can arise from issues at any stage of this process.
Caption: Workflow of an ATP-dependent kinase assay with luminescence detection.
effect of repeated freeze-thaw cycles on ATP disodium salt solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of ATP disodium (B8443419) salt solutions, with a specific focus on...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of ATP disodium (B8443419) salt solutions, with a specific focus on the effects of repeated freeze-thaw cycles.
Troubleshooting Guide
Encountering inconsistent results in your experiments involving ATP? This guide will help you troubleshoot common issues related to the storage and handling of ATP disodium salt solutions.
Issue
Potential Cause
Recommended Action
Lower than expected ATP concentration in stock solution
Degradation due to improper storage conditions or multiple freeze-thaw cycles.
1. Prepare fresh ATP stock solution from powder. 2. Aliquot the new stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][3][4] 3. Ensure storage at -20°C or -80°C in a tightly sealed container.[1][5][6][7]
High background signal in enzymatic assays (e.g., high initial phosphate (B84403) levels)
Hydrolysis of ATP to ADP and inorganic phosphate (Pi) in the stock solution.
1. Verify the pH of your ATP solution; it should be between 6.8 and 7.4 for optimal stability.[8][9] 2. Use a fresh, properly stored aliquot of ATP solution. 3. Consider quantifying the initial Pi concentration in your stock solution using a malachite green assay.
Variability in experimental results between different aliquots
Inconsistent freezing and thawing procedures or prolonged exposure to room temperature.
1. Standardize your thawing procedure. Thaw aliquots rapidly and keep them on ice until use. 2. Avoid leaving ATP solutions at room temperature for extended periods.
Complete loss of biological activity in an ATP-dependent reaction
Significant degradation of ATP, resulting in insufficient substrate for the enzyme.
1. Prepare a fresh ATP stock solution and verify its concentration. 2. As a quality control step, run a standard curve with a fresh ATP solution in your assay.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my ATP disodium salt stock solution?
A1: ATP disodium salt should be dissolved in a buffer solution and the pH adjusted to a neutral range of 6.8-7.4, as ATP is most stable under these conditions.[8][9] For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1][5][6][7] This practice minimizes the number of freeze-thaw cycles an individual aliquot is subjected to.
Q2: Why are repeated freeze-thaw cycles detrimental to ATP solutions?
A2: Each freeze-thaw cycle can contribute to the degradation of ATP into its hydrolysis products: adenosine (B11128)diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and inorganic phosphate (Pi).[10][11][12][13] This degradation reduces the concentration of active ATP in your solution, which can lead to inaccurate and irreproducible experimental results.
Q3: How many times can I freeze-thaw my ATP solution?
A3: Ideally, an ATP solution should only be frozen and thawed once. It is strongly advised to prepare single-use aliquots to avoid repeated cycling.[1][2][3][4] While there is no definitive number of cycles after which an ATP solution becomes unusable, as this can depend on various factors such as the initial concentration and buffer composition, each cycle will incrementally decrease the ATP concentration.
Q4: What are the signs that my ATP solution has degraded?
A4: Degradation of an ATP solution can manifest as a decrease in the expected biological activity in your experiments, such as a lower rate of an enzyme-catalyzed reaction that requires ATP. You may also observe a higher background in assays that detect inorganic phosphate. To confirm degradation, you can analytically measure the concentration of ATP and its degradation products using methods like HPLC.
Q5: Can the buffer composition affect the stability of ATP during freeze-thaw cycles?
A5: Yes, the buffer composition, particularly the pH, is critical. Maintaining a pH between 6.8 and 7.4 is crucial for ATP stability.[8][9] Extreme pH levels will accelerate the hydrolysis of ATP. The presence of divalent cations like Mg²⁺ can also influence stability and is often a necessary cofactor in enzymatic reactions involving ATP.[8][9]
Quantitative Data on ATP Degradation
However, for illustrative purposes, the following table presents a hypothetical degradation scenario to emphasize the importance of avoiding freeze-thaw cycles. Note: These values are not based on specific experimental data and should be considered as a general representation of the expected trend.
Number of Freeze-Thaw Cycles
Hypothetical ATP Purity (%)
Primary Degradation Products
0 (Freshly Prepared)
100%
-
1
~98%
ADP, Pi
3
~90-95%
ADP, AMP, Pi
5
~80-90%
ADP, AMP, Pi
10
<80%
Significant levels of ADP, AMP, Pi
Experimental Protocols
Protocol 1: Preparation of a Stable ATP Disodium Salt Stock Solution
Dissolution: Weigh out the desired amount of ATP disodium salt powder. Dissolve it in a high-purity, nuclease-free buffer (e.g., Tris-HCl) to the desired stock concentration (e.g., 100 mM).
pH Adjustment: The initial pH of an ATP solution is typically acidic (around 3.5).[14][15] Carefully adjust the pH of the solution to 7.0 - 7.4 using NaOH or another suitable base. Monitor the pH closely with a calibrated pH meter.
Concentration Verification (Optional but Recommended): Measure the absorbance of the solution at 259 nm. The molar extinction coefficient of ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹. Use the Beer-Lambert law (A = εcl) to confirm the concentration.
Aliquoting: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
Storage: Immediately store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of ATP Degradation using HPLC
This protocol provides a general workflow for quantifying ATP and its degradation products (ADP, AMP). Specific parameters will need to be optimized for your HPLC system.
Sample Preparation:
Thaw a frozen aliquot of your ATP solution.
Prepare a series of standards of known concentrations for ATP, ADP, and AMP.
Dilute your experimental sample to fall within the concentration range of your standard curve.
HPLC System and Column:
Use a reverse-phase HPLC system equipped with a UV detector.
A C18 column is commonly used for the separation of nucleotides.
Mobile Phase:
A common mobile phase is a phosphate buffer (e.g., 100 mM KH₂PO₄) with an ion-pairing agent like tetrabutylammonium (B224687) bisulfate, adjusted to a specific pH (e.g., 6.0).
A gradient elution with an organic solvent like methanol (B129727) is often used to achieve good separation.
Detection:
Set the UV detector to a wavelength of 254 nm or 259 nm.
Analysis:
Inject the standards to generate a standard curve for each compound (ATP, ADP, AMP).
Inject your experimental sample.
Quantify the amount of ATP, ADP, and AMP in your sample by comparing the peak areas to the respective standard curves.
Visualizations
Caption: ATP hydrolysis pathway.
Caption: Troubleshooting workflow for ATP solutions.
Technical Support Center: Chelating Metal Contaminants in ATP Disodium Salt Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the chelation of metal contamin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the chelation of metal contaminants in Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common metal ion contaminants in commercial ATP disodium salt preparations?
A1: Commercial preparations of ATP disodium salt can contain trace amounts of various metal ions. Commonly reported contaminants include divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), as well as heavy metals like iron (Fe²⁺/Fe³⁺). Some preparations may also contain trace levels of other metals that can interfere with sensitive enzymatic assays. High-purity grades of ATP are often purified by ion-exchange chromatography to minimize contamination with ions like Fe²⁺ and Ca²⁺.[1][2]
Q2: How can metal ion contamination in my ATP stock solution affect my experiments?
A2: Metal ion contaminants can significantly impact experimental outcomes by:
Altering Enzyme Kinetics: Many enzymes, particularly kinases and ATPases, require specific divalent cations (typically Mg²⁺) as cofactors for their activity. Contaminating metal ions can compete with the essential cofactor, leading to inhibition or altered enzymatic activity. For instance, Ca²⁺ can trap reaction products in the active site of some kinases, slowing down the enzymatic reaction.[1][3]
Interfering with Assay Signals: In bioluminescence-based assays, such as those using luciferase, certain metal ions like Cu²⁺ and Zn²⁺ can quench the light signal, leading to inaccurate measurements of ATP concentration or enzyme activity.[4]
Promoting ATP Hydrolysis: The stability of ATP in aqueous solutions can be influenced by the presence of metal ions, which can catalyze its hydrolysis to ADP and AMP, thereby reducing the effective concentration of ATP over time.
Q3: What are chelating agents and how do they work to remove metal contaminants?
A3: Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it in a stable, water-soluble complex called a chelate. This process prevents the metal ion from interacting with other molecules in the solution, such as enzymes or ATP. Common chelating agents used in biological research include ethylenediaminetetraacetic acid (EDTA) and ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA). These agents have a high affinity for divalent and trivalent metal ions.[5]
Q4: What is the difference between EDTA and EGTA, and when should I use one over the other?
A4: The primary difference between EDTA and EGTA lies in their relative affinities for different divalent cations. EGTA has a much higher selectivity for Ca²⁺ over Mg²⁺ compared to EDTA. This makes EGTA the preferred chelating agent in experiments where it is necessary to remove contaminating Ca²⁺ while maintaining a specific concentration of Mg²⁺, which is often an essential cofactor for enzymes.[5][6]
Troubleshooting Guides
This section provides step-by-step guidance for troubleshooting specific issues related to metal contamination in ATP-dependent experiments.
Guide 1: Inconsistent Results in Kinase Assays
Problem: You are observing high variability between replicates, a low signal-to-background ratio, or unexpected inhibition/activation in your kinase assay.
Potential Cause & Solution:
Metal Ion Contamination in ATP: Even high-purity ATP can contain trace metal ions that interfere with kinase activity.
Solution: Treat your ATP stock solution with Chelex® 100 resin to remove divalent metal cations. Alternatively, consider using a chelating agent like EDTA in your assay buffer. However, be mindful that EDTA will also chelate the essential Mg²⁺, so a careful titration of Mg²⁺ concentration will be necessary.
Suboptimal Divalent Cation Concentration: Most protein kinases require Mg²⁺ for optimal activity. Contaminating ions like Ca²⁺ or heavy metals can compete with Mg²⁺ binding.
Solution: If you suspect Ca²⁺ contamination, add EGTA to your reaction buffer to selectively chelate it. Then, perform a Mg²⁺ titration to determine the optimal concentration for your specific kinase under your assay conditions.
Guide 2: Low Signal or High Background in Luciferase-Based ATP Assays
Problem: Your luciferase-based assay for ATP quantification is showing a lower-than-expected signal or a high background, leading to a poor signal-to-noise ratio.
Potential Cause & Solution:
Quenching by Heavy Metal Ions: Heavy metal contaminants in the ATP solution or leached from plasticware can inhibit luciferase activity or quench the bioluminescent signal.
Solution: Prepare ATP stocks in metal-free water and consider treating them with Chelex® 100 resin. Ensure that all plasticware (e.g., microplates, pipette tips) is of high quality and certified to be free of heavy metal contamination.
Inhibition of Luciferase: Some divalent metal ions can inhibit the luciferase enzyme.
Solution: Including a low concentration of EDTA in the luciferase assay reagent can help to chelate these inhibitory metal ions, thereby protecting the enzyme and improving the signal.
Quantitative Data
The following tables provide a summary of the binding affinities of ATP and common chelating agents for various metal ions.
Table 1: Stability Constants (log K) of ATP and Chelating Agents with Divalent Metal Ions
Metal Ion
ATP (log K)
EDTA (log K)
EGTA (log K)
Ca²⁺
3.72
10.65
11.0
Mg²⁺
4.00
8.79
5.2
Mn²⁺
4.80
14.04
12.3
Fe²⁺
-
14.33
-
Co²⁺
4.70
16.45
12.6
Ni²⁺
-
18.62
13.6
Cu²⁺
6.13
18.80
17.8
Zn²⁺
4.90
16.50
14.5
Data compiled from various sources. Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.
Experimental Protocols
Protocol 1: Removal of Divalent Metal Cations from ATP Solutions using Chelex® 100 Resin
This protocol describes a batch method for removing contaminating divalent metal cations from an ATP disodium salt stock solution.
Materials:
ATP disodium salt
Chelex® 100 chelating resin
Metal-free water (e.g., deionized, Milli-Q, or equivalent)
Sterile, metal-free centrifuge tubes and pipette tips
Procedure:
Prepare a Chelex® 100 slurry: Add Chelex® 100 resin to metal-free water to create a 20% (w/v) slurry. Mix well before each use.
Prepare ATP stock solution: Dissolve the ATP disodium salt in metal-free water to the desired stock concentration (e.g., 100 mM).
Treatment with Chelex® 100: In a sterile, metal-free centrifuge tube, add 1 volume of the 20% Chelex® 100 slurry to 4 volumes of the ATP stock solution.
Incubation: Vortex the mixture gently and incubate at room temperature for 15-30 minutes with occasional gentle mixing.
Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the Chelex® 100 resin.
Collection: Carefully transfer the supernatant, which is the metal-depleted ATP solution, to a new sterile, metal-free tube. Avoid disturbing the resin pellet.
Storage: Store the treated ATP solution in aliquots at -20°C or -80°C.
Protocol 2: Quantification of Trace Metal Contaminants by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol provides a general outline for the analysis of trace metal content in an ATP solution using ICP-MS. Specific instrument parameters will need to be optimized for the particular ICP-MS system being used.
Materials:
ATP sample solution (treated or untreated)
High-purity nitric acid (trace metal grade)
Metal-free water
Multi-element calibration standards
Internal standard solution (e.g., containing Y, Rh, Re, Bi)
Procedure:
Sample Preparation:
a. Accurately dilute the ATP sample solution with 2% (v/v) high-purity nitric acid in metal-free water to a final concentration suitable for ICP-MS analysis (typically in the low µg/L to ng/L range).
b. Prepare a series of calibration standards spanning the expected concentration range of the metal contaminants.
c. Prepare a blank solution containing only the 2% nitric acid.
Instrument Setup and Calibration:
a. Set up the ICP-MS instrument according to the manufacturer's instructions.
b. Perform a daily performance check and optimize the instrument parameters (e.g., nebulizer gas flow, RF power, lens voltages).
c. Calibrate the instrument using the prepared calibration standards.
Sample Analysis:
a. Introduce the internal standard online with all samples, blanks, and standards.
b. Analyze the blank, calibration standards, and ATP samples.
c. Include quality control samples (e.g., a certified reference material or a spiked sample) to verify the accuracy of the analysis.
Data Analysis:
a. Quantify the concentration of each metal ion in the ATP sample based on the calibration curve.
b. Correct for the dilution factor to determine the original concentration of the metal contaminants in the undiluted ATP stock solution.
Signaling Pathway Visualization
Metal ions play a critical role in many signaling pathways. The following diagram illustrates a generic protein kinase signaling cascade, highlighting the importance of Mg²⁺-ATP as a cosubstrate.
Technical Support Center: Sterility of ATP Disodium Salt Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and maintaining sterile ATP disodium (B8443419) salt solutions for cell culture applications. Frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and maintaining sterile ATP disodium (B8443419) salt solutions for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing ATP disodium salt solutions?
The best and most widely recommended method for sterilizing ATP solutions is sterile filtration.[1][2] ATP is a heat-labile molecule, meaning it can be degraded or destroyed by the high temperatures used in methods like autoclaving.[1] Membrane filtration effectively removes microorganisms like bacteria by passing the solution through a filter with a pore size small enough to block them, typically 0.22 µm or 0.2 µm.[1][3][4]
Q2: Why is autoclaving not suitable for sterilizing ATP solutions?
Autoclaving uses high-pressure steam at temperatures of 121–134 °C to kill microbes.[5] These high temperatures will cause hydrolysis and degradation of the ATP molecule, rendering the solution ineffective for experiments that require biologically active ATP.[6] Therefore, autoclaving is not a suitable method for heat-sensitive solutions like ATP.[1]
Q3: My ATP solution seems viscous and is difficult to filter. What can I do?
High concentrations of ATP can increase the viscosity of the solution, leading to challenges during filtration such as increased back pressure.[7][8] If you encounter this issue, consider the following:
Use a Prefilter: For solutions with high particulate loads or high viscosity, using a prefilter can help remove larger particles before the final sterilizing filtration step.[4]
Increase Filter Surface Area: Using a filter with a larger membrane surface area can improve the flow rate and reduce clogging.[4]
Apply Even Pressure: When using a syringe filter, apply steady and even pressure. Forcing the liquid through can risk rupturing the filter membrane.[7]
Optimize Concentration: If possible, prepare the ATP at a slightly lower concentration that is still suitable for your experimental needs.
Q4: How should I store my sterile ATP solution, and how stable is it?
For long-term storage, sterile-filtered ATP solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[3][9] This minimizes the effects of repeated freeze-thaw cycles, which can degrade ATP.[9] Under proper storage conditions at neutral pH and in the absence of degrading enzymes, ATP is quite stable.[9] Aqueous solutions of ATP are reported to be stable for months when frozen at -15°C and for about a week at 0°C.[10]
Q5: My cells are showing signs of distress or dying after I add the ATP solution. What are the possible causes?
If you observe reduced cell viability after adding your prepared ATP solution, consider these potential issues:
Contamination: The primary suspect is microbial contamination.[11] Review your aseptic technique and perform a sterility test on your ATP stock.
Incorrect pH: ATP disodium salt dissolves in water to form a mildly acidic solution (pH ~3.5).[12] It is crucial to adjust the pH to a physiological range (typically 7.2-7.5) before adding it to your cell culture.[3][6] An incorrect pH can be detrimental to cell health.
ATP Concentration: High concentrations of extracellular ATP (e.g., 1 mM) can induce cell death in some cell lines after prolonged exposure (48-72 hours).[13] Ensure your final ATP concentration is appropriate for your specific cells and experiment.
Endotoxin (B1171834) Contamination: Endotoxins, which are components of the outer membrane of Gram-negative bacteria, can be present in reagents and are not removed by 0.22 µm filters.[14] If you suspect endotoxin contamination, use endotoxin-free water and reagents for your preparation.
Troubleshooting Guide
This section addresses specific problems you might encounter when preparing or using sterile ATP solutions.
Problem
Possible Cause(s)
Recommended Solution(s)
Cloudy or turbid solution after preparation
1. Microbial contamination introduced during preparation.[11] 2. Precipitation of the ATP salt due to high concentration or incorrect pH.
1. Discard the solution. Review and strictly adhere to aseptic techniques during preparation. 2. Ensure the pH is adjusted correctly after dissolving the salt.[3] You may need to warm the solution slightly to aid dissolution before pH adjustment.
Filter clogs or ruptures during filtration
1. Solution is too viscous or has particulates.[7] 2. Excessive pressure applied to the syringe.[7] 3. Incompatible filter membrane material.
1. Use a filter with a larger surface area or a prefilter.[4] 2. Apply gentle, consistent pressure. 3. Use a low protein-binding membrane like PVDF or PES suitable for aqueous solutions.[15]
Cell culture becomes contaminated after adding ATP
1. The ATP stock solution was not sterile. 2. Contamination was introduced from another source (e.g., media, serum, poor aseptic technique).[11]
1. Perform a sterility test on an aliquot of your ATP stock. Discard if contaminated and prepare a new batch. 2. Isolate the source of contamination by testing all reagents and reviewing laboratory procedures.[11][16]
Inconsistent experimental results
1. Degradation of ATP due to improper storage or multiple freeze-thaw cycles.[9] 2. Inaccurate initial concentration measurement.
1. Aliquot stock solutions into single-use volumes and store at -20°C or below.[3] Avoid repeated freezing and thawing.[9] 2. After preparation and pH adjustment, verify the concentration using UV-Vis spectrophotometry at 259 nm.[3][6]
Data Summary Tables
Table 1: Comparison of Sterilization Methods for ATP Solutions
Method
Temperature
Mechanism
Suitability for ATP
Rationale
Sterile Filtration
Ambient
Physical removal of microbes
Recommended
Preserves the integrity of heat-labile ATP molecules.[1][2]
Autoclaving (Wet Heat)
121-134°C
Kills microbes via hydrolysis and coagulation of proteins
Not Recommended
High temperatures cause significant degradation of ATP.[1][6]
Dry Heat
≥160°C
Kills microbes via oxidation
Not Recommended
High temperatures will destroy the ATP molecule.[1]
Gas Sterilization (EtO)
37-63°C
Disrupts microbial DNA
Not Practical
Requires specialized equipment and post-sterilization aeration; generally used for medical devices, not solutions.[2][17]
Table 2: Recommended Filter Specifications for Sterile Filtration of ATP Solutions
Parameter
Recommendation
Rationale
Pore Size
0.2 µm or 0.22 µm
Effectively removes bacteria to ensure sterility.[3][4][15]
Membrane Material
PVDF (Polyvinylidene fluoride) or PES (Polyethersulfone)
Low protein binding properties ensure minimal loss of ATP.[15] Good chemical compatibility with aqueous solutions.
Choose based on the volume of solution to be sterilized.[4]
Experimental Protocols
Protocol 1: Preparation of a 100 mM ATP Disodium Salt Stock Solution
Preparation: In a sterile biological safety cabinet, weigh the required amount of ATP disodium salt powder (MW: 551.14 g/mol for anhydrous) to make your desired volume of 100 mM solution. For example, for 10 mL, weigh 0.551 g.
Dissolution: Add the powder to approximately 80% of the final desired volume of sterile, nuclease-free water.[6] Mix gently to dissolve. The resulting solution will be acidic.[12]
pH Adjustment: While stirring the solution, carefully add 1 M sterile NaOH dropwise to adjust the pH to 7.5.[3][6] Monitor the pH using sterile pH strips or a calibrated pH meter with a sterilized probe. Caution: Do not let the pH become too basic, as this can cause ATP to hydrolyze.[6]
Final Volume: Once the pH is adjusted to 7.5, add sterile water to reach the final desired volume.
Sterilization: Proceed immediately to Protocol 2 for sterile filtration.
Protocol 2: Sterile Filtration of ATP Solution
Assemble Filter: Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.
Draw Solution: Draw the prepared, pH-adjusted ATP solution into the syringe.
Filter: Carefully dispense the solution from the syringe through the filter into a sterile collection tube. Apply even and moderate pressure to the syringe plunger.
Aliquot and Store: Immediately aliquot the sterile solution into sterile, single-use microcentrifuge tubes. Label clearly and store at -20°C or -80°C.[3]
Protocol 3: Quality Control - Sterility Testing
Inoculation: Take one aliquot of your newly prepared sterile ATP stock. In a biological safety cabinet, add a small volume (e.g., 50 µL) to a tube containing sterile cell culture growth medium (e.g., DMEM or RPMI) without antibiotics.
Incubation: Incubate the tube at 37°C for 2-3 days.
Observation: After incubation, visually inspect the medium for any signs of microbial growth, such as turbidity (cloudiness) or a color change in the pH indicator.[11] You can also plate a small amount on an agar (B569324) plate to check for colony formation.
Interpretation: If the medium remains clear, your ATP stock is likely sterile. If it becomes cloudy, the stock is contaminated and must be discarded.
Visual Guides and Workflows
Diagram 1: Workflow for Preparing Sterile ATP Solution
Diagram 2: Troubleshooting Culture Contamination
Diagram 3: Decision Tree for Sterilization Methods
A Head-to-Head Comparison: ATP Disodium Salt vs. Magnesium Salt in Kinase Assays
For researchers, scientists, and drug development professionals, the choice between using adenosine (B11128) triphosphate (ATP) disodium (B8443419) salt with the separate addition of magnesium or a pre-complexed ATP magn...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice between using adenosine (B11128) triphosphate (ATP) disodium (B8443419) salt with the separate addition of magnesium or a pre-complexed ATP magnesium salt in kinase assays can have subtle yet significant implications for experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the most appropriate reagent for your research needs.
At the heart of any kinase assay is the transfer of a phosphate (B84403) group from ATP to a substrate, a reaction critically dependent on the presence of magnesium ions. Magnesium forms a complex with ATP (MgATP), which is the true substrate for the vast majority of protein kinases.[1][2] Furthermore, free magnesium ions can act as an essential activator for many protein tyrosine kinases, influencing the reaction's Vmax and sometimes the Km for the MgATP complex.[3][4] This dual role of magnesium underscores the importance of carefully considering its concentration in any kinase assay.
The Two Contenders: A Side-by-Side Look
The two primary approaches for providing the essential MgATP substrate in a kinase assay are:
ATP Disodium Salt + Separate Magnesium Salt (e.g., MgCl₂): This is the most common method, offering flexibility in adjusting the concentrations of both total ATP and total magnesium independently. This allows for precise control over the concentration of the MgATP complex and the free magnesium ions.
ATP Magnesium Salt: This reagent provides a pre-complexed form of MgATP. While seemingly more convenient, it offers less flexibility in modulating the free magnesium concentration, which can be a critical parameter for some kinases.
Performance Comparison: A Data-Driven Analysis
The choice between these two forms of ATP can impact kinase kinetics, including the Michaelis constant (Km) for ATP and the maximal velocity (Vmax) of the reaction.
Parameter
ATP Disodium Salt + MgCl₂
ATP Magnesium Salt
Key Considerations & Supporting Data
Flexibility in [Mg²⁺]
High
Low
The ability to vary the concentration of free magnesium is crucial as it can act as an allosteric activator for many kinases. Studies have shown that the catalytic activity of some kinases is dependent on the free Mg²⁺ concentration, with saturation typically occurring at 5-8 mM MgCl₂.[3][4] Using ATP disodium salt allows for the optimization of this parameter.
Control over Substrate
Precise control over [MgATP]
Less direct control
The concentration of the true substrate, MgATP, can be calculated when using ATP disodium salt and MgCl₂. However, with a pre-complexed salt, the exact speciation in the final reaction buffer (i.e., the ratio of MgATP to free ATP and free Mg²⁺) is dependent on the dissociation constant of MgATP in that specific buffer.
Convenience
Requires an extra pipetting step
More convenient (single reagent)
For high-throughput screening (HTS) applications, the use of a single reagent might be perceived as an advantage by reducing the number of liquid handling steps.
Reproducibility
High, with careful pipetting
Potentially higher
By eliminating a pipetting step, the potential for variability in the final magnesium concentration is reduced. However, lot-to-lot variability of the pre-complexed salt could be a concern.
Cost
Generally more cost-effective
Can be more expensive
ATP disodium salt and MgCl₂ are common and relatively inexpensive laboratory reagents. Pre-complexed salts may come at a premium.
Effect on Kinetics
Allows for detailed kinetic analysis
May obscure complex kinetics
The independent control of ATP and Mg²⁺ concentrations allows for the dissection of the kinetic effects of both the MgATP substrate and the free magnesium activator.[5] Using a fixed complex can make it difficult to study these separate effects. For some kinases, a second magnesium ion is critical for optimal activity.[6][7]
Experimental Protocols: A Practical Guide
Below are representative protocols for performing a kinase assay using either ATP disodium salt with the addition of MgCl₂ or a theoretical protocol for using an ATP magnesium salt.
Protocol 1: Kinase Assay Using ATP Disodium Salt and MgCl₂
This protocol is a generalized procedure and requires optimization for the specific kinase and substrate being investigated.
1. Reagent Preparation:
Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Note: The optimal MgCl₂ concentration may need to be determined empirically and can range from 1 to 20 mM.
ATP Stock Solution (10 mM): Dissolve ATP disodium salt in nuclease-free water and adjust the pH to 7.0. Store in aliquots at -20°C.
Substrate Stock Solution: Prepare the peptide or protein substrate in an appropriate buffer.
Kinase Stock Solution: Dilute the kinase to the desired concentration in kinase buffer.
2. Assay Procedure:
To a 96-well plate, add 5 µL of the test compound (or vehicle control).
Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
Prepare a substrate/ATP mixture by combining the substrate stock and the ATP stock solution in kinase buffer. The final concentration of ATP in the assay is typically at or near the Km for the kinase.
Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture to each well.
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
Stop the reaction by adding 50 µL of a stop solution (e.g., EDTA to chelate the Mg²⁺).
Detect the kinase activity using an appropriate method (e.g., ADP-Glo™, radiometric assay, or fluorescence-based method).[8][9]
Protocol 2: Kinase Assay Using ATP Magnesium Salt (Theoretical)
This protocol assumes the availability of a stable, high-quality ATP magnesium salt.
1. Reagent Preparation:
Kinase Buffer (Mg²⁺-free): 50 mM HEPES, pH 7.5, 1 mM EGTA, 0.01% Brij-35.
ATP Magnesium Salt Stock Solution (10 mM): Dissolve the ATP magnesium salt in nuclease-free water. Store in aliquots at -20°C.
Substrate Stock Solution: Prepare the peptide or protein substrate in an appropriate buffer.
Kinase Stock Solution: Dilute the kinase to the desired concentration in Mg²⁺-free kinase buffer.
2. Assay Procedure:
To a 96-well plate, add 5 µL of the test compound (or vehicle control).
Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
Prepare a substrate/ATP-Mg mixture by combining the substrate stock and the ATP magnesium salt stock solution in Mg²⁺-free kinase buffer.
Initiate the kinase reaction by adding 25 µL of the substrate/ATP-Mg mixture to each well.
Incubate and stop the reaction as described in Protocol 1.
Detect the kinase activity.
Visualizing the Concepts
To better understand the workflows and the central role of magnesium, the following diagrams are provided.
Caption: Workflow for a kinase assay using ATP disodium salt and separate MgCl₂.
Caption: The central role of MgATP and free Mg²⁺ in a generic kinase reaction.
Conclusion and Recommendations
For most applications, particularly during assay development and for detailed kinetic studies, the use of ATP disodium salt with the separate addition of a magnesium salt like MgCl₂ is the recommended approach. This method provides the necessary flexibility to optimize the concentrations of both the MgATP substrate and the free magnesium ion, which can be critical for achieving optimal kinase activity and for accurately characterizing the mechanism of action of kinase inhibitors.
The use of a pre-complexed ATP magnesium salt may be considered for established, routine high-throughput screening assays where convenience and a reduction in pipetting steps are prioritized, and where the optimal magnesium concentration has been previously determined and is not expected to vary. However, researchers should be mindful of the potential for lot-to-lot variability and the reduced ability to troubleshoot or finely tune the assay conditions.
Ultimately, the choice of reagent should be guided by the specific requirements of the assay and the research question being addressed. A thorough understanding of the critical role of magnesium in kinase catalysis is paramount for generating reliable and reproducible data.
Functional Differences Between ATP Sodium and Magnesium Salts in Cellular Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical reactions. Commercially, ATP is available as ei...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical reactions. Commercially, ATP is available as either a sodium salt (Na-ATP) or a magnesium salt (Mg-ATP). While the choice between these salts may seem trivial, their functional implications in cellular and biochemical assays are profound. This guide provides an objective comparison of their performance, supported by thermodynamic data and detailed experimental protocols, to aid researchers in making informed decisions for their experimental designs.
The Critical Role of Magnesium in ATP Function
In biological systems, ATP rarely exists as a free anion. Instead, it is predominantly found in a complex with magnesium ions (Mg-ATP).[1][2] This chelation is not a mere association but a fundamental requirement for the biological activity of ATP.[3] Magnesium ions play a crucial role in:
Charge Shielding: The polyphosphate chain of ATP carries a significant negative charge. The divalent magnesium ion coordinates with the β- and γ-phosphate groups, neutralizing this charge.[4][5] This shielding is essential for the nucleophilic attack on the γ-phosphate during hydrolysis, a process central to the function of ATP-dependent enzymes like kinases and ATPases.[4]
Conformational Stabilization: The binding of Mg2+ holds the phosphate (B84403) chain of ATP in a specific, stable conformation.[6] This precise orientation is critical for the recognition and binding of ATP to the active site of enzymes.[2]
Enhancing Enzyme Binding: The Mg-ATP complex provides additional points of interaction between the nucleotide and the enzyme, thereby increasing the binding affinity and ensuring proper positioning for catalysis.[2]
Molecular dynamics simulations have shown that Mg2+ forms a stable pyramidal coordination with the phosphate oxygen atoms of ATP, whereas sodium ions are more loosely and diffusely coordinated.[6][7]
Thermodynamic Comparison of Cation Binding to ATP
The preference for Mg2+ over Na+ in forming a complex with ATP is quantitatively demonstrated by their binding constants. This significant difference in affinity underscores the physiological relevance of the Mg-ATP complex.
Table 1: Comparison of Binding Affinities of Mg²⁺ and Na⁺ to ATP.
The substantially higher binding constant for Mg2+ indicates a much more stable and thermodynamically favorable complex compared to Na+.[8] This inherent stability is the reason why ATP is often considered to be synonymous with Mg-ATP in a cellular context.[1]
Experimental Protocols
For researchers wishing to quantitatively assess the functional differences between ATP sodium and magnesium salts, the following detailed experimental protocols for ATPase and kinase activity assays are provided. The common practice is to use the more affordable Na-ATP and supplement the reaction buffer with a saturating concentration of MgCl2.[10] However, direct comparison with pre-formed Mg-ATP can be performed using these protocols.
A. ATPase Activity Assay
This protocol describes a colorimetric assay to measure the rate of ATP hydrolysis by an ATPase through the detection of inorganic phosphate (Pi) released.
Validating ATP Disodium Salt Activity: A Comparative Guide for New Experimental Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATP disodium (B8443419) salt's performance against other alternatives, supported by experimental data. Detai...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATP disodium (B8443419) salt's performance against other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the validation of its activity in novel experimental models.
Adenosine 5'-triphosphate (ATP) disodium salt is a widely utilized nucleotide that serves as the primary energy currency in cells and acts as a crucial signaling molecule in the extracellular environment. Its stability and solubility in aqueous solutions make it a preferred choice for a variety of in vitro and in vivo studies. This guide offers a framework for validating the activity of ATP disodium salt in a new experimental model by comparing its effects with other purinergic receptor agonists and providing standardized protocols for its characterization.
Performance Comparison of Purinergic Receptor Agonists
The activity of ATP disodium salt is primarily mediated through its interaction with P2 purinergic receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G-protein coupled receptors. The choice of agonist for an experimental model depends on the specific receptor subtypes expressed and the desired signaling outcome. The following table summarizes the potency (EC50 values) of ATP and other common P2 receptor agonists in various cell lines. ATP generally acts as a non-selective agonist at many P2 receptors.
Note: EC50 values can vary depending on the experimental conditions, cell type, and specific assay used.
Experimental Protocols
To validate the activity of ATP disodium salt in a new experimental model, a systematic approach is required. This typically involves confirming the expression of target P2 receptors, followed by functional assays to characterize the cellular response.
Characterization of P2 Receptor Expression
Objective: To determine the mRNA and protein expression profile of P2 receptors in the experimental model.
Methodology:
Quantitative Real-Time PCR (qRT-PCR):
Isolate total RNA from the cells or tissue of interest using a suitable RNA extraction kit.
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
Perform qRT-PCR using primers specific for the different P2X and P2Y receptor subtypes.
Normalize the expression levels to a housekeeping gene (e.g., GAPDH, β-actin).
Analyze the relative expression of each P2 receptor subtype.[5]
Western Blotting:
Prepare total protein lysates from the cells or tissue.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies specific to the P2 receptor subtypes of interest.
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
Detect the protein bands using a chemiluminescence substrate and imaging system.[5]
Functional Validation of ATP Disodium Salt Activity
Objective: To quantify the cellular response to ATP disodium salt stimulation.
Methodology: ATP Bioluminescence Assay for Cell Viability/Cytotoxicity
This assay measures the amount of ATP present in metabolically active cells and can be used to assess the effects of ATP disodium salt on cell proliferation or toxicity.
Cell Preparation: Plate cells in a 96-well microplate and culture until they reach the desired confluency.
Treatment: Treat the cells with varying concentrations of ATP disodium salt for the desired duration. Include untreated cells as a negative control.
Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.
Luminescence Reaction: Add a luciferin-luciferase reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration, which reflects the number of viable cells.
Data Analysis: Plot the luminescence signal against the concentration of ATP disodium salt to determine the EC50 or IC50 value.
Methodology: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i), a common downstream signaling event following the activation of many P2 receptors.
Cell Preparation: Plate cells on glass-bottom dishes or in a 96-well black-walled plate.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM) according to the manufacturer's instructions.
Baseline Measurement: Measure the baseline fluorescence intensity before adding the agonist.
Stimulation: Add varying concentrations of ATP disodium salt to the cells.
Fluorescence Measurement: Record the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader.
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium levels. Plot the response against the agonist concentration to determine the EC50 value.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Cross-Validation of Results Obtained with Different ATP Salt Forms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, playing a pivotal role in a vast array of biological processes. Consequently, th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, playing a pivotal role in a vast array of biological processes. Consequently, the accurate quantification of ATP and the study of ATP-dependent enzymatic reactions are fundamental to many areas of life science research and drug development. ATP is commercially available in various salt forms, most commonly as disodium (B8443419) (Na₂ATP), potassium (K₂ATP), and magnesium (MgATP) salts. The choice of the salt form can significantly impact experimental outcomes, leading to variability and potential misinterpretation of results. This guide provides an objective comparison of these common ATP salt forms, supported by experimental data and detailed methodologies, to facilitate the cross-validation of research findings.
The Critical Role of the Counter-ion
The counter-ion complexed with ATP is not merely an inert component. Cations like Na⁺, K⁺, and particularly Mg²⁺, can directly influence the stability of ATP in solution, its interaction with enzymes, and the overall kinetics of a reaction. Magnesium ions, for instance, are essential cofactors for a multitude of enzymes that utilize ATP, including kinases and ATPases. In such cases, the true substrate is often the MgATP complex, not free ATP. Therefore, understanding the properties of each ATP salt form and its implications for specific assays is crucial for robust and reproducible research.
Comparison of Common ATP Salt Forms
The selection of an appropriate ATP salt form is contingent on the specific experimental application. Below is a summary of the key characteristics and recommended uses for the most common ATP salts.
ATP Salt Form
Key Characteristics
Primary Recommended Uses
Disodium ATP (Na₂ATP)
- High purity and stability in solid form.- Readily soluble in aqueous solutions.- Minimal interference in many non-enzymatic assays.
- Gold standard for preparing ATP standards in bioluminescence-based ATP quantification assays.[1] - General use in assays where Mg²⁺ concentration is optimized independently.
Potassium ATP (K₂ATP)
- Properties are largely similar to the disodium salt.- Physiologically relevant, as K⁺ is the major intracellular cation.
- Can be used interchangeably with Na₂ATP in many applications.- Preferred in studies investigating ion-specific effects where K⁺ is the ion of interest.
Magnesium ATP (MgATP)
- Provides ATP pre-complexed with its essential cofactor, Mg²⁺.- The biologically active form for many enzymes.
- Direct use in enzymatic assays for kinases, ATPases, and other ATP-dependent enzymes where MgATP is the substrate.[2]
Quantitative Data Presentation
The choice of ATP salt can have a quantifiable impact on enzyme kinetics and assay performance. The following table summarizes the differential effects observed in key experimental systems.
Parameter
ATP Disodium/Potassium Salt
ATP Magnesium Salt
Key Considerations & References
Enzyme Kinetics (Kinases)
Requires the addition of an optimal concentration of free Mg²⁺ to the reaction buffer to form the active MgATP substrate. The ratio of ATP to Mg²⁺ is critical.
Can be used directly, but the final concentration of free Mg²⁺ should still be considered and optimized, as excess free Mg²⁺ can sometimes be inhibitory.
The apparent affinity of many kinases for ATP is highly dependent on the Mg²⁺ concentration.[2]
Bioluminescence ATP Assays
Recommended for standard curves. Provides a more stable and predictable light output with luciferase.
Not recommended for standard curves. Can lead to variability and potential precipitation in the assay buffer.[1]
Luciferase activity can be influenced by the presence of divalent cations. Using a consistent salt form for standards and samples (if possible, after extraction) is crucial for accuracy.
Solution Stability
Aqueous solutions are stable for months when stored at -20°C and at a neutral pH. Repeated freeze-thaw cycles should be avoided.[1][3]
Generally stable, but the presence of Mg²⁺ can sometimes promote hydrolysis over long-term storage, especially at non-neutral pH.
ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[4] It is prone to hydrolysis at more extreme pH values.
Binding Constants
ATP has a high affinity for Mg²⁺.
The complex is readily formed.
The binding constant for Mg²⁺ to ATP is approximately 9,554 M⁻¹.[1] This strong interaction underscores the prevalence of the MgATP complex in biological systems.
Experimental Protocols
To ensure the cross-validation of results, it is imperative to follow standardized and well-documented protocols. Below are detailed methodologies for common assays, with specific considerations for the different ATP salt forms.
Preparation of ATP Stock Solutions
Objective: To prepare stable and accurately concentrated ATP stock solutions.
Methodology:
Bring the powdered ATP salt (disodium, potassium, or magnesium) to room temperature before opening to prevent condensation.
Weigh out the desired amount of ATP and dissolve it in a high-purity, nuclease-free buffer of choice (e.g., Tris-HCl or HEPES) at the desired pH (typically 7.2-7.5).
Determine the precise concentration of the ATP stock solution spectrophotometrically by measuring its absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.
Adjust the concentration as necessary.
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or below. A 10 mM ATP stock solution is stable for at least a year when stored at -20°C.[3]
Considerations for Different Salt Forms:
For Na₂ATP and K₂ATP: If the stock solution is to be used in enzymatic assays requiring Mg²⁺, it is crucial to add MgCl₂ to the final reaction mixture at an optimized concentration.
For MgATP: This can be used directly in enzymatic assays. However, be aware that this will contribute to the total Mg²⁺ concentration in your assay.
Bioluminescence-Based ATP Quantification Assay
Objective: To accurately measure the concentration of ATP in a sample.
Methodology:
Standard Curve Preparation:
Prepare a series of dilutions of ATP disodium salt in the same buffer as your samples to create a standard curve (e.g., from 1 nM to 1 µM).
Sample Preparation:
Lyse cells or process samples to release ATP. Ensure that the extraction method does not interfere with the luciferase reaction.
Assay Procedure:
Add a defined volume of the ATP standard or sample to a luminometer-compatible plate.
Add the luciferase-based ATP detection reagent to each well.
Incubate for the recommended time (typically 2-10 minutes) at room temperature, protected from light.
Measure the luminescence using a luminometer.
Data Analysis:
Subtract the background luminescence (from a blank sample with no ATP).
Plot the luminescence values of the standards against their known concentrations to generate a standard curve.
Determine the ATP concentration in the samples by interpolating their luminescence readings from the standard curve.
Considerations for Different Salt Forms:
It is strongly recommended to use ATP disodium salt for the standard curve to ensure accuracy and reproducibility.[1]
If your experimental sample contains high concentrations of Mg²⁺ or other divalent cations, it is important to assess their potential interference with the luciferase enzyme.
Kinase Activity Assay
Objective: To measure the activity of a protein kinase.
Methodology:
Reaction Mixture Preparation:
Prepare a reaction buffer containing the kinase, the substrate (peptide or protein), and any other necessary components (e.g., DTT, inhibitors).
Initiating the Reaction:
Initiate the kinase reaction by adding ATP.
If using Na₂ATP or K₂ATP , the reaction buffer must be supplemented with an optimized concentration of MgCl₂. A common starting point is a 2-fold molar excess of MgCl₂ over ATP.
If using MgATP , this can be added directly.
Incubation:
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
Detection of Kinase Activity:
Terminate the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as:
Phosphor-specific antibodies.
Radiolabeled [γ-³²P]ATP.
Coupled enzyme assays that detect ADP production.
Considerations for Different Salt Forms:
The concentration of free Mg²⁺ is a critical parameter that must be controlled and optimized for each kinase.
When comparing results obtained with different ATP salt forms, it is essential to ensure that the final concentration of free Mg²⁺ is consistent across all experiments.
Mandatory Visualizations
Caption: Extracellular ATP signaling pathway.
Caption: Workflow for bioluminescence-based ATP quantification.
Caption: Decision tree for selecting an ATP salt form.
A Researcher's Guide to ATP Disodium Salt and its Non-Hydrolyzable Analogs in Cellular Signaling and Enzyme Kinetics
For researchers, scientists, and drug development professionals, understanding the intricate dance of ATP-dependent processes is fundamental to unraveling cellular mechanisms and designing novel therapeutics. However, th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the intricate dance of ATP-dependent processes is fundamental to unraveling cellular mechanisms and designing novel therapeutics. However, the inherent instability of ATP and its rapid hydrolysis often pose significant experimental challenges. This guide provides a comprehensive comparison of ATP disodium (B8443419) salt with its non-hydrolyzable analogs, offering a toolkit to circumvent ATP's transient nature. By leveraging these stable mimics, researchers can effectively pause enzymatic cycles, stabilize protein conformations, and dissect complex signaling cascades with greater precision.
This guide presents a comparative analysis of commonly used non-hydrolyzable ATP analogs, supported by experimental data and detailed protocols, to facilitate informed experimental design and data interpretation.
Biochemical Properties and Mechanisms of Action
Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biological processes through the hydrolysis of its phosphate (B84403) bonds.[1] ATP disodium salt is a stable, soluble form of ATP commonly used in in vitro assays.[1] Non-hydrolyzable ATP analogs are synthetic molecules that mimic the structure of ATP but are resistant to enzymatic cleavage.[2] This resistance is typically achieved by modifying the triphosphate chain, for instance, by replacing a bridging oxygen atom with a nitrogen (in AMP-PNP) or carbon (in AMP-PCP), or a non-bridging oxygen with sulfur (in ATPγS).[2][3]
These modifications allow the analogs to bind to the ATP-binding pocket of enzymes but prevent the transfer of the terminal phosphate group, effectively locking the enzyme in an ATP-bound state.[2] This "frozen" state is invaluable for a variety of experimental applications, from structural biology to enzyme kinetics. While some analogs like AMP-PNP and AMP-PCP act as true competitive inhibitors, others like ATPγS can be slowly utilized by some enzymes, making them "slow substrates".[2][3]
Quantitative Comparison of ATP Disodium Salt and Non-Hydrolyzable Analogs
The choice of an appropriate ATP analog is critical and depends on the specific experimental goals and the enzyme or receptor under investigation. The following table summarizes key quantitative data for ATP and its non-hydrolyzable analogs, providing a snapshot of their relative potencies and affinities for various protein targets.
Compound
Target Protein
Parameter
Value
ATP
P2X1 Receptor
EC50
0.56–0.70 µM
P2X3 Receptor
EC50
0.5–1 µM
P2Y2 Receptor
EC50
0.085 µM
AMP-PNP
Myosin ATPase
Ki
~200 µM
Kinesin
Kd
~1.3 µM
α,β-meATP (AMP-PCP)
P2X1 Receptor
EC50
99 nM
Myosin ATPase
Ki
~150 µM
β,γ-meATP (AMP-PCP)
Glycogen Synthase Kinase β
Ki
490 µM
ATPγS
P2Y11 Receptor
EC50
Potent Agonist
P2X1 Receptor
IC50
Potent
Protein Kinase A (PKA)
KM
66 µM
Note: EC50, IC50, Ki, and Kd values are highly dependent on experimental conditions (e.g., pH, ion concentrations) and the specific isoform of the target protein. The values presented here are for illustrative purposes and should be considered as approximations.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Purinergic signaling pathway activated by ATP and its analogs.
Caption: Workflow for a competitive binding assay.
Experimental Protocols
Kinase Activity Assay: A Comparative Study
This protocol outlines a method to compare the effects of ATP disodium salt and a non-hydrolyzable analog (e.g., AMP-PNP) on the activity of a protein kinase.
Materials:
Purified protein kinase
Peptide or protein substrate for the kinase
ATP disodium salt solution (e.g., 10 mM stock)
Non-hydrolyzable ATP analog (e.g., AMP-PNP) solution (e.g., 10 mM stock)
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
Trichloroacetic acid (TCA) or phosphocellulose paper
Scintillation counter and scintillation fluid
Procedure:
Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the protein kinase, and its substrate.
ATP/Analog Addition: Aliquot the master mix into separate reaction tubes. To one set of tubes, add ATP disodium salt to a final concentration (e.g., 100 µM). To another set, add the non-hydrolyzable ATP analog to the same final concentration. Include a negative control with no ATP.
Initiation of Reaction: Start the kinase reaction by adding a small amount of [γ-³²P]ATP to each tube.
Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a specific time course (e.g., 0, 5, 10, 20 minutes).
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding ice-cold TCA.
Washing: Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
Data Analysis: Plot the incorporated radioactivity against time for both ATP and the non-hydrolyzable analog. Compare the rates of phosphorylation to determine the effect of the analog on kinase activity.
P2 Receptor Activation Assay in Cultured Cells
This protocol describes a method to compare the ability of ATP disodium salt and a non-hydrolyzable analog to activate a P2 receptor, measuring the subsequent increase in intracellular calcium.
Materials:
Cultured cells expressing the P2 receptor of interest (e.g., HEK293 cells)
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
ATP disodium salt solution
Non-hydrolyzable ATP analog solution
Cell culture medium
Balanced salt solution (BSS)
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
Cell Preparation: Seed the cells in a multi-well plate and grow to a suitable confluency.
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
Washing: Wash the cells with BSS to remove any extracellular dye.
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any stimulants.
Stimulation: Add varying concentrations of ATP disodium salt or the non-hydrolyzable ATP analog to different wells.
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
Data Analysis: For each compound, plot the peak fluorescence intensity against the concentration to generate a dose-response curve. From these curves, determine the EC50 value for each compound to compare their potencies in activating the P2 receptor.
Conclusion
Non-hydrolyzable ATP analogs are indispensable tools for probing the complexities of ATP-dependent biological systems. Their ability to mimic ATP binding while resisting hydrolysis provides a unique window into enzyme mechanisms and cellular signaling pathways.[2] The choice between different analogs depends on the specific research question, with some acting as competitive inhibitors ideal for structural studies, and others as slow substrates useful for identifying kinase targets.[3] By understanding the distinct properties of ATP disodium salt and its non-hydrolyzable counterparts, and by employing the appropriate experimental protocols, researchers can gain deeper insights into the fundamental processes of life.
A Researcher's Guide to Alternative Energy Sources for ATP Disodium Salt in Biochemical Assays
For researchers, scientists, and drug development professionals, the choice of an energy source in biochemical assays is critical for obtaining accurate and reproducible data. While ATP disodium (B8443419) salt is the na...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of an energy source in biochemical assays is critical for obtaining accurate and reproducible data. While ATP disodium (B8443419) salt is the natural and most common energy currency, its rapid hydrolysis can be a significant drawback in assays designed to study enzyme kinetics, inhibitor interactions, and structural characteristics. This guide provides an objective comparison of the primary alternatives to ATP, focusing on non-hydrolyzable ATP analogs and other nucleoside triphosphates. The performance of these alternatives is evaluated with supporting experimental data, detailed protocols, and visual guides to facilitate informed experimental design.
Comparative Analysis of ATP Alternatives
The main alternatives to ATP in biochemical assays fall into two categories: non-hydrolyzable ATP analogs and other naturally occurring nucleoside triphosphates (NTPs).
Non-Hydrolyzable ATP Analogs: These are structurally similar to ATP but are modified to resist enzymatic cleavage, making them invaluable for studying ATP-dependent processes. The most commonly used analogs are Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS).
AMP-PNP acts as a competitive inhibitor of most ATP-dependent enzymes. It binds to the ATP pocket but is not hydrolyzed, effectively trapping the enzyme in an ATP-bound state. This makes it ideal for structural studies like X-ray crystallography.
ATPγS is a slowly hydrolyzable substrate for many kinases. The transfer of the thiophosphate group to a substrate is significantly slower than the transfer of phosphate (B84403) from ATP, and the resulting thiophosphorylated product is often resistant to phosphatases. This property is exploited in non-radioactive kinase assays.
Other Nucleoside Triphosphates (GTP, CTP, UTP): While essential for specific biological processes, other NTPs are generally not direct substitutes for ATP in most biochemical assays, particularly those involving kinases. Their efficiency as an energy source is highly enzyme-dependent and often significantly lower than that of ATP. For instance, in G-protein coupled receptor signaling, GTP is the primary energy source, and UTP and CTP can also support G-protein activation, though typically with lower efficacy than GTP.[1]
Data Presentation: Quantitative Comparison of ATP and its Analogs
The following tables summarize key performance parameters for ATP and its most common alternatives in the context of kinase assays. It is important to note that these values are highly dependent on the specific enzyme and assay conditions.
Table 1: Kinetic Parameters of Protein Kinases with ATP and Analogs
Note: IC50 values for ATP-competitive inhibitors are dependent on the ATP concentration in the assay.[11]
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and compare the performance of ATP and its analogs in a kinase assay format.
1. General Protocol for a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay measures kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.
Materials:
Purified kinase
Kinase substrate (peptide or protein)
ATP or ATP analog
Kinase-Glo® Reagent
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
White, opaque multiwell plates
Luminometer
Procedure:
Reaction Setup: In a well of a multiwell plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
Initiation: Start the reaction by adding ATP or the ATP analog to a final concentration, typically at or near the Km for the specific kinase. The total reaction volume is typically 25 µL.
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
Detection: Add an equal volume (25 µL) of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent reaction.
Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.
Data Analysis: A lower luminescent signal corresponds to higher kinase activity due to ATP consumption. For inhibitor studies, the signal will increase in the presence of an effective inhibitor.[12][13]
2. Non-Radioactive Kinase Assay Using ATPγS
This method is designed to identify and quantify kinase substrates through thiophosphorylation.
Materials:
Purified kinase
Protein/peptide substrate
ATPγS
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
Alkylation reagent (e.g., p-nitrobenzyl mesylate (PNBM) or biotin-iodoacetamide)
SDS-PAGE and Western blotting reagents
Antibody specific for the alkylated thiophosphate or streptavidin-HRP
Procedure:
Thiophosphorylation: Set up the kinase reaction with the kinase, substrate, and ATPγS (50-100 µM) in the kinase reaction buffer. Incubate at the optimal temperature for 30-60 minutes.
Stopping the Reaction: Terminate the reaction by adding EDTA to a final concentration of 20 mM.
Alkylation: Add the alkylating reagent (e.g., 2.5 mM PNBM) and incubate for 2 hours at room temperature to covalently modify the thiophosphate group.
Detection: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody that recognizes the alkylated thiophosphate ester or with streptavidin-HRP if a biotinylated alkylating agent was used.[6]
A Comparative Analysis of ATP Disodium Salt Purity from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to achieving accurate and reproducible experimental results. Adenosine (B11128) 5'-triphosphate (ATP) disodium (B844...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to achieving accurate and reproducible experimental results. Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt, a critical coenzyme and energy currency in cellular metabolism, is no exception. This guide provides an objective comparison of ATP disodium salt purity from various suppliers, supported by experimental data and detailed analytical protocols.
Quantitative Purity Analysis
The purity of ATP disodium salt is a key factor in its performance. Impurities can lead to erroneous results in sensitive assays. The following table summarizes the purity specifications for ATP disodium salt from several prominent suppliers. The data is compiled from publicly available product datasheets and certificates of analysis.
Accurate determination of ATP disodium salt purity relies on robust analytical methods. The following are detailed protocols for key experiments used to assess the quality of this critical reagent.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for quantifying the purity of ATP and detecting related impurities like ADP and AMP.[6][7][8]
Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.[7][9]
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 84 mM phosphate buffer with 61 mM NaH2PO4 and 23 mM Na2HPO4, pH 6.5) and a small amount of organic solvent like methanol (B129727) (e.g., 99.9:0.1 v/v) is effective.[9] Alternatively, a gradient elution can be used with Buffer A (0.1 M KH2PO4, 4 mM TBA bisulfate, pH 6) and Buffer B (70% Buffer A, 30% methanol).[10]
Detection: UV absorbance is monitored at 254 nm.[8][9]
Sample Preparation: A standard solution of ATP disodium salt is prepared in the mobile phase or ultrapure water.
Analysis: The retention times of ATP, ADP, and AMP are determined using pure standards. The peak area of ATP relative to the total peak area of all components in the sample chromatogram is used to calculate purity.
³¹P-NMR Spectroscopy for Structural Integrity and Purity
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a powerful, non-destructive technique for assessing the structural integrity of ATP and quantifying the relative amounts of ATP, ADP, and AMP.[11][12]
Protocol:
Instrumentation: A high-resolution NMR spectrometer.
Sample Preparation: The ATP disodium salt sample is dissolved in a suitable solvent, typically D₂O, with a known concentration.
Data Acquisition: Proton-decoupled ³¹P-NMR spectra are acquired.
Analysis: The characteristic chemical shifts for the α, β, and γ phosphates of ATP, and the α and β phosphates of ADP, are identified. The relative integrals of the distinct phosphorus signals are used to determine the molar ratio of ATP to other phosphorus-containing impurities.[11][12] For instance, the β-phosphate resonance of ATP is unique and can be used for quantification.[11]
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of ATP and to identify potential impurities.
Protocol:
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[13][14]
Ionization Source: Electrospray ionization (ESI) is commonly used.[13]
Analysis: The mass-to-charge ratio (m/z) of the parent ion of ATP is measured and compared to its theoretical molecular weight. The presence of other ions can indicate impurities.
Karl Fischer Titration for Water Content Determination
The water content of hygroscopic powders like ATP disodium salt is a critical quality parameter. Karl Fischer titration is the gold standard for this measurement.[15][16]
Protocol:
Instrumentation: A Karl Fischer titrator.
Reagent: Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent.
Procedure: A known weight of the ATP disodium salt sample is dissolved in a suitable solvent (e.g., methanol) in the titration vessel. The Karl Fischer reagent is then titrated into the sample solution. The endpoint is reached when all the water in the sample has reacted with the iodine in the reagent.
Calculation: The volume of the Karl Fischer reagent consumed is used to calculate the amount of water in the sample.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate a key ATP signaling pathway and the experimental workflow for purity assessment.
A Comparative Analysis of ATP Disodium Salt and GTP Disodium Salt in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular communication, nucleotides serve as fundamental signaling molecules. Among these, adenosine (B11128) triphosphate (ATP) a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular communication, nucleotides serve as fundamental signaling molecules. Among these, adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), available commercially as their stable disodium (B8443419) salts, play pivotal, yet distinct, roles. While both are essential for cellular bioenergetics, their functions in signaling pathways are largely separate and specialized. This guide provides a comprehensive comparative analysis of ATP and GTP disodium salts in signaling, supported by quantitative data and detailed experimental protocols.
Core Signaling Functions: An Overview
Extracellular ATP is a primary signaling molecule in the purinergic signaling system.[1][2] Released from cells upon stress or damage, it acts as a neurotransmitter and a paracrine/autocrine signaling molecule, activating a wide range of physiological and pathological responses.[2][3] In contrast, GTP's primary signaling role is intracellular, acting as a molecular switch in G-protein coupled receptor (GPCR) pathways.[4][5] It is not a significant extracellular signaling molecule in the way ATP is.
ATP in Purinergic Signaling: Activating P2 Receptors
Extracellular ATP mediates its effects by binding to and activating two families of purinergic receptors: P2X and P2Y receptors.[6][7]
P2X Receptors: These are ligand-gated ion channels. Upon ATP binding, they rapidly open, allowing the influx of cations like Ca²⁺ and Na⁺, leading to membrane depolarization and downstream signaling events.[6][8] There are seven subtypes of P2X receptors (P2X1-7).[8]
P2Y Receptors: These are G-protein coupled receptors. ATP binding to P2Y receptors initiates a slower signaling cascade through the activation of G-proteins, leading to the production of second messengers like inositol (B14025) trisphosphate (IP₃) and cyclic AMP (cAMP).[9][10] There are eight subtypes of P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[10][11]
GTP in G-Protein Signaling: The Intracellular Switch
GTP is a crucial component of signaling pathways involving G-protein coupled receptors (GPCRs), the largest family of cell surface receptors.[4][5] The process is cyclical:
Inactive State: In the resting state, the G-protein (a heterotrimer of α, β, and γ subunits) is inactive and bound to guanosine diphosphate (B83284) (GDP).[5]
Activation: Upon an agonist binding to the GPCR, the receptor undergoes a conformational change that allows it to interact with the G-protein. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit.[4][5]
Signal Transduction: The GTP-bound Gα subunit dissociates from the βγ dimer and both can then interact with and modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C.[4][12]
Inactivation: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the Gα subunit with the βγ dimer and termination of the signal.[4][13]
Quantitative Comparison of Receptor Activation
The following table summarizes the potency of ATP and its analogs at various human P2 receptors, highlighting the specificity of these receptors for adenosine-based nucleotides. GTP is generally considered inactive at P2 receptors.
Caption: ATP activates P2X and P2Y receptors at the cell surface.
G-Protein Coupled Receptor (GPCR) Signaling via GTP
Caption: GTP acts as an intracellular switch in GPCR signaling.
Experimental Protocols
Measurement of Intracellular Calcium Mobilization Induced by ATP
This protocol is used to measure the increase in intracellular calcium concentration following the activation of P2Y receptors by ATP.
Principle:
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[4][16] Upon binding to calcium, the fluorescence properties of the dye change, which can be measured using a fluorescence plate reader or microscope.
Materials:
Cells expressing the P2Y receptor of interest (e.g., 1321N1 human astrocytoma cells).[16]
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[16]
Dye Loading:
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic® F-127 in HHBS).[2]
Remove the culture medium from the cells and add the loading buffer.
Incubate at 37°C for 30-60 minutes in the dark.[2][4]
Washing: Remove the loading buffer and wash the cells with HEPES-buffered saline to remove extracellular dye.[16]
Measurement:
Place the plate in the fluorescence plate reader.
Measure the baseline fluorescence for a short period (e.g., 15-20 seconds).[4]
Use the injector to add the ATP solution to the wells.
Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4) at regular intervals for a set period (e.g., 120 seconds).[2]
Data Analysis:
The change in fluorescence intensity over time is plotted to visualize the calcium transient. The peak fluorescence response can be used to determine the potency (EC₅₀) of ATP.
Caption: Workflow for a calcium mobilization assay.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by a GTPase, which is a key step in the inactivation of G-proteins.
Principle:
The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis.[6] This can be done using a colorimetric method, such as a malachite green-based assay, or a luminescence-based assay like the GTPase-Glo™ assay.[1][6]
Phosphate detection reagent (e.g., PiColorLock™ Gold) or GTPase-Glo™ Reagent.[1][17]
Phosphate standard solution.
96-well clear flat-bottom plate.
Spectrophotometer or luminometer.
Procedure (Colorimetric Method):
Reagent Preparation: Prepare working solutions of the GTPase and GTP in the assay buffer.
Reaction Setup:
Add the GTPase solution to the wells of a 96-well plate.
Initiate the reaction by adding the GTP solution.
Incubate at the desired temperature for a specific time (e.g., 30 minutes).
Detection:
Stop the reaction by adding the phosphate detection reagent.
Incubate for a short period to allow color development.
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).[6]
Standard Curve: Prepare a standard curve using the phosphate standard solution to determine the concentration of Pi released in the enzymatic reaction.
Data Analysis:
The amount of Pi released is used to calculate the GTPase activity, typically expressed as nmol of Pi per minute per mg of protein.
Caption: GTPase activity is measured by detecting GTP hydrolysis.
GTPγS Binding Assay
This is a functional assay to measure the activation of G-proteins by GPCRs.
Principle:
A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.[18] When a GPCR is activated by an agonist, it stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound radioactivity is then quantified.[18]
Materials:
Cell membranes expressing the GPCR and G-protein of interest.
[³⁵S]GTPγS.
GDP.
Agonist of interest.
Assay buffer (e.g., Tris-HCl with MgCl₂, NaCl).
Scintillation cocktail.
Glass fiber filters.
Filtration manifold.
Scintillation counter.
Procedure:
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP, and the agonist in the assay buffer.
Initiation: Start the reaction by adding [³⁵S]GTPγS.
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).[18]
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
The amount of [³⁵S]GTPγS bound is a measure of G-protein activation. Plotting the bound radioactivity against the agonist concentration allows for the determination of the agonist's potency (EC₅₀) and efficacy (Emax).
Conclusion
ATP disodium salt and GTP disodium salt, while structurally similar, have fundamentally different roles in cellular signaling. ATP is a primary extracellular signaling molecule that activates a diverse family of P2X and P2Y receptors, mediating a wide array of physiological responses. In contrast, GTP's signaling function is predominantly intracellular, acting as a critical molecular switch in the activation of G-proteins downstream of GPCRs. Understanding these distinct roles is crucial for researchers in basic science and drug development targeting these important signaling pathways. The experimental protocols provided herein offer a starting point for the quantitative investigation of these processes.
A Comparative Guide to Validating the Concentration of ATP Disodium Salt Solutions
For researchers, scientists, and professionals in drug development, the accurate determination of Adenosine 5'-triphosphate (ATP) concentration is critical for a wide range of biochemical and cellular assays. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate determination of Adenosine 5'-triphosphate (ATP) concentration is critical for a wide range of biochemical and cellular assays. This guide provides a comparative analysis of three common methods for validating the concentration of ATP disodium (B8443419) salt solutions: UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and the Luciferase-based Bioluminescence Assay.
Method Comparison
The choice of method for determining ATP concentration depends on several factors, including the required sensitivity, specificity, available equipment, and the presence of other nucleotides or interfering substances in the sample.
Parameter
UV-Vis Spectroscopy
Luciferase-Based Bioluminescence Assay
High-Performance Liquid Chromatography (HPLC)
Principle
Measures the absorbance of UV light at a specific wavelength (259 nm) based on the Beer-Lambert law.
Enzymatic reaction where firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light.[1][2][3][4]
Chromatographic separation of analytes followed by detection and quantification, typically with a UV detector.[5][6][7][8]
Sensitivity
Lower (micromolar range)
Very High (can detect as little as 0.01 picomoles of ATP).[4][9][10]
Low. Other nucleotides (ADP, AMP, GTP) and nucleic acids also absorb light at 259 nm.
Very High. The luciferase enzyme is highly specific for ATP.[4]
Very High. Can separate and individually quantify ATP, ADP, and AMP.[7][8]
Speed
Fast (minutes per sample)
Fast (minutes per sample, suitable for high-throughput).[9][11]
Slower (minutes to tens of minutes per sample run).
Equipment
UV-Vis Spectrophotometer
Luminometer
HPLC system with a UV detector
Cost
Low (instrument is common; minimal reagents)
Moderate to High (reagent kits can be expensive)
High (expensive equipment and maintenance)
Primary Use Case
Quick estimation of pure ATP solution concentration.
Highly sensitive quantification of ATP in complex biological samples (e.g., cell viability assays).[1][9][10]
Accurate quantification and purity analysis; simultaneous measurement of ATP, ADP, and AMP.[7][8]
Experimental Workflow
The general workflow for preparing and validating an ATP disodium salt solution involves initial preparation followed by quantitative analysis using one of the described methods.
Caption: Workflow for ATP solution validation.
Experimental Protocols
UV-Vis Spectroscopy
This method is based on the Beer-Lambert law, which states that the absorbance of light is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Protocol:
Solution Preparation: Dissolve the ATP disodium salt in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) to obtain an expected concentration in the measurable range of the spectrophotometer.[12][13]
Instrument Setup:
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.[14]
Set the wavelength to 259 nm, which is the maximum absorbance wavelength (λmax) for ATP.[12][13]
Blank Measurement: Fill a quartz cuvette with the same buffer used to dissolve the ATP. Place it in the spectrophotometer and zero the absorbance. This corrects for any absorbance from the buffer itself.[14]
Sample Measurement:
Rinse the cuvette with the ATP solution, then fill it with the ATP solution.
Place the cuvette in the spectrophotometer and record the absorbance at 259 nm.[15] Ensure the reading is within the linear range of the instrument (typically 0.1 - 1.0).
Concentration Calculation: Use the Beer-Lambert equation: A = εcl
A is the measured absorbance.
ε (molar extinction coefficient) for ATP at 259 nm, pH 7.0, is 15,400 L·mol⁻¹·cm⁻¹.[12][13][16]
c is the concentration in mol/L.
l is the path length of the cuvette (usually 1 cm).
This is a highly sensitive method that measures ATP by the light-producing reaction of firefly luciferase. The emitted light is directly proportional to the ATP concentration.[1][3]
Protocol:
Reagent Preparation:
Prepare a set of ATP standards of known concentrations using serial dilutions of a validated ATP stock. Use the same buffer as your unknown sample.[10]
Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions. Protect it from light.
Assay Procedure:
Pipette the ATP standards and the unknown ATP samples into separate wells of an opaque-walled 96-well plate.[4]
Add the luciferin-luciferase reagent to each well.[4]
Mix briefly on an orbital shaker to ensure complete cell lysis if applicable and initiate the reaction.[4]
Measurement:
Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.[4]
Measure the luminescence of each well using a luminometer. The signal is often stable for about one minute.[10]
Data Analysis:
Subtract the background luminescence (from a well with no ATP).
Plot a standard curve of luminescence versus the concentration of the ATP standards.
Determine the concentration of the unknown sample by interpolating its luminescence value on the standard curve.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust and specific method for separating and quantifying ATP, often alongside its hydrolysis products, ADP and AMP.
Protocol:
System Preparation:
Prepare the mobile phase. A common mobile phase for nucleotide separation is an isocratic elution with a phosphate buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.80).[7]
A Researcher's Guide to Commercial ATP Disodium Salt Preparations: A Side-by-Side Comparison
For researchers, scientists, and professionals in drug development, the quality of reagents is paramount to the accuracy and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP) disodium (B8443419) sa...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the quality of reagents is paramount to the accuracy and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a critical reagent in a vast array of biochemical assays, serving as the primary energy currency for cellular processes and a key substrate for enzymes such as kinases. The purity and stability of commercial ATP preparations can significantly impact experimental outcomes. This guide provides a framework for a side-by-side comparison of commercially available ATP disodium salt preparations, complete with experimental protocols and supporting information to empower researchers to make informed decisions.
Comparative Analysis of Commercial ATP Disodium Salt Preparations
To understand the critical role of ATP in cellular processes, it is essential to visualize the signaling pathways in which it is a key player.
Cellular Respiration and ATP Production
A Representative Protein Kinase Signaling Cascade
Experimental Protocols for Comparative Evaluation
To ensure a rigorous comparison of different ATP disodium salt preparations, standardized experimental protocols are essential. The following sections detail methodologies for key comparative experiments.
Experimental Workflow for ATP Comparison
Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of ATP and identify the presence of related nucleotides such as ADP and AMP.
Methodology:
Instrumentation: An HPLC system equipped with a UV detector is required.
Column: A C18 reverse-phase column is commonly used for nucleotide separation.
Mobile Phase: A buffered mobile phase, for instance, 50 mM potassium dihydrogen phosphate (B84403) adjusted to a specific pH, is employed for isocratic elution.
Detection: The absorbance is monitored at 254 nm or 259 nm.
Standard Preparation: Prepare standard solutions of ATP, ADP, and AMP of known concentrations to generate calibration curves.
Sample Preparation: Dissolve the ATP disodium salt from each vendor in the mobile phase to a known concentration.
Analysis: Inject the standards and samples into the HPLC system. The retention times will identify the different nucleotides, and the peak areas will be used to quantify their concentrations based on the calibration curves.
Heavy Metal Contaminant Analysis
Objective: To detect and quantify the presence of heavy metal ions, which can inhibit enzyme activity.
Methodology:
Instrumentation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods for metal detection.
Sample Preparation: The ATP disodium salt samples are typically dissolved in deionized water and may require acidification with a high-purity acid (e.g., nitric acid) prior to analysis.
Analysis: The prepared samples are introduced into the ICP-MS or AAS instrument. The instrument is calibrated with certified standards for the metals of interest (e.g., lead, cadmium, mercury, arsenic). The concentration of each metal in the ATP samples is then determined.
Functional Assay: Kinase Activity
Objective: To assess the performance of the ATP preparations as a substrate in a kinase-catalyzed phosphorylation reaction.
Methodology:
Assay Principle: Kinase activity can be measured by quantifying the amount of ADP produced, which is directly proportional to the amount of substrate phosphorylated. Luminescence-based assays, such as ADP-Glo™, are commonly used.
Reagents:
Kinase of interest
Kinase substrate (peptide or protein)
Kinase reaction buffer
ATP disodium salt preparations from different vendors
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
Prepare serial dilutions of each ATP preparation.
Set up kinase reactions in a microplate, including the kinase, substrate, and buffer.
Initiate the reaction by adding the different concentrations of ATP to the wells.
Incubate the plate at the optimal temperature for the kinase.
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
Data Analysis: Plot the kinase activity (luminescence signal) as a function of ATP concentration for each vendor's preparation. Determine the Michaelis-Menten constant (Km) for ATP for each preparation. A lower Km indicates a higher affinity of the kinase for the ATP.
Functional Assay: Luciferase-Based ATP Quantification
Objective: To evaluate the suitability of the ATP preparations as a standard in luciferase-based assays, which are commonly used to measure cell viability and cytotoxicity.
Methodology:
Assay Principle: Firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.
Reagents:
Luciferase enzyme
Luciferin substrate
Assay buffer
ATP disodium salt preparations from different vendors
Procedure:
Prepare a standard curve for each ATP preparation by making serial dilutions in the assay buffer.
In a white-walled microplate, add the luciferase and luciferin mixture to each well.
Add the different concentrations of each ATP preparation to the wells.
Immediately measure the luminescence using a luminometer.
Data Analysis: Plot the luminescence signal against the ATP concentration for each vendor's preparation. Compare the linearity and dynamic range of the standard curves. A preparation that yields a highly linear and sensitive standard curve is preferable.
Conclusion
The selection of a high-quality ATP disodium salt preparation is a critical step in ensuring the reliability of a wide range of biological assays. While manufacturers provide specifications for purity, independent verification through the experimental protocols outlined in this guide is highly recommended. By systematically evaluating the purity, potential contaminants, and functional performance of different commercial preparations, researchers can confidently select the most suitable reagent for their specific experimental needs, thereby enhancing the accuracy and reproducibility of their scientific findings.
The Impact of Sodium Ions in ATP Disodium Salt on Experimental Results: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Adenosine 5'-triphosphate (ATP) in their experimental designs, the choice of salt form is a critical consideration that can significantly influenc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing Adenosine 5'-triphosphate (ATP) in their experimental designs, the choice of salt form is a critical consideration that can significantly influence outcomes. This guide provides a comprehensive comparison of ATP disodium (B8443419) salt with its common alternative, ATP magnesium salt, supported by experimental data and detailed protocols. The presence of sodium ions, as opposed to magnesium, can alter enzymatic reactions, cellular signaling, and overall assay performance.
While ATP disodium salt is a widely available and cost-effective option, it is crucial to understand that the biologically active form of ATP in most enzymatic reactions is the MgATP complex. Consequently, when using ATP disodium salt, the addition of magnesium ions in appropriate concentrations is often necessary. This guide will delve into the nuances of this requirement and its implications for various experimental systems.
Comparative Analysis of ATP Salt Forms in Enzymatic Assays
The choice between ATP disodium salt (supplemented with Mg²⁺) and pre-complexed MgATP can affect the kinetics of enzymatic reactions. While many researchers use the former due to its lower cost, it is essential to consider the potential for incomplete complex formation and the presence of "free" ATP and "free" Mg²⁺, which can have independent effects.
A key enzyme family that relies on MgATP is the kinases. Magnesium ions play a crucial role in kinase activity by coordinating with the phosphate (B84403) groups of ATP, which facilitates the phosphoryl transfer reaction. A second magnesium ion is also critical for ATP binding in the kinase domain.
While direct, extensive comparative studies quantifying the kinetic differences between using Na₂ATP + MgCl₂ versus MgATP are not abundantly available in the literature, a study on the pre-steady-state phosphorylation kinetics of Na⁺,K⁺-ATPase provides valuable insights. The study indicated that both free ATP and MgATP can act as substrates for the enzyme. The on-rate (k₁) for both forms was similar, but the off-rate (k₋₁) was about four times faster for free ATP compared to MgATP, suggesting that the MgATP complex is more stably bound to the enzyme.
Table 1: Comparison of Kinetic Parameters for ATP Binding to Na⁺,K⁺-ATPase
Parameter
Free ATP
ATPMg
k₁ (µM⁻¹ ms⁻¹)
0.025 ± 0.003
0.025 ± 0.003
k₋₁ (ms⁻¹)
0.038 ± 0.004
0.009 ± 0.002
Data adapted from a study on Na⁺,K⁺-ATPase phosphorylation kinetics.
This data suggests that while using ATP disodium salt with added magnesium can be a viable alternative, the precise concentrations of free Mg²⁺ and the resulting MgATP complex should be carefully controlled to ensure consistent and reproducible results.
Experimental Protocols
To ensure the rigor and reproducibility of experiments involving ATP, detailed and consistent protocols are paramount. Below are methodologies for key experiments where the choice of ATP salt is a critical factor.
Na⁺/K⁺-ATPase Activity Assay
This assay measures the activity of the sodium-potassium pump by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Synaptosomal membrane preparation (or other enzyme source)
Procedure:
Prepare two reaction mixtures:
Mixture (i) (Total ATPase activity): 30 mM imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂.
Mixture (ii) (Ouabain-insensitive ATPase activity): 30 mM imidazole-HCl, 4 mM MgCl₂, 1 mM ouabain.
Add 20-50 µg of the enzyme preparation to each mixture.
Pre-incubate the tubes on ice in the dark for 60 minutes to allow for complete ouabain binding.
Initiate the reaction by adding 4 mM Tris-ATP.
Incubate at 37°C for 10 minutes.
Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid or sodium dodecyl sulfate).
Measure the amount of inorganic phosphate released in each reaction mixture using a colorimetric method.
Calculate the Na⁺/K⁺-ATPase activity by subtracting the phosphate released in mixture (ii) from that in mixture (i).
Note: When using ATP disodium salt, ensure that MgCl₂ is added to the reaction mixture to form the MgATP complex.
Cell Viability Assay (ATP-based)
This assay quantifies the number of viable cells in a culture by measuring the amount of ATP present, as ATP is a marker of metabolically active cells.
Materials:
Cells in culture
ATP detection reagent (containing luciferase and luciferin)
Luminometer
Procedure:
Culture cells in a multi-well plate.
Add the test compound and incubate for the desired period.
Equilibrate the plate to room temperature.
Add the ATP detection reagent to each well.
Mix to induce cell lysis and stabilize the luminescent signal.
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration and, therefore, the number of viable cells.
Note: While the salt form of ATP is not directly added in this assay, the principle relies on the endogenous ATP, which exists as MgATP within the cell. The luciferase enzyme in the detection reagent is also dependent on Mg²⁺ for its activity.
Signaling Pathways and Experimental Workflows
The sodium ion from ATP disodium salt can have direct effects on certain signaling pathways. For instance, in the context of purinergic signaling, extracellular ATP acts as a signaling molecule by binding to P2 receptors. The precise ionic composition of the extracellular environment, including sodium concentration, can influence the activity of these receptors and downstream signaling events.
Purinergic Signaling Pathway
Extracellular ATP can activate both ionotropic (P2X) and metabotropic (P2Y) receptors, leading to a variety of cellular responses.
Caption: ATP activates P2X and P2Y receptors.
ATP-Mediated Calcium Signaling
The activation of P2Y receptors by ATP leads to the production of inositol (B14025) trisphosphate (IP₃), which in turn triggers the release of calcium from intracellular stores like the endoplasmic reticulum (ER).
To directly assess the impact of the ATP salt form on an experimental outcome, a side-by-side comparison is recommended.
Caption: Workflow for comparing ATP salt forms.
Conclusion
The sodium ion in ATP disodium salt does not directly participate in the catalytic activity of most ATP-dependent enzymes in the way that magnesium does. However, its presence necessitates the careful addition and consideration of magnesium ion concentrations to ensure the formation of the biologically active MgATP complex. In experiments where precise control over ionic conditions is critical, or where the effects of free sodium or magnesium ions are being investigated, the choice of ATP salt form can have a significant impact. For routine enzymatic assays where cost is a factor, ATP disodium salt supplemented with an appropriate concentration of a magnesium salt can be a suitable alternative to MgATP, provided that the concentrations are carefully optimized and controlled. For signaling studies involving purinergic receptors, the contribution of sodium ions from the ATP salt to the overall extracellular sodium concentration should be taken into account. Ultimately, the choice of ATP salt should be guided by the specific requirements of the experimental system and the need for precision and reproducibility.
Comparative
Unveiling Cellular Responses: A Comparative Guide to ATP Disodium Salt's Role in Downstream Signaling
For researchers, scientists, and drug development professionals, understanding the precise molecular conversations within a cell is paramount. Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt, a stable f...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the precise molecular conversations within a cell is paramount. Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt, a stable form of the ubiquitous energy currency, also acts as a critical extracellular signaling molecule, orchestrating a multitude of cellular processes by activating purinergic P2 receptors. This guide provides a comparative analysis of the downstream signaling events triggered by varying concentrations of ATP disodium salt, supported by experimental data and detailed protocols to empower your research.
Extracellular ATP initiates a cascade of intracellular events primarily through two major pathways: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. Additionally, ATP can modulate intracellular cyclic adenosine monophosphate (cAMP) levels, thereby influencing the Protein Kinase A (PKA) pathway. The activation of these pathways is often preceded by a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of P2 receptor activation.
Data Presentation: Correlating ATP Concentration with Signaling Activation
The following tables summarize the quantitative relationship between ATP disodium salt concentration and key downstream signaling events, drawing from various cell-based studies.
The following diagrams illustrate the key signaling pathways activated by ATP disodium salt and a typical experimental workflow for quantifying these events.
Caption: Western blot workflow for phosphorylation analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol details the steps to quantify the phosphorylation of ERK1/2 and Akt in response to ATP disodium salt treatment.
1. Cell Culture and Treatment:
Plate cells at an appropriate density in 6-well plates and grow to 70-80% confluency.
Serum-starve the cells for 4-12 hours prior to treatment to reduce basal phosphorylation levels.
Prepare fresh solutions of ATP disodium salt in serum-free media at various concentrations (e.g., 0, 1, 10, 30, 100 µM).
Treat the cells with the ATP solutions for a predetermined time (e.g., 5, 15, 30 minutes).
2. Cell Lysis:
Place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing occasionally.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and boiling for 5 minutes.
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
Perform electrophoresis to separate the proteins.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated Akt (p-Akt) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 or total Akt.
5. Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the phosphorylated protein signal to the total protein signal for each sample.
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes how to measure changes in intracellular calcium concentration using a fluorescent indicator.
1. Cell Preparation:
Seed cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates.
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
2. ATP Stimulation and Data Acquisition:
Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope equipped with a camera.
Establish a baseline fluorescence reading for a few minutes.
Add ATP disodium salt at various concentrations to the wells.
Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, record the emission at two wavelengths following excitation at two different wavelengths. For single-wavelength dyes like Fluo-4, record the emission at the appropriate wavelength following excitation.
3. Data Analysis:
The change in fluorescence intensity or the ratio of fluorescence intensities is proportional to the change in intracellular calcium concentration.
Plot the fluorescence data as a function of time to visualize the calcium transient.
Determine the peak calcium response for each ATP concentration to generate a dose-response curve.
Protocol 3: cAMP Accumulation Assay
This protocol outlines a method for measuring intracellular cAMP levels.
1. Cell Culture and Treatment:
Seed cells in a 96-well plate and grow to confluency.
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 15-30 minutes to prevent cAMP degradation.
Stimulate the cells with various concentrations of ATP disodium salt for a defined period (e.g., 15-30 minutes) at 37°C.
2. Cell Lysis and cAMP Measurement:
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
Perform the cAMP measurement according to the manufacturer's protocol. Common methods include competitive enzyme-linked immunosorbent assays (ELISA), fluorescence resonance energy transfer (FRET)-based assays, or bioluminescence-based assays.
3. Data Analysis:
Generate a standard curve using known concentrations of cAMP.
Determine the cAMP concentration in the cell lysates by comparing their signals to the standard curve.
Plot the cAMP concentration as a function of the ATP disodium salt concentration to create a dose-response curve.
By employing these methodologies and leveraging the provided comparative data, researchers can effectively dissect the intricate signaling networks modulated by extracellular ATP, paving the way for new discoveries and therapeutic interventions.
A Comparative Guide to Testing for ADP/AMP Contamination in ATP Disodium Salt Stocks
For researchers, scientists, and drug development professionals utilizing ATP disodium (B8443419) salt, ensuring the purity of this critical reagent is paramount for the validity and reproducibility of experimental resul...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing ATP disodium (B8443419) salt, ensuring the purity of this critical reagent is paramount for the validity and reproducibility of experimental results. Contamination with its hydrolysis products, adenosine (B11128)diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), can significantly impact enzymatic reactions and cellular signaling pathways. This guide provides an objective comparison of the three primary methods for detecting ADP/AMP contamination: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Enzymatic Assays.
Comparison of Analytical Methods
The choice of method for assessing ATP purity depends on several factors, including the required sensitivity, sample throughput, available equipment, and budget. The following table summarizes the key performance indicators for each technique.
Feature
High-Performance Liquid Chromatography (HPLC)
Thin-Layer Chromatography (TLC)
Enzymatic Assays
Principle
Separation based on polarity and ionic interactions with a stationary phase.
Separation based on differential migration on a solid support with a liquid mobile phase.
Enzymatic conversion of ADP and AMP to ATP, followed by quantification of total ATP via a luciferase-based bioluminescent reaction.
Sensitivity
High (LOD: ~0.05-0.1 µM)
Moderate to Low
Very High (Can detect picomole or lower amounts of ATP)[1]
Specificity
High (can resolve ATP, ADP, AMP, and other nucleotides)
Moderate (can separate ATP, ADP, and AMP, but resolution may be lower than HPLC)
High for adenylates, but measures total ATP after conversion.
Quantitative
Yes
Semi-quantitative (densitometry can be used for quantification)
Sample Application: Spot a small volume (1-5 µL) of the ATP stock solution and standards onto the TLC plate, about 1.5 cm from the bottom edge.
Development: Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the sample spots. Allow the solvent to ascend the plate until it is about 1 cm from the top.
Visualization: Remove the plate from the chamber, allow it to air dry, and visualize the separated spots under a UV lamp.
Analysis: Identify the spots for ATP, ADP, and AMP by comparing their migration distances (Rf values) to the standards. The intensity of the spots can provide a semi-quantitative estimation of the contamination.
Enzymatic Assay Protocol
This protocol outlines the principle of a typical enzymatic assay for determining ADP and AMP concentrations.
ATP Measurement: In a luminometer-compatible plate, add the ATP stock solution to the assay buffer provided in the kit. Add the luciferase/luciferin reagent and measure the initial luminescence, which corresponds to the existing ATP concentration.
ADP Measurement: To the same well, add pyruvate kinase. This enzyme will convert any ADP present to ATP. Measure the luminescence again. The increase in luminescence is proportional to the initial ADP concentration.
AMP Measurement: Subsequently, add adenylate kinase to the well. This enzyme will convert AMP to ATP. The final increase in luminescence corresponds to the initial AMP concentration.
Calculation: Calculate the concentrations of ADP and AMP based on the changes in luminescence readings and a standard curve.
Visualizing the Workflow and Principles
To better understand the experimental processes, the following diagrams illustrate the general workflow for ATP purity testing and the principle behind the enzymatic assay.
A general workflow for testing ATP purity.
Principle of the enzymatic assay for ADP/AMP detection.
A Researcher's Guide to ATP Disodium Salt Stability in Common Buffer Systems
For researchers, scientists, and drug development professionals, maintaining the integrity of Adenosine (B11128) 5'-triphosphate (ATP) in solution is critical for the accuracy and reproducibility of experimental results....
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, maintaining the integrity of Adenosine (B11128) 5'-triphosphate (ATP) in solution is critical for the accuracy and reproducibility of experimental results. As the primary energy currency in cellular metabolism, the stability of ATP can be significantly influenced by its chemical environment, particularly the buffer system in which it is dissolved. This guide provides an objective comparison of the stability of ATP disodium (B8443419) salt in various common buffer systems, supported by established principles and detailed experimental protocols for independent verification.
Key Factors Influencing ATP Stability
The hydrolysis of ATP into Adenosine Diphosphate (ADP) and inorganic phosphate (B84403) is a spontaneous process, but its rate is heavily dependent on several environmental factors:
pH: ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1][2] At more extreme acidic or alkaline pH levels, the rate of hydrolysis increases significantly.[1][2] Acidic conditions can slow hydrolysis compared to highly alkaline conditions, which cause more rapid degradation.[3]
Temperature: Higher temperatures accelerate the degradation of ATP.[4] For long-term storage, frozen solutions at -20°C or -80°C are recommended, which can keep ATP stable for a year or more.[5][6] Refrigerated solutions at 4°C may be stable for about a week.[5]
Divalent Metal Ions: Divalent cations, particularly Mg²⁺, play a crucial role in biological systems by binding to the phosphate groups of ATP, which can stabilize it within enzyme active sites.[7][8][9] However, for in vitro storage, the presence of metal ions can be complex. Some buffers can chelate these ions, and phosphate buffers can form precipitates with them, potentially impacting ATP stability and availability.[8][10]
Comparison of Common Buffer Systems for ATP Solutions
The choice of buffer can have a significant impact on the stability of ATP disodium salt. The ideal buffer should maintain a stable pH in the optimal range (6.8-7.4) and have minimal interaction with ATP or essential cofactors like Mg²⁺.
Mimics physiological conditions and is widely used in biochemical assays.[10]
Can precipitate with divalent cations like Ca²⁺ and Mg²⁺, which may be required for enzymatic reactions involving ATP.[8] Some enzymes can be inhibited by high concentrations of phosphate.[12]
Does not precipitate with most divalent cations.[13] Often preferred for enzymatic reactions where phosphate could be a substrate or inhibitor.[12]
The pH of TRIS buffers is highly sensitive to temperature changes.[13] Can chelate some metal ions, which might affect the activity of metalloenzymes.[7][8]
HEPES Buffer
6.8–8.2[]
pKa is close to physiological pH, and its pH is less sensitive to temperature changes compared to TRIS.[]
Can be photo-oxidized to produce hydrogen peroxide, which can interfere with certain assays.[15] May form a complex with ATP in the presence of Ca²⁺.[15] Some studies suggest it can affect ATP-dependent cellular processes.[16][17]
Citrate Buffer
3.0–6.2
Primarily used for its role as a metabolite in biochemical pathways like the Krebs cycle.[18]
Its acidic pH range is outside the optimal stability range for ATP. It can act as a chelator for divalent cations. Not typically recommended for storing ATP solutions.
Quantitative Stability Comparison
Disclaimer: The following data is illustrative and intended as a template for presenting experimental results. Actual values should be determined empirically using the protocols described below.
Buffer System (50mM, pH 7.4)
% ATP Remaining after 1 Month at -20°C (Hypothetical)
% ATP Remaining after 1 Week at 4°C (Hypothetical)
% ATP Remaining after 24 Hours at 25°C (Hypothetical)
Phosphate Buffer
>99%
~95%
~85%
TRIS-HCl Buffer
>99%
~97%
~90%
HEPES Buffer
>99%
~96%
~88%
Experimental Protocols for Assessing ATP Stability
To quantitatively assess the stability of ATP disodium salt in different buffer systems, researchers can employ methods such as High-Performance Liquid Chromatography (HPLC) or luciferase-based luminescence assays.
HPLC-Based Method for ATP, ADP, and AMP Quantification
This method allows for the separation and quantification of ATP and its primary degradation products, ADP and AMP, providing a comprehensive profile of ATP stability over time.
a. Materials and Reagents:
ATP disodium salt, ADP, and AMP standards
Buffer solutions to be tested (e.g., 50 mM Phosphate, 50 mM TRIS-HCl, 50 mM HEPES at pH 7.4)
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 3 x 150 mm, 2.7 µm)[19]
Mobile phase: e.g., 50 mM potassium hydrogen phosphate, pH 6.80[19] or 0.1 M KH₂PO₄, 4 mM TBA bisulfate, pH 6.[4]
Ultrapure water
b. Protocol:
Preparation of ATP Solutions: Prepare stock solutions of ATP disodium salt (e.g., 10 mM) in each of the buffer systems to be tested.
Incubation: Aliquot the ATP solutions and store them under different temperature conditions (e.g., -20°C, 4°C, and 25°C).
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each condition.
Sample Preparation: Dilute the samples to a suitable concentration range for HPLC analysis using the mobile phase.
HPLC Analysis:
Equilibrate the C18 column with the mobile phase.
Inject a standard volume (e.g., 10 µL) of the prepared sample.[4]
Run an isocratic elution at a constant flow rate (e.g., 0.5 mL/min).[4]
Detect the analytes by monitoring absorbance at 254 nm or 260 nm.[19][20]
Data Analysis:
Generate a standard curve using known concentrations of ATP, ADP, and AMP standards.
Quantify the concentration of ATP, ADP, and AMP in each sample by comparing their peak areas to the standard curve.
Calculate the percentage of ATP remaining at each time point relative to the initial concentration.
Luciferase-Based Luminescence Assay for ATP Quantification
This highly sensitive method measures the amount of active ATP based on the light-producing reaction catalyzed by firefly luciferase.
a. Materials and Reagents:
ATP disodium salt
Buffer solutions to be tested
ATP Assay Kit containing:
Firefly Luciferase
D-Luciferin substrate
Assay Buffer
Luminometer
b. Protocol:
Preparation and Incubation of ATP Solutions: Follow steps 1 and 2 from the HPLC protocol.
Time-Point Sampling: At designated time points, retrieve an aliquot from each condition.
Sample Preparation:
Prepare a dilution series of the ATP samples in the assay buffer to ensure the concentrations fall within the linear range of the assay.
Prepare an ATP standard curve using known concentrations of ATP.
Luminescence Assay:
Prepare the ATP detection cocktail by mixing D-Luciferin and Luciferase in the assay buffer according to the kit manufacturer's instructions.[1] This cocktail should be prepared fresh.[1]
Add the detection cocktail to each sample and standard in a luminometer-compatible plate or tube.
Quickly mix and measure the luminescence signal using a luminometer. The signal is often stable for about one minute.[21]
Data Analysis:
Subtract the background luminescence from all readings.
Calculate the concentration of ATP in the samples using the standard curve.
Determine the percentage of ATP remaining at each time point.
Visualizing Workflows and Degradation Pathways
To aid in the conceptualization of the experimental design and the biochemical process, the following diagrams are provided.
Caption: Experimental workflow for comparing ATP stability.
Caption: Primary degradation pathway of ATP via hydrolysis.
Conclusion and Recommendations
The stability of ATP disodium salt is paramount for reliable experimental outcomes. While an optimal pH range of 6.8-7.4 and low temperatures are universally recommended, the choice of buffer system requires careful consideration based on the specific application.
For general-purpose storage and assays where divalent cations are not critical, TRIS buffer offers a good alternative to phosphate, especially to avoid precipitation issues. However, its temperature sensitivity must be managed by preparing the buffer at the temperature of use.
Phosphate buffer remains a viable option, particularly for mimicking physiological conditions, but researchers must be cautious about potential precipitation when working with high concentrations of divalent cations like Mg²⁺ or Ca²⁺.
HEPES buffer is a strong choice for maintaining pH stability across temperature shifts, but its potential for interference with certain assay types, particularly those involving redox reactions or specific biosensors, should be evaluated.
Ultimately, for critical applications, it is advisable for researchers to empirically determine the optimal buffer and storage conditions for their specific experimental setup by employing the quantitative methods detailed in this guide. By doing so, they can ensure the integrity of their ATP solutions and the validity of their results.
Validating ATP-Dependent Processes: A Comparative Guide to Alternative ATP Sources
For researchers, scientists, and drug development professionals, rigorously validating experimental findings is fundamental to producing reliable and reproducible data. In the study of ATP-dependent enzymes, such as kina...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, rigorously validating experimental findings is fundamental to producing reliable and reproducible data. In the study of ATP-dependent enzymes, such as kinases, ATPases, and helicases, it is often crucial to dissect the roles of ATP binding versus its hydrolysis. Non-hydrolyzable or slowly hydrolyzable ATP analogs are indispensable tools for this purpose.[1][2] These molecules mimic ATP's ability to bind to the active sites of enzymes but resist the cleavage of the terminal phosphate (B84403) group, effectively pausing the enzymatic cycle to allow for detailed study.[1]
This guide provides an objective comparison of commonly used ATP analogs, supported by experimental data and detailed protocols, to aid in the design of validation experiments.
Comparative Analysis of Common ATP Analogs
The selection of an appropriate ATP analog is critical and depends on the specific experimental question and the enzyme system under investigation.[2] The most common analogs modify the triphosphate chain, altering their susceptibility to hydrolysis.[1] The key differences between three widely used analogs are summarized below.
Analog
Chemical Modification
Mechanism of Action
Primary Applications
ATPγS
A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom.[1]
Acts as a slow substrate for many kinases and ATPases. The transferred thiophosphate is more resistant to phosphatases.[1][3]
The bridging oxygen between the β and γ phosphates is replaced with an imido group (-NH-).[3]
Competitive inhibitor of ATP. Binds to the active site but is resistant to hydrolysis, trapping the enzyme in a pre-hydrolysis state.[1][4]
Structural biology (X-ray crystallography, cryo-EM), enzyme kinetics, distinguishing ATP binding from hydrolysis.[3][5]
AMP-PCP
The bridging oxygen between the β and γ phosphates is replaced with a methylene (B1212753) group (-CH2-).[2]
Similar to AMP-PNP, acts as a competitive inhibitor that is resistant to hydrolysis.[2]
Structural and functional studies of the ATP-bound state, investigating conformational changes upon nucleotide binding.[2][5]
Application 1: Identifying Kinase Substrates with ATPγS
A primary challenge in cell signaling research is the identification of direct kinase substrates. ATPγS is uniquely suited for this purpose.[1] Because it can be used by many kinases as a substrate, it allows for the transfer of a thiophosphate group to a substrate protein. This thiophosphate is a stable mark that can be detected using specific antibodies or by chemical derivatization, providing a robust method for validating kinase-substrate interactions.[4]
Experimental Protocol: Non-Radioactive Kinase Assay using ATPγS
This protocol describes a method to identify and validate kinase substrates by utilizing ATPγS for thiophosphorylation, followed by alkylation and immunodetection.[4]
Thiophosphorylation Reaction:
Prepare a reaction mixture containing the purified protein kinase, the putative protein substrate(s), and a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).[4]
Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.[4]
Incubate at the kinase's optimal temperature (e.g., 30°C) for 30-60 minutes.[4]
Stop the reaction by adding EDTA to a final concentration of 20 mM.[4]
Alkylation of the Thiophosphate:
Add an alkylating agent, such as p-nitrobenzyl mesylate (PNBM) or biotin-iodoacetamide, to the reaction mixture. For PNBM, add to a final concentration of 2.5 mM.[4]
Incubate for 2 hours at room temperature to allow for the chemical modification of the thiophosphate group.[4]
Detection:
Separate the reaction products by SDS-PAGE.
Transfer the proteins to a PVDF membrane for Western blotting.
Probe the membrane with an antibody that specifically recognizes the alkylated thiophosphate ester.
Alternatively, if a biotinylated alkylating agent was used, probe with streptavidin-HRP and detect via chemiluminescence.[4]
Workflow for a non-radioactive kinase substrate assay.
Application 2: Distinguishing ATP Binding from Hydrolysis
To validate that an observed cellular or biochemical event is dependent on ATP hydrolysis and not merely on nucleotide binding, researchers can compare the effects of ATP with a non-hydrolyzable analog like AMP-PNP or AMP-PCP.[1][2] If the process occurs with ATP but is blocked or stalled by the analog, it strongly suggests a requirement for the energy released during hydrolysis. These analogs are invaluable for trapping enzymes in a pre-hydrolysis, substrate-bound state, which is ideal for structural analysis.[2]
This protocol measures the ability of a non-hydrolyzable analog to compete with a fluorescent ATP analog for binding to a protein, allowing for the determination of binding affinity.
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).[2]
Fluorescence polarization plate reader.
Procedure:
Determine the dissociation constant (Kd) of the fluorescent ATP analog for the protein to establish an optimal working concentration (typically around the Kd).[2]
Prepare a series of solutions in microplate wells with a fixed concentration of the protein and the fluorescent ATP analog.[2]
Add increasing concentrations of the non-fluorescent competitor (AMP-PNP) to the wells.
Incubate the mixtures to allow them to reach binding equilibrium.
Measure the fluorescence polarization of each sample. The displacement of the fluorescent analog by the competitor will result in a decrease in polarization.
Data Analysis:
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
Fit the data to a competitive binding equation to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).[2]
ATP hydrolysis pathway vs. a non-hydrolyzable analog.
A Critical Consideration: Not All Analogs Are Truly Non-Hydrolyzable
A common assumption is that ATP analogs like ATPγS are universally non-hydrolyzable. However, this is not always the case, and validating this assumption for a specific enzyme system is crucial. Several studies have demonstrated that certain enzymes are capable of hydrolyzing ATPγS, sometimes at rates comparable to ATP.[7][8]
For example, the eukaryotic CMG (Cdc45, Mcm2-7, GINS) replicative helicase can hydrolyze ATPγS to power DNA unwinding.[7] This finding has significant implications, as ATPγS has often been used to load the helicase onto DNA with the assumption that it would prevent the initiation of unwinding.[7]
Proper Disposal of ATP (Disodium Salt): A Guide for Laboratory Professionals
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a ubiquitous reagent in molecular biology and biochemistry laboratories. While generally not classified as a hazardous substance, proper disposal is crucial for...
Author: BenchChem Technical Support Team. Date: December 2025
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a ubiquitous reagent in molecular biology and biochemistry laboratories. While generally not classified as a hazardous substance, proper disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides detailed procedures for the safe disposal of ATP disodium salt for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling ATP disodium salt, always consult the manufacturer-specific Safety Data Sheet (SDS). As a standard practice, wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[2][3] In the event of a spill, avoid dust formation.[3][4] For small spills, wipe up with a damp towel, place the material in a sealed container, and wash the spill site thoroughly.[1]
Disposal Procedures for Uncontaminated ATP (Disodium Salt)
For small, research-scale quantities of uncontaminated ATP disodium salt, the disposal method depends on your institution's policies and local regulations.
For institutions that permit drain disposal of non-hazardous biochemicals:
Dilution: Prepare a dilute aqueous solution of the ATP disodium salt (a concentration of less than 5% is often recommended).
Running Water: Turn on the cold water and ensure a steady, strong flow.
Slow Disposal: Slowly pour the diluted solution down the drain.
Thorough Flushing: Continue to run cold water for several minutes to ensure the plumbing is thoroughly flushed.[5]
Container Rinsing: Triple-rinse the empty container with water and dispose of it with regular laboratory glass or plastic waste.
Disclaimer: Always verify that your institution's Environmental Health and Safety (EHS) office approves of this drain disposal method for non-hazardous salts.
For institutions that do not permit drain disposal or for larger quantities:
Collection: Collect the waste ATP disodium salt, including any contaminated materials, in a designated and clearly labeled waste container.[2][3]
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
Licensed Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed chemical waste disposal company.[2][3][6]
Disposal of Contaminated ATP (Disodium Salt)
If the ATP disodium salt is contaminated with hazardous substances, it must be treated as hazardous chemical waste.
Segregation: Do not mix with non-hazardous waste. Collect in a separate, designated hazardous waste container.
Labeling: Clearly label the container with the contents, including all hazardous contaminants.
Disposal: Arrange for disposal through your institution's hazardous waste management program.
Summary of Disposal Guidelines
Waste Type
Recommended Disposal Method
Key Considerations
Small Quantities (Uncontaminated)
Drain disposal (if permitted) or collection for licensed disposal.
Always check institutional policies. Dilute and flush with copious amounts of water if using drain disposal.
Large Quantities (Uncontaminated)
Collection for licensed disposal.
Do not dispose of large quantities down the drain.
Contaminated ATP
Treat as hazardous waste.
Segregate, label clearly, and dispose of through your institution's hazardous waste program.
Empty Containers
Triple-rinse with water.
Dispose of with regular laboratory waste or recycle according to institutional guidelines.[2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of ATP disodium salt.
Caption: Decision workflow for ATP (disodium salt) disposal.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for ATP (Disodium Salt)
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Adenosine 5'-tr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt, a common reagent in biological research. Adherence to these protocols is critical for personal safety and maintaining a secure research environment.
Immediate Safety and Handling
While some safety data sheets (SDS) classify ATP disodium salt as non-hazardous under certain regulations, others indicate it may cause damage to organs such as the kidneys, central nervous system, and blood through prolonged or repeated exposure.[1][2] Therefore, it is crucial to handle this chemical with care, in accordance with good industrial hygiene and safety practices.[1][2][3][4]
Key Handling Procedures:
Ventilation: Always handle ATP disodium salt in a well-ventilated area.[3][4][5] If dust or aerosols can be generated, use appropriate exhaust ventilation.[4]
Avoid Contact: Prevent contact with skin and eyes.[1][2][3][4]
Dust Prevention: Minimize dust formation during handling.[1][2][3][4]
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[1][2]
The following personal protective equipment is recommended when handling ATP disodium salt to minimize exposure and ensure personal safety.
PPE Category
Item
Specifications and Use
Eye and Face Protection
Safety Glasses with Side Shields or Goggles
Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be appropriate for splash protection.[4]
Skin Protection
Chemical-Resistant Gloves
Impervious gloves should be worn.[3] Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[4]
Lab Coat or Protective Suit
A lab coat or other protective clothing should be worn to prevent skin exposure.[2][3][4]
Respiratory Protection
Respirator
Not typically required under normal use with adequate ventilation.[1][2] If dust is generated and exposure limits are exceeded, a full-face respirator may be necessary.[3][4]
Operational and Disposal Plan
A clear plan for the use and disposal of ATP disodium salt is essential for laboratory safety and environmental responsibility.
Storage:
Store in a cool, dry, and well-ventilated place.[3][4][6]
Waste disposal should be in accordance with local, regional, and national regulations.[1] The material can be sent to a licensed chemical destruction plant.[3]
Contaminated packaging should be triple rinsed and disposed of appropriately, or punctured to prevent reuse and discarded in a sanitary landfill.[3]
Workflow for Safe Handling of ATP (Disodium Salt)
Caption: Workflow for the safe handling of ATP disodium salt.